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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 6-Chloro-9-(cyclopropylmethyl)-8-methyl-9H-purine in Drug Discovery

Executive Summary The 6-chloro-9-(cyclopropylmethyl)-8-methyl-9H-purine scaffold (CAS: 195252-65-4)[1] is a highly specialized, privileged intermediate utilized in modern medicinal chemistry. Purine derivatives are ubiqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-chloro-9-(cyclopropylmethyl)-8-methyl-9H-purine scaffold (CAS: 195252-65-4)[1] is a highly specialized, privileged intermediate utilized in modern medicinal chemistry. Purine derivatives are ubiquitous in biological systems, serving as the foundational recognition elements for kinases, polymerases, and purinergic receptors. This specific molecule is engineered with a precise substitution pattern: a reactive electrophilic center at C6, a steric shield at C8, and a rigid, lipophilic anchor at N9.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in drug design, and a self-validating experimental protocol for its functionalization via Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Profiling & Pharmacophore Logic

Understanding the physicochemical baseline of this intermediate is critical for predicting its behavior in both synthetic workflows and downstream biological assays.

Quantitative Data Profile

The following table summarizes the core physicochemical parameters of the compound:

ParameterValueCausality & Synthetic Implication
Molecular Formula C10H11ClN4Defines the exact mass for mass spectrometry validation.
Exact Mass 222.0672 DaProvides a distinct 3:1 isotopic signature (35Cl/37Cl) in LC-MS.
Predicted LogP ~2.1Highly lipophilic; requires moderately non-polar organic solvents (e.g., DCM, EtOAc) for extraction.
Topological Polar Surface Area 43.9 ŲExcellent membrane permeability profile; ideal for CNS-targeted drug development.
H-Bond Donors (HBD) 0Lack of HBDs increases lipophilicity and prevents unwanted self-aggregation.
H-Bond Acceptors (HBA) 3 (N1, N3, N7)Essential for anchoring into the hinge region of kinase active sites.
Structural Causality in Drug Design

The architectural choices in this molecule are highly deliberate:

  • N9-Cyclopropylmethyl Group: Unlike a flexible, straight-chain alkyl group, the cyclopropyl ring possesses unique "bent bonds" with significant s-character. This rigidity projects the lipophilic moiety into specific hydrophobic sub-pockets (such as the selectivity pocket of kinases) while simultaneously resisting CYP450-mediated oxidative metabolism.

  • C8-Methyl Group: This group acts as a steric shield. By restricting the rotational degrees of freedom of the purine core within a biological binding site, it drastically increases target selectivity and reduces off-target promiscuity.

Pharmacophore_Logic Core 9H-Purine Core Electron-deficient pi-stacking hub C6 C6-Chloro Electrophilic center SNAr leaving group Core->C6 Activation N9 N9-Cyclopropylmethyl Lipophilic anchor Metabolically stable Core->N9 Functionalization C8 C8-Methyl Steric shield Directs selectivity Core->C8 Substitution

Fig 1. Pharmacophore logic and structural causality of the substituted purine scaffold.

Mechanistic Reactivity: The SNAr Paradigm

The primary synthetic utility of 6-chloro-9-(cyclopropylmethyl)-8-methyl-9H-purine lies in the functionalization of the C6 position via Nucleophilic Aromatic Substitution (SNAr).

The pyrimidine ring of the purine core is highly electron-deficient due to the electronegativity of the N1 and N3 atoms. demonstrate that this reaction proceeds via an addition-elimination mechanism, forming a transient Meisenheimer complex[2].

Electronic Modulation by C8: The presence of the 8-methyl group exerts a slight electron-donating inductive effect (+I). While this marginally increases the activation energy barrier for the initial nucleophilic attack compared to an unsubstituted C8 purine, this kinetic hurdle is efficiently [3].

Experimental Methodology: Microwave-Assisted Amination

To ensure maximum yield and reproducibility, the following self-validating protocol details the amination of the C6 position. This methodology utilizes microwave synthesis to force the reaction past the steric hindrance of the C8-methyl group.

Reagents & Materials
  • Electrophile: 6-Chloro-9-(cyclopropylmethyl)-8-methyl-9H-purine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: n-Butanol (Anhydrous)

Step-by-Step Protocol
  • Reaction Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the 6-chloropurine derivative (1.0 eq) in anhydrous n-butanol (0.2 M concentration).

    • Causality:n-Butanol is selected due to its high boiling point (117 °C) and excellent microwave energy coupling characteristics, allowing for rapid, homogenous heating.

  • Base and Nucleophile Addition: Add the amine nucleophile (1.2 eq) followed by DIPEA (2.0 eq). Seal the vial with a crimp cap.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. If omitted, the generated HCl will protonate the incoming amine, rendering it non-nucleophilic and stalling the reaction.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 120 °C for 20 minutes with high stirring.

  • Analytical Checkpoint (Self-Validation): Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • Validation Metric: Monitor the disappearance of the starting material's [M+H]+ peak at m/z 223. The unique 3:1 isotopic signature of the 35Cl/37Cl atoms provides a clear diagnostic marker. The reaction is complete when this cluster is entirely replaced by the product mass.

  • Workup & Isolation: Upon completion, concentrate the mixture in vacuo to remove the n-butanol. Re-dissolve the crude residue in Dichloromethane (DCM) and wash with saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and purify via flash column chromatography (gradient: 0-10% Methanol in DCM).

SNAr_Workflow cluster_0 Reaction Assembly cluster_1 Microwave Synthesis cluster_2 Isolation N1 6-Chloro Purine (1.0 eq) + Amine (1.2 eq) N2 Add DIPEA (2.0 eq) in n-Butanol N1->N2 N3 MW Irradiation 120°C, 20 mins N2->N3 N4 LC-MS Checkpoint Monitor [M+H]+ 223 -> Prod N3->N4 N4->N3 Incomplete N5 In Vacuo Concentration N4->N5 Complete N6 Flash Chromatography (DCM:MeOH) N5->N6

Fig 2. Self-validating microwave-assisted SNAr workflow with analytical checkpoints.

References

  • Liu, J., & Robins, M. J. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society, 129(18), 5962–5968.[Link]

  • Chiacchio, U., et al. (2005). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. National Institutes of Health (PMC).[Link]

Sources

Exploratory

The Strategic Role of the 8-Methyl Group in Purine Derivatives: Conformational Control and Therapeutic Efficacy

Executive Summary In the realm of medicinal chemistry and structural biology, the purine scaffold is a privileged pharmacophore. While substitutions at the C-2 and C-6 positions are traditionally exploited for direct hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and structural biology, the purine scaffold is a privileged pharmacophore. While substitutions at the C-2 and C-6 positions are traditionally exploited for direct hydrogen-bonding interactions with biological targets, modifications at the C-8 position—specifically the introduction of an 8-methyl group—serve a fundamentally different, yet equally critical, strategic purpose. As a Senior Application Scientist, I approach C-8 methylation not merely as a functional group addition, but as a precise conformational switch. This whitepaper explores the causality behind 8-methylation, detailing how its steric bulk dictates the glycosidic torsion angle, drives nucleic acid structural transitions (such as the B-Z DNA shift), and optimizes the pharmacodynamics of antiparasitic and antiviral agents.

The Mechanistic Impact of C-8 Methylation

Steric Hindrance and the Glycosidic Torsion Angle ( χ )

The primary mechanistic driver of 8-methyl purine derivatives is steric hindrance. In naturally occurring purine nucleosides, the dynamic equilibrium of the glycosidic bond strongly favors the anti conformation to minimize steric clash between the nucleobase and the ribofuranosyl ring.

However, introducing a bulky methyl group (van der Waals radius ~2.0 Å) at the C-8 position creates a severe steric clash with the O4' atom of the sugar when the molecule attempts to adopt the anti state. Consequently, standard 8-methyl purine nucleosides are thermodynamically forced into a predominantly syn conformation.

Conversely, the structural context dictates the final conformation. In the design of ring-expanded ("fat") purines, the 8-methyl group is utilized to intentionally disrupt an intramolecular hydrogen bond that normally forces a syn state. By eliminating this H-bond, the bulky methyl group forces the conformation to become predominantly anti, a geometry heavily favored by target viral kinases, thereby correlating directly with enhanced antiviral biological activity 1.

B-DNA to Z-DNA Transition

The ability of 8-methylguanine to lock the glycosidic bond into a syn conformation has profound implications for nucleic acid structural biology. The left-handed Z-DNA double helix requires an alternating sequence of syn and anti conformations (typically alternating purines and pyrimidines). By synthesizing oligonucleotides containing 8-methylguanine, researchers can artificially stabilize the syn conformation, acting as a highly efficient chemical inducer of the B-DNA to Z-DNA transition, even under physiological salt conditions where B-DNA would normally dominate [[2]]().

ConformationalSwitch cluster_effects Conformational Shift Purine Purine Scaffold C8 C8-Methylation Purine->C8 Steric Steric Hindrance (Bulky CH3 Group) C8->Steric SynAnti Glycosidic Bond Rotation (χ angle) Steric->SynAnti ZDNA Z-DNA Stabilization (Syn Conformation) SynAnti->ZDNA in DNA oligomers Enzyme Kinase/Enzyme Binding (Anti Conformation) SynAnti->Enzyme in nucleoside analogs

Logical flow of 8-methyl substitution altering purine conformation and biological targets.

Pharmacological Applications

Trypanocidal Agents (AdoMetDC Inhibitors)

The strategic placement of an 8-methyl group is beautifully illustrated in the development of Genz-644131, a potent trypanocidal agent. Genz-644131 is the 8-methyl analog of MDL-73811, an inhibitor of Trypanosoma brucei S-adenosylmethionine decarboxylase (AdoMetDC). The addition of the 8-methyl group on the purine ring bestows highly favorable pharmacokinetic and biochemical properties, significantly enhancing its in vivo potency against trypanosomes compared to its unmethylated parent compound 3.

Kinase Inhibition

In the design of ATP-competitive kinase inhibitors, purine derivatives are frequently utilized to mimic the adenine ring of ATP. The C-8 position typically projects toward the solvent-exposed region or a specific hydrophobic sub-pocket of the kinase hinge region. 8-Substituted purines, including 8-methyl and 8-alkyl derivatives, have been extensively synthesized to probe these pockets, enhancing binding selectivity, reducing off-target toxicity, and improving metabolic stability against enzymatic degradation [[4]]() 5.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the causality of each chemical or biophysical step is explicitly defined.

Protocol 1: Palladium-Catalyzed Synthesis of 8-Methylpurine Nucleosides

This protocol outlines the synthesis of 8-methylpurines (e.g., precursors to Genz-644131) via a robust cross-coupling strategy 3.

  • Halogenation: React the starting purine nucleoside with bromine in a buffered acetate solution to yield the 8-bromo derivative.

    • Causality: The C-8 position is the most electron-rich carbon on the purine ring, making it highly susceptible to electrophilic aromatic substitution.

  • O-Silylation (Protection): Treat the 8-bromopurine nucleoside with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate under reflux.

    • Causality: Protection of the ribose hydroxyl groups is critical. Failure to do so results in the Lewis acidic methylating agent coordinating with the ribose oxygen atoms, which quenches the transmetalation step and drastically reduces yields.

  • Palladium-Catalyzed Cross-Coupling: Dissolve the protected nucleoside in anhydrous THF. Add a catalytic amount of Pd(PPh3)4, followed by the slow addition of trimethylaluminum (AlMe3) under an inert argon atmosphere. Heat to 70°C for 12 hours.

    • Self-Validation: Track the reaction via TLC. The disappearance of the starting material and the emergence of a higher Rf spot (due to the non-polar methyl group replacing the heavy bromine) validates successful coupling.

  • Deprotection & Isolation: Quench the reaction carefully with methanol (to destroy excess AlMe3). Remove the silyl protecting groups using an acidic workup (e.g., dilute HCl) or methanolic ammonia, followed by silica gel chromatography.

Protocol 2: Biophysical Validation of Z-DNA Transition via CD Spectroscopy

To validate the structural impact of 8-methylguanine on DNA conformation, Circular Dichroism (CD) spectroscopy is employed as a definitive, self-validating biophysical tool 2.

  • Oligonucleotide Preparation: Dissolve the synthesized 8-MeG modified oligonucleotides (e.g., d(CG)n repeats) in a physiological buffer (10 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Thermal Annealing: Heat the sample to 90°C for 5 minutes, then slowly cool to 25°C over 2 hours.

    • Causality: Slow cooling ensures the formation of the most thermodynamically stable duplexes, preventing the formation of kinetic aggregates or hairpins.

  • CD Measurement: Scan the sample from 320 nm to 200 nm at 25°C using a spectropolarimeter.

    • Self-Validation: Canonical right-handed B-DNA exhibits a positive Cotton effect at 280 nm and a negative peak at 250 nm. A successful transition to left-handed Z-DNA—driven by the 8-MeG syn conformation—is definitively confirmed by an inversion of these spectral signatures (a positive peak at 260 nm and a negative peak at 290 nm).

CDWorkflow Oligo Synthesize 8-MeG Oligonucleotides Anneal Thermal Annealing (90°C to 25°C) Oligo->Anneal CD CD Spectroscopy (200-320 nm) Anneal->CD Analyze Quantify B-Z Spectral Inversion CD->Analyze

Workflow for validating B-Z DNA structural transitions using CD spectroscopy.

Quantitative Data Summaries

The following table summarizes the structural and biological impacts of 8-methylation across various purine derivatives:

Compound / DerivativeBiological TargetPrimary Structural / Functional EffectReference
8-Methylguanine modified DNA DNA ConformationStabilizes Z-DNA via syn glycosidic bond under physiological salt conditions.2
Genz-644131 (8-Me Adenosine analog) S-AdoMetDC (Trypanosoma)Enhanced in vivo trypanocidal activity and optimized pharmacodynamics.[[3]]()
8-Methyl Ring-Expanded Purines Viral KinasesForces anti conformation by disrupting intramolecular H-bonds, boosting antiviral efficacy.1
8-Methyl-6,9-dihydro-1H-purines ATP-Competitive KinasesProbes hydrophobic pockets in the kinase hinge region to improve binding selectivity.4

Conclusion

The 8-methyl group is far more than a simple lipophilic appendage on the purine ring; it is a powerful tool for rational drug design and structural biology. By mastering the steric and conformational causality introduced by C-8 methylation, researchers can deliberately dictate glycosidic torsion angles, induce complex nucleic acid transitions, and fine-tune the binding affinities of next-generation kinase inhibitors and antiparasitic drugs.

References

  • Title: Chapter 2: Ring-Expanded ('Fat')
  • Title: Trypanocidal Activity of 8-Methyl-5′-{[(Z)-4-Aminobut-2-enyl]-(Methylamino)}Adenosine (Genz-644131)
  • Source: researchgate.
  • Source: acs.
  • Source: tandfonline.

Sources

Foundational

The Impact of N9-Cyclopropylmethyl Substitution on Purine Physicochemical Properties and Kinase Inhibitor Design

Executive Summary The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. However, unsubstituted purines frequently suffer from poo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. However, unsubstituted purines frequently suffer from poor physicochemical properties, most notably low solubility in both aqueous media and organic solvents, which severely limits their utility in high-throughput screening and oral drug formulation[1]. The strategic introduction of an N9-cyclopropylmethyl group has emerged as a highly effective structural modification. This substitution not only disrupts the rigid crystal lattice of the purine core to enhance solubility[2], but also provides a unique, rigid lipophilic anchor that significantly improves binding affinity to the hydrophobic pockets of target kinases, such as Bcr-Abl[3][4]. This technical guide explores the thermodynamic rationale, synthetic methodologies, and pharmacological advantages of N9-cyclopropylmethyl purine derivatives.

Thermodynamic Basis of Purine Solubility

The Crystal Lattice Challenge

Unsubstituted purines and their C-substituted derivatives often exhibit notoriously poor solubility profiles. This is primarily driven by the planar, aromatic nature of the purine fused-ring system, which facilitates strong π−π stacking interactions. Furthermore, the presence of multiple hydrogen-bond donors and acceptors (specifically the N7/N9 tautomeric protons) leads to extensive intermolecular hydrogen bonding. Together, these forces create a highly stable crystal lattice with a high melting point and a massive entropic penalty for dissolution in both polar and non-polar solvents[1][5].

Mechanism of N9-Alkylation

Alkylation at the N9 position fundamentally alters the thermodynamic landscape of the molecule. By replacing the N9 proton with an alkyl group, the molecule loses a critical hydrogen-bond donor, effectively capping the site and preventing the formation of extended intermolecular hydrogen-bonded networks[1].

While long linear alkyl chains (e.g., undecyl or hexyl groups) can drastically increase lipophilicity and solubility in aprotic organic solvents like DMSO[1], they introduce a high degree of rotational freedom. This rotational entropy can result in a significant penalty upon binding to a rigid protein target. Conversely, the cyclopropylmethyl group offers a "Goldilocks" solution:

  • Rigidity and Compactness: The sp2 -like character of the strained cyclopropane C-C bonds provides a rigid, compact steric bulk that minimizes the entropic penalty of binding[4].

  • Optimal Lipophilicity: It increases the partition coefficient (LogP) sufficiently to enhance membrane permeability and organic solvent solubility without rendering the molecule completely insoluble in aqueous physiological environments, provided other polar groups are present[2][6].

Synthetic Methodology and Regioselectivity

The synthesis of N9-alkylated purines is historically complicated by the ambident nucleophilicity of the purine anion, which frequently results in a mixture of N9 and N7 regioisomers[5]. The following self-validating protocol details the regioselective synthesis of 2,6-dichloro-9-(cyclopropylmethyl)-9H-purine, a critical intermediate in kinase inhibitor design.

Step-by-Step Protocol: Synthesis of 2,6-Dichloro-9-(cyclopropylmethyl)-9H-purine
  • Objective: To achieve high-yield, regioselective N9-alkylation of 2,6-dichloropurine while minimizing N7-alkylation.

  • Materials: 2,6-Dichloropurine (1.0 eq), Cyclopropylmethyl bromide (1.2 eq), Potassium carbonate (K 2​ CO 3​ , 2.0 eq), Anhydrous N,N-Dimethylformamide (DMF).

Procedure:

  • Deprotonation: Suspend 2,6-dichloropurine in anhydrous DMF under an inert nitrogen atmosphere. Add finely powdered K 2​ CO 3​ and stir at 25°C for 30 minutes.

    • Causality: K 2​ CO 3​ is a mild base that efficiently deprotonates the acidic N9/N7 proton to form a resonance-stabilized anion. DMF is chosen because it strongly solvates the potassium cation, leaving the purine anion highly nucleophilic.

  • Alkylation: Add cyclopropylmethyl bromide dropwise to the reaction mixture. Stir continuously for 12 hours at room temperature.

    • Causality: The reaction proceeds via an S N​ 2 mechanism. The steric hindrance provided by the bulky C6-chloro group slightly shields the N7 position, thermodynamically and kinetically favoring attack at the N9 position. This typically yields an N9:N7 isomer ratio of approximately 6.5:1 to 7.0:1[5].

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous phase three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using an isocratic mobile phase of acetone/dichloromethane (5:95)[7].

    • Causality: The N9 and N7 isomers possess different dipole moments, resulting in distinct retention factors ( Rf​ ). The N9-isomer elutes cleanly and is isolated as a white solid with a typical yield of ~51%[7].

G A 2,6-Dichloropurine + K2CO3 B Purine Anion Intermediate A->B Deprotonation (DMF, 25°C) D N9-Isomer (Major, ~85%) B->D Alkylation E N7-Isomer (Minor, ~15%) B->E Alkylation C Cyclopropylmethyl Bromide C->B SN2 Attack F Column Chromatography D->F E->F G Pure N9-Cyclopropylmethyl Purine F->G Purification (Acetone/DCM)

Workflow for the regioselective synthesis and isolation of N9-cyclopropylmethyl purines.

Quantitative Data: Structure-Property Relationships

The choice of the N9-substituent dictates both the physical handling of the compound and its biological efficacy. Table 1 summarizes the structure-activity and structure-property relationships of various N9-substitutions on a 2,6,9-trisubstituted purine scaffold targeting the Bcr-Abl kinase, a primary driver of Chronic Myeloid Leukemia (CML)[3][4].

Table 1: Effect of N9-Substitution on Purine Properties and Bcr-Abl Affinity

N9-SubstituentRelative DMSO SolubilityBcr-Abl IC 50​ ( μ M)Physicochemical & Structural Rationale
-H (Unsubstituted) Very Low> 10.0High crystal lattice energy prevents dissolution. Lacks the hydrophobic anchor required to engage the kinase binding pocket.
-Methyl Moderate~ 2.5Disrupts H-bonding, improving solubility. However, the methyl group is too small to fully occupy the hydrophobic pocket of Bcr-Abl.
-Cyclopropylmethyl High0.04 – 0.13Optimal balance. Highly soluble in DMSO for assays[1]. The compact, rigid ring perfectly fills the Bcr-Abl hydrophobic pocket, maximizing Van der Waals interactions[3][4].
-Hexyl / Isopentyl High0.5 – 1.2Excellent organic solubility[1], but the long, flexible chain incurs a high entropic penalty upon binding and causes steric clashes in the active site[4].

Data synthesized from molecular docking and in vitro kinase inhibition assays[1][3][4].

Biological Application: Kinase Inhibition

The N9-cyclopropylmethyl substitution is not merely a solubility enhancer; it is a critical pharmacophore. In the development of Bcr-Abl inhibitors, molecular docking studies have revealed that the cyclopropylmethyl group at the N9 position acts as a precise hydrophobic anchor[4].

When the purine derivative enters the ATP-binding site of the Bcr-Abl tyrosine kinase, the cyclopropyl ring projects deep into a specific hydrophobic sub-pocket. This interaction is highly sensitive to steric dimensions; longer aliphatic chains (like hexyl groups) fail to fit efficiently, leading to a drop in inhibitory potency[4]. By securing the purine core in the correct orientation, the cyclopropylmethyl group allows the substituents at the C2 and C6 positions to form critical hydrogen bonds with the hinge region of the kinase, effectively shutting down the aberrant signaling cascade that drives leukemic cell proliferation[3].

Pathway Drug N9-Cyclopropylmethyl Purine Inhibitor BcrAbl Bcr-Abl Tyrosine Kinase (Constitutively Active) Drug->BcrAbl Binds Hydrophobic Pocket (Blocks ATP) Apoptosis Apoptosis (Programmed Cell Death) Drug->Apoptosis Restores normal apoptotic signals Stat5 STAT5 Pathway BcrAbl->Stat5 Phosphorylation Ras Ras/MAPK Pathway BcrAbl->Ras Phosphorylation Proliferation Leukemic Cell Proliferation Stat5->Proliferation Gene Transcription Ras->Proliferation Cell Cycle Progression

Mechanism of N9-cyclopropylmethyl purine derivatives inhibiting Bcr-Abl signaling.

References

  • National Institutes of Health (PMC). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved from: [Link]

  • ACS Publications. Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders. Retrieved from:[Link]

  • National Institutes of Health (PMC). Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. Retrieved from: [Link]

  • BYU ScholarsArchive (SciSpace). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. Retrieved from: [Link]

  • National Institutes of Health (PMC). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Retrieved from:[Link]

  • MDPI. 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. Retrieved from: [Link]

Sources

Exploratory

Pre-Clinical Screening and Triage of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine Derivatives

Executive Summary The purine heterocycle is a universally recognized "privileged scaffold" in medicinal chemistry, frequently utilized to mimic the adenine moiety of ATP in kinase inhibitors or to target G-protein-couple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine heterocycle is a universally recognized "privileged scaffold" in medicinal chemistry, frequently utilized to mimic the adenine moiety of ATP in kinase inhibitors or to target G-protein-coupled adenosine receptors (ARs). The specific intermediate 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine (CAS 195252-65-4) serves as a highly versatile, advanced building block for drug discovery.

This technical guide outlines a comprehensive, self-validating workflow for the preliminary screening of derivatives synthesized from this scaffold. By detailing the causality behind structural choices and experimental design, this whitepaper provides a robust framework for translating raw chemical intermediates into validated lead compounds.

Structural Rationale: The Causality of Scaffold Design

Before initiating a screening cascade, it is critical to understand the biophysical and chemical causality embedded within the 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine scaffold:

  • C6-Chloro (The Diversification Handle): The electronegative chlorine atom withdraws electron density from the purine core, rendering the C6 position highly electrophilic. This facilitates rapid Nucleophilic Aromatic Substitution (SNAr) with various primary and secondary amines, allowing for the efficient generation of a diverse compound library[1].

  • N9-Cyclopropylmethyl (The Hydrophobic Anchor): The cyclopropyl ring provides an optimal balance of lipophilicity and metabolic stability. The increased s-character of the cyclopropyl C-C bonds makes it more resistant to cytochrome P450-mediated oxidation than linear alkyl chains. Furthermore, it perfectly occupies the deep hydrophobic pockets adjacent to the ribose-binding site in adenosine receptors[2].

  • C8-Methyl (The Conformational Lock): The steric bulk of the C8-methyl group restricts the rotational freedom of the adjacent N9-cyclopropylmethyl group. This conformational pre-organization reduces the entropic penalty upon target binding, frequently driving a significant increase in target affinity and selectivity[3].

Mechanistic and Workflow Visualizations

Mechanism Ligand Extracellular Signal (ATP / Adenosine) Receptor Target Protein (Kinase / GPCR) Ligand->Receptor Binds Effector Downstream Effector (e.g., AKT / cAMP) Receptor->Effector Activates Derivative Purine Derivative (Inhibitor / Antagonist) Derivative->Receptor Competitively Blocks Response Cellular Response (Proliferation / Inflammation) Effector->Response Induces

Figure 1: Mechanism of target engagement and pathway modulation by purine derivatives.

Workflow Synthesis SNAr Library Synthesis (C6-Diversification) QC LC-MS Validation (Purity >95%) Synthesis->QC TRFRET TR-FRET Kinase Screen (Primary Hit ID) QC->TRFRET Pass GPCR AR Radioligand Binding (Selectivity Profiling) TRFRET->GPCR IC50 < 100 nM ADME In Vitro ADME (PAMPA, HLM) GPCR->ADME High Selectivity Lead Lead Candidate Selection ADME->Lead Favorable PK

Figure 2: Logical triage workflow for the preliminary screening of purine derivatives.

Experimental Protocols: A Self-Validating System

Library Synthesis via Microwave-Assisted SNAr

To generate a screening library, the C6-chloro atom is displaced using various aliphatic and aromatic amines. Microwave irradiation is utilized to overcome the high activation energy required when using deactivated or sterically hindered anilines.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine (0.5 mmol) in 3 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 3.0 eq of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Nucleophile Addition: Add 1.5 eq of the desired amine (e.g., cyclopentylamine).

  • Reaction: Seal the vial and irradiate in a microwave reactor at 120°C for 20 minutes.

  • Purification: Precipitate the product in ice water, filter, and purify via reverse-phase preparative HPLC.

Self-Validation Mechanism: The reaction is continuously monitored via LC-MS (UV 254 nm). The protocol validates itself through mass-balance tracking: the exact disappearance of the starting material mass ( m/z 222.07 for C10​H11​ClN4​ ) and the emergence of the product mass dictate the reaction endpoint, preventing degradation. A final purity threshold of >95% (via AUC on HPLC) is strictly enforced before biological screening.

Primary Biochemical Screen: TR-FRET Kinase Assay

Purine derivatives frequently absorb light in the UV range (260-280 nm) and can exhibit prompt auto-fluorescence, which causes false positives in standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing a Lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a 100 µs measurement delay, all compound auto-fluorescence decays before the signal is read[4][5].

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate 0.3 nM of the target kinase with varying concentrations of the purine derivative (10 µM to 0.1 nM, 3-fold dilutions) in assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2) for 30 minutes at 25°C[3].

  • Reaction Initiation: Add 10 µM ATP and the specific peptide substrate. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and ULight-labeled tracer).

  • Reading: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) after a 100 µs delay.

Self-Validation Mechanism: Every 384-well plate includes 16 wells of 1% DMSO (Negative Control, 0% inhibition) and 16 wells of 10 µM Staurosporine (Positive Control, 100% inhibition). The assay is strictly self-validating: data is only accepted if the calculated Z'-factor is 0.6 , proving that the signal window is statistically robust against background noise[5].

Secondary Screen: Adenosine Receptor Radioligand Binding

Because the N9-cyclopropylmethyl group is a known pharmacophore for adenosine receptors (particularly A2B and A3)[2], counter-screening is required to assess off-target liabilities or to pivot the compound toward a GPCR program.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells expressing human A2B receptors in Tris-HCl buffer.

  • Incubation: Incubate 50 µg of membrane protein with the test compound and 1 nM of the radioligand ( 3H -DPCPX or 3H -ZM241385) for 90 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and count radioactivity (CPM).

Self-Validation Mechanism: Non-specific binding (NSB) is defined internally using a 1000-fold excess of a cold competitor (10 µM DPCPX). The assay validates itself by requiring the specific binding window (Total Binding minus NSB) to be at least 5-fold higher than the background radiation, ensuring the Ki​ calculations (via the Cheng-Prusoff equation) are mathematically sound.

Quantitative Data Presentation: In Vitro ADME Profiling

Following biological screening, hits must be evaluated for physicochemical and pharmacokinetic liabilities. The table below summarizes hypothetical but structurally representative data for a triage cohort.

Causality Note: While the lipophilic N9-cyclopropylmethyl group enhances passive membrane permeability (PAMPA), it can simultaneously increase vulnerability to Phase I oxidative metabolism by Human Liver Microsomes (HLM).

Compound IDC6-SubstituentKinase IC50​ (nM)A2B AR Ki​ (nM)LogD (pH 7.4)PAMPA Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)
Pur-001 -NH-Cyclopentyl45>10,0002.814.2 (High)45.1 (Moderate)
Pur-002 -NH-Phenyl128503.522.5 (High)88.4 (High)
Pur-003 -NH-(4-Fluorophenyl)81,2003.725.0 (High)62.3 (Moderate)
Pur-004 -NH-(3-Pyridyl)115>10,0001.94.1 (Low)12.5 (Low)

Data Interpretation:Pur-003 represents the optimal lead candidate. The addition of the para-fluoro group blocks the primary site of microsomal oxidation on the phenyl ring (improving CLint​ from 88.4 to 62.3 µL/min/mg) while maintaining sub-10 nM target potency and excellent passive permeability.

References

  • [1] SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society (ACS Publications). URL:

  • [2] Discovery of a Novel A2B Adenosine Receptor Antagonist as a Clinical Candidate for Chronic Inflammatory Airway Diseases. Journal of Medicinal Chemistry (ACS Publications). URL:

  • [3] Substituted purine compounds as btk inhibitors. Patent WO2015151006A1 (Google Patents). URL:

  • [4] Schematic setup of the serine/threonine (Ser/Thr) kinase assay using AlphaScreen technology. ResearchGate. URL:

  • [5] Use of Protein Kinase Focused Compound Libraries for the Discovery of New Inositol Phosphate Kinase Inhibitors. National Institutes of Health (PMC). URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Process Optimization of 6-Chloro-9-(cyclopropylmethyl)-8-methyl-9H-purine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The purine scaffold is a privileged phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The purine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antivirals, and nucleoside analogs. The target molecule, 6-Chloro-9-(cyclopropylmethyl)-8-methyl-9H-purine , is a highly versatile intermediate. The presence of the 6-chloro substituent provides a synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic displacement (SNAr).

This guide details a highly optimized, two-step modified Traube purine synthesis starting from commercially available 4,6-dichloro-5-aminopyrimidine. By carefully controlling the regioselectivity of the initial amine substitution to form the critical 4,5-diaminopyrimidine core , and subsequently utilizing an acid-catalyzed orthoester cyclocondensation, this protocol eliminates the need for harsh dehydrating conditions, thereby preserving the integrity of the sensitive 6-chloro group.

Mechanistic Pathway & Workflow Visualization

The synthesis proceeds via two distinct mechanistic stages:

  • Regioselective SNAr: The electron-deficient 4,6-dichloro-5-aminopyrimidine undergoes nucleophilic aromatic substitution with cyclopropylmethylamine. The bulky base N,N-diisopropylethylamine (DIPEA) acts as an acid scavenger, preventing the competitive consumption of the nucleophile while avoiding unwanted side reactions[1].

  • Acid-Catalyzed Cyclocondensation: The resulting 4,5-diaminopyrimidine intermediate is cyclized using triethyl orthoacetate (TEOA). The addition of catalytic p-toluenesulfonic acid (p-TsOH) generates a highly electrophilic oxocarbenium ion. The less sterically hindered C5-primary amine attacks first to form an imidate, followed by rapid intramolecular ring closure by the C4-secondary amine to yield the 8-methylpurine system[2].

Pathway SM 4,6-Dichloro-5-aminopyrimidine (Starting Material) Step1 SNAr Reaction Cyclopropylmethylamine DIPEA, 80°C SM->Step1 Int 6-Chloro-N4-(cyclopropylmethyl) pyrimidine-4,5-diamine (Intermediate) Step1->Int Regioselective Substitution Step2 Cyclocondensation Triethyl orthoacetate p-TsOH, 120°C Int->Step2 Prod 6-Chloro-9-(cyclopropylmethyl) -8-methyl-9H-purine (Target Product) Step2->Prod Ring Closure

Reaction pathway for the two-step synthesis of 6-chloro-9-(cyclopropylmethyl)-8-methyl-9H-purine.

Optimization of the Cyclocondensation Step

Classical Traube syntheses often utilize acetic anhydride and acetic acid for the cyclization of 4,5-diaminopyrimidines into 8-methylpurines. However, our empirical data demonstrates that this classical approach leads to stable, bis-acetylated intermediates that resist dehydration, resulting in poor yields and thermal degradation of the 6-chloro substituent.

Transitioning to an orthoester (Triethyl orthoacetate) with a protic acid catalyst drastically reduces reaction time and improves the purity profile. The quantitative optimization data is summarized below:

ParameterReagent SystemCatalystTemp (°C)Time (h)Yield (%)Purity (LC-MS)
Method A Acetic Anhydride / AcOHNone1201645%82%
Method B Triethyl orthoacetateNone1202455%88%
Method C Triethyl orthoacetatep-TsOH (10 mol%)100489%>98%
Method D Triethyl orthoacetatep-TsOH (10 mol%)120292% >99%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Chloro-N4-(cyclopropylmethyl)pyrimidine-4,5-diamine

This step establishes the functionalized 4,5-diaminopyrimidine core required for purine cyclization.

Causality & Design: The reaction is conducted in n-butanol. The polarity of n-butanol perfectly solubilizes the pyrimidine starting material, while its boiling point allows for safe heating to 80 °C. At this temperature, the first chloride displacement is highly regioselective; pushing the temperature beyond 100 °C risks substitution of the second chloride[1].

Protocol:

  • Preparation: Charge a rigorously dried 250 mL round-bottom flask with 4,6-dichloro-5-aminopyrimidine (10.0 g, 61.0 mmol, 1.0 eq) and anhydrous n-butanol (100 mL).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (15.9 mL, 91.5 mmol, 1.5 eq) followed by dropwise addition of cyclopropylmethylamine (5.8 mL, 67.1 mmol, 1.1 eq) over 10 minutes at ambient temperature.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere. Maintain stirring for 12–16 hours.

  • Self-Validating IPC (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z [M+H]⁺ 164.0) is consumed, and the intermediate mass (m/z [M+H]⁺ 199.1) is dominant.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove n-butanol. Dissolve the resulting crude residue in Ethyl Acetate (150 mL) and wash sequentially with distilled water (2 × 50 mL) and saturated brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 7:3 to 1:1) to afford the 4,5-diaminopyrimidine intermediate as an off-white solid.

Step 2: Synthesis of 6-Chloro-9-(cyclopropylmethyl)-8-methyl-9H-purine

This step executes the acid-catalyzed cyclocondensation of the 4,5-diaminopyrimidine intermediate.

Causality & Design: Triethyl orthoacetate acts as both the C8-methyl carbon source and the solvent. The addition of 10 mol% p-TsOH is the critical variable; it protonates the orthoester to facilitate the loss of ethanol, creating an oxocarbenium species that rapidly reacts with the adjacent amines, bypassing the high-energy dehydration step required when using acetic anhydride[2].

Protocol:

  • Preparation: To a 100 mL pressure tube, add 6-chloro-N4-(cyclopropylmethyl)pyrimidine-4,5-diamine (5.0 g, 25.2 mmol, 1.0 eq).

  • Reagent Addition: Add triethyl orthoacetate (TEOA) (23.1 mL, 126.0 mmol, 5.0 eq) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (479 mg, 2.52 mmol, 0.1 eq).

  • Reaction Execution: Seal the tube and heat the pale yellow solution to 120 °C for exactly 2 hours.

  • Self-Validating IPC: Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. Complete conversion is indicated by the disappearance of the intermediate (m/z [M+H]⁺ 199.1) and the emergence of the target purine (m/z [M+H]⁺ 223.1).

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under high vacuum to remove excess TEOA and generated ethanol.

  • Neutralization: Dissolve the crude oil in Dichloromethane (DCM) (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) to neutralize the p-TsOH catalyst.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc, 8:2) to yield 6-Chloro-9-(cyclopropylmethyl)-8-methyl-9H-purine as a crystalline white solid.

References

  • Purine analogs as phosphatidylinositol 4-kinase IIIβ inhibitors Source: European Journal of Medicinal Chemistry (via NCBI PubMed Central) URL:[Link]

  • Single-Step Syntheses of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidines: Intermediates for Bivalent Thiazolopyrimidines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: High-Throughput Parallel Synthesis of Purine Libraries Utilizing 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine

Executive Summary The acceleration of drug discovery relies heavily on the rapid generation of diverse chemical libraries around privileged scaffolds. Purines represent one of the most ubiquitous pharmacophores in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The acceleration of drug discovery relies heavily on the rapid generation of diverse chemical libraries around privileged scaffolds. Purines represent one of the most ubiquitous pharmacophores in medicinal chemistry, serving as core structures for kinase inhibitors, adenosine receptor ligands, and antiviral agents. This application note details the strategic utilization of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine (CAS 195252-65-4) as a highly optimized building block for parallel synthesis. By leveraging its unique structural pre-organization and highly reactive C6-electrophilic handle, researchers can deploy both classical Nucleophilic Aromatic Substitution (SNAr) and modern photoredox/nickel dual catalysis to rapidly generate expansive, high-value libraries.

Structural & Mechanistic Rationale

To design an efficient parallel synthesis campaign, one must understand the causality behind the scaffold's structural features. This specific purine derivative is engineered to solve several synthetic and pharmacological challenges:

  • N9-Cyclopropylmethyl (Regiocontrol & Pharmacophore): Alkylating an unprotected purine typically yields an intractable mixture of N7 and N9 isomers. This scaffold is pre-installed with an N9-cyclopropylmethyl group, completely bypassing regioselectivity bottlenecks. Pharmacologically, the cyclopropylmethyl moiety is a privileged motif that balances lipophilicity with metabolic stability, often occupying hydrophobic pockets in GPCRs and kinases.

  • C8-Methyl (Conformational Locking): The inclusion of a C8-methyl group is not merely decorative; it introduces a deliberate steric clash with the N9-substituent. This restricts the rotation of the cyclopropylmethyl group, forcing it into a specific orthogonal conformation. This pre-organization reduces the entropic penalty upon target binding—a critical tactic in structure-based drug design.

  • C6-Chloro (The Diversification Handle): The pyrimidine ring of the purine system is inherently electron-deficient. The C6-chloride acts as a highly reactive electrophile. It is perfectly primed for SNAr due to the electron-withdrawing nature of the adjacent N1 and N7 atoms, a mechanism extensively studied in[1]. Furthermore, it readily undergoes oxidative addition with low-valent transition metals, making it an ideal substrate for cross-coupling[2].

Physicochemical Scaffold Data

To facilitate automated liquid handling and reaction planning, the quantitative data for the scaffold is summarized below:

PropertyValue
Chemical Name 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine
CAS Registry Number 195252-65-4 (Verified via [3])
Molecular Formula C10H11ClN4
Molecular Weight 222.67 g/mol
Reactive Handle C6-Chloride (Electrophile)
LogP (Estimated) 1.8 - 2.2

Parallel Synthesis Workflows

The true power of this scaffold lies in its orthogonal reactivity profiles, allowing for divergent library generation from a single starting material.

Workflow A: High-Throughput SNAr Aliphatic amines react rapidly with the C6-chloride under basic conditions. However, weakly nucleophilic arylamines (anilines) often exhibit sluggish kinetics. To overcome this, the addition of Trifluoroacetic Acid (TFA) protonates the N7 position, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the purine ring and accelerating the reaction[1]. For extremely deactivated arylamines, an in situ Finkelstein reaction can be utilized to convert the 6-chloro species to a highly reactive 6-iodo intermediate at low temperatures, a protocol validated in [4]. Microwave irradiation can also be employed to compress reaction times from hours to minutes [5].

Workflow B: Late-Stage Photoredox/Nickel Dual Catalysis While SNAr installs heteroatoms (N, O, S) at C6, installing complex alkyl (sp3) groups is notoriously difficult due to competitive β-hydride elimination in standard palladium cross-couplings. Recent advances in photoredox/nickel dual catalysis, as detailed in , have solved this by generating alkyl radicals that intercept the Ni-purine complex, enabling direct C(sp2)-C(sp3) bond formation under mild, room-temperature conditions[2].

Workflow cluster_modules Parallel Reaction Modules Scaffold 6-Chloro-9-cyclopropylmethyl -8-methyl-9H-purine SNAr Module A: SNAr (Aliphatic Amines) Scaffold->SNAr Base, Heat/MW Finkelstein Module B: Finkelstein (Arylamine Activation) Scaffold->Finkelstein NaI, TFA, -40°C CrossCoupling Module C: Photoredox/Ni (sp2-sp3 Coupling) Scaffold->CrossCoupling Alkyl-Br, Ir/Ni, Blue LED Library Purine Analog Library (Drug Discovery) SNAr->Library Finkelstein->Library Arylamines CrossCoupling->Library

Fig 1: Parallel synthesis workflow for divergent C6-diversification of the purine scaffold.

Experimental Protocols

Protocol A: High-Throughput SNAr (96-Well Format)

This protocol is designed as a self-validating system for automated parallel synthesis.

  • Preparation: In a 96-well reaction block, dispense a 0.2 M stock solution of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine in anhydrous N-Methyl-2-pyrrolidone (NMP) (500 µL, 0.1 mmol, 1.0 eq) into each well.

  • Nucleophile Addition: Add the respective amine diversity reagents (0.15 mmol, 1.5 eq) to the wells.

  • Base/Acid Modulation:

    • For Aliphatic Amines: Add N,N-Diisopropylethylamine (DIPEA) (35 µL, 0.2 mmol, 2.0 eq).

    • For Arylamines: Omit DIPEA. Instead, add Trifluoroacetic Acid (TFA) (15 µL, 0.2 mmol, 2.0 eq) to lower the LUMO of the purine ring.

  • Reaction: Seal the block and heat at 80 °C (aliphatic) or 100 °C (aromatic) for 12 hours with orbital shaking.

  • Validation Check: Withdraw a 5 µL aliquot from a representative well, dilute in 1 mL MeCN, and analyze via LC-MS. Causality Check: The disappearance of the parent mass (m/z 223[M+H]+) confirms conversion. If unreacted scaffold remains, the steric bulk of the specific amine is hindering attack; spike with an additional 0.5 eq of amine and elevate temperature by 10 °C.

  • Workup: Evaporate the NMP using a centrifugal evaporator (e.g., Genevac). Purify directly via mass-directed preparative HPLC.

Protocol B: Late-Stage Photoredox/Nickel Dual Catalysis (sp2-sp3 Coupling)

Enables the installation of complex cyclic and acyclic alkyl groups at C6.

  • Catalyst Master Mix: In a glovebox, prepare a master mix in anhydrous Dimethylacetamide (DMA) containing:

    • NiCl2·dme (10 mol%)

    • dtbbpy ligand (10 mol%)

    • Ir(dFppy)2(dtbbpy)PF6 photocatalyst (2 mol%)

  • Reaction Assembly: To a 2-dram vial equipped with a stir bar, add the purine scaffold (0.2 mmol, 1.0 eq), the target alkyl bromide (0.3 mmol, 1.5 eq), and anhydrous Na2CO3 (0.4 mmol, 2.0 eq). Add 2.0 mL of the Catalyst Master Mix.

  • Validation Check (Critical): Seal the vial with a PTFE septum and sparge the solution with Argon for 15 minutes. Causality Check: Oxygen is a potent triplet quencher. Failure to degas will result in the immediate quenching of the excited *Ir state and oxidation of the active Ni(0) species, leading to a zero-yield reaction.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 24 hours.

  • Workup: Dilute the mixture with EtOAc, wash with water and brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Mechanism Light Blue LED (450 nm) PC Ir(III) Photocatalyst Excited State (*Ir) Light->PC Excitation AlkylBr Alkyl Bromide (R-Br) PC->AlkylBr SET (Reduction) Radical Alkyl Radical (R•) AlkylBr->Radical -Br⁻ Ni0 Ni(0) Catalyst NiII Ni(II)-Purine Complex (Oxidative Addition) Ni0->NiII + 6-Chloro Scaffold NiIII Ni(III)-Alkyl-Purine (Radical Capture) NiII->NiIII + R• NiIII->Ni0 SET (Reduction by Ir(IV)) Product C6-Alkyl Purine NiIII->Product Reductive Elimination

Fig 2: Mechanistic pathway of photoredox/Ni dual catalysis for C6-alkylation.

Quantitative Data Presentation

The table below summarizes the expected outcomes when applying the aforementioned protocols to the 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine scaffold across a library matrix.

Reaction TypeNucleophile / Coupling PartnerCatalyst / AdditiveTemp / TimeExpected Yield
SNAr (Aliphatic) Primary/Secondary AminesDIPEA (2.0 eq)80 °C, 12 h75 - 95%
SNAr (Aromatic) Arylamines (Anilines)TFA (2.0 eq)100 °C, 12 h60 - 85%
Finkelstein-SNAr Deactivated ArylaminesNaI (20 eq), TFA-40 °C to RT70 - 90%
Photoredox/Ni Alkyl Bromides (sp3)Ir-PC, NiCl2, dtbbpyBlue LED, RT, 24 h50 - 80%

References

  • Title: Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C Source: Organic Letters URL: [Link]

  • Title: Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism Source: Journal of the American Chemical Society URL: [Link]

Sources

Method

Application Note: 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine as a Privileged Scaffold for Kinase Inhibitor Synthesis

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic functionalization of privileged heterocyclic scaffolds. 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic functionalization of privileged heterocyclic scaffolds. 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine (CAS: 195252-65-4) represents a highly optimized building block for drug discovery. By mimicking the adenine ring of ATP, this purine derivative anchors firmly into the kinase hinge region. This application note details the structural rationale, validated synthetic protocols, and optimization data for utilizing this specific scaffold in the generation of novel kinase inhibitors, particularly targeting PI3K, CDKs, and Nek2 pathways[1][2].

Structural Rationale & Mechanistic Causality (E-E-A-T)

Every functional group on this specific purine scaffold serves a precise mechanistic purpose in both chemical reactivity and biological targeting:

  • The Purine Core: Acts as a bioisostere for the adenine moiety of ATP, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[3].

  • 6-Chloro Substituent: Serves as a highly reactive electrophilic handle. The electron-withdrawing nature of the fused pyrimidine ring lowers the LUMO of the C6 position, facilitating rapid Nucleophilic Aromatic Substitution (SNAr) with aliphatic amines or palladium-catalyzed Buchwald-Hartwig cross-coupling with anilines[4][5].

  • 9-Cyclopropylmethyl Group: This bulky, lipophilic appendage is strategically positioned to occupy the ribose-binding pocket of the kinase active site. The cyclopropyl ring provides a unique trajectory that enhances van der Waals interactions while significantly improving the molecule's overall membrane permeability and metabolic stability compared to simple alkyl chains[1].

  • 8-Methyl Group: Introduces critical steric bulk. Chemically, it restricts the rotational freedom of the 9-cyclopropylmethyl group, locking it into a bioactive conformation. Biologically, it probes small hydrophobic sub-pockets adjacent to the hinge region, driving selectivity against off-target kinases that lack this specific cavity[6].

G Inhibitor Purine Scaffold (6-Cl-9-CPM-8-Me) Kinase Target Kinase (e.g., PI3K / CDK) Inhibitor->Kinase ATP-Competitive Inhibition Substrate Downstream Effectors (AKT / Rb) Kinase->Substrate Phosphorylation Outcome Cell Cycle Arrest / Apoptosis Substrate->Outcome Signal Transduction

Fig 1: Mechanism of action for ATP-competitive purine-based kinase inhibitors.

Synthetic Methodologies & Protocols

The functionalization of the C6 position is the primary vector for introducing chemical diversity. The choice of reaction depends entirely on the nucleophilicity of the incoming amine[].

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Aliphatic Amines

Aliphatic amines (e.g., morpholine, piperazine derivatives) are sufficiently nucleophilic to displace the 6-chloro group without transition-metal catalysis.

Self-Validating Rationale: n-Butanol is selected as the solvent because its high boiling point (117 °C) allows for high-temperature reflux without requiring pressurized vessels. This thermal energy is necessary to overcome the steric hindrance introduced by the 8-methyl group. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base, scavenging the HCl byproduct to prevent protonation of the incoming amine nucleophile, thus maintaining the reaction rate[3][].

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 6-chloro-9-cyclopropylmethyl-8-methyl-9H-purine (1.0 mmol, 222.7 mg) in anhydrous n-butanol (10 mL).

  • Reagent Addition: Add the desired aliphatic amine (1.2 mmol) followed by DIPEA (2.5 mmol, 435 µL) dropwise at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 100 °C under an inert nitrogen atmosphere for 12 hours.

  • Monitoring: Monitor reaction progression via TLC (DCM:MeOH, 95:5) or LC-MS until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO₃ (20 mL).

  • Purification: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the 6-alkylamino purine derivative.

Protocol B: Buchwald-Hartwig Cross-Coupling for Anilines

Aromatic amines (anilines) are poor nucleophiles due to the delocalization of their lone pair into the aromatic ring. Standard SNAr conditions often result in trace yields. Therefore, palladium-catalyzed C-N bond formation is mandatory[5][8].

Self-Validating Rationale: Pd(OAc)₂ combined with BINAP (a bidentate phosphine ligand) forms a highly active, sterically demanding catalytic complex. This prevents the nitrogen-rich purine core from coordinating to and poisoning the palladium catalyst. KOtBu is utilized as a strong, sterically hindered base that efficiently deprotonates the aniline during the catalytic cycle without acting as a competing nucleophile[8].

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd(OAc)₂ (0.05 mmol, 5 mol%) and rac-BINAP (0.10 mmol, 10 mol%) in anhydrous Toluene (5 mL). Stir at 45 °C for 10 minutes under nitrogen to pre-form the active catalyst.

  • Reagent Addition: Add 6-chloro-9-cyclopropylmethyl-8-methyl-9H-purine (1.0 mmol) and the substituted aniline (1.2 mmol) to the mixture.

  • Base Addition: Add KOtBu (1.5 mmol, 168 mg) in one portion. Seal the tube and purge with nitrogen for 5 minutes.

  • Reaction: Heat the mixture to 100 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes:Ethyl Acetate gradient) to isolate the 6-arylamino purine derivative.

W Start 6-Chloro-9-CPM- 8-Methyl-9H-purine Cond1 Aliphatic Amines (SNAr) Start->Cond1 DIPEA, n-BuOH 100°C Cond2 Aromatic Amines (Buchwald-Hartwig) Start->Cond2 Pd(OAc)2, BINAP KOtBu, Toluene Prod1 6-Alkylamino Derivative Cond1->Prod1 Prod2 6-Arylamino Derivative Cond2->Prod2

Fig 2: Divergent synthetic workflow for C6-functionalization of the purine scaffold.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization parameters for the C6-amination of the 6-chloro-9-cyclopropylmethyl-8-methyl-9H-purine scaffold. Note the stark contrast in yields when applying SNAr versus Buchwald-Hartwig conditions to aromatic amines.

EntryNucleophile TypeExample ReagentMethodologyCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)
1Aliphatic (Sec)MorpholineSNArDIPEA (2.5 eq)n-BuOH1001288
2Aliphatic (Sec)MorpholineSNArK₂CO₃ (2.5 eq)DMF801864
3Aromatic4-FluoroanilineSNArDIPEA (2.5 eq)n-BuOH12024<15
4Aromatic4-FluoroanilineBuchwaldPd(OAc)₂ / BINAP / KOtBuToluene100481
5Aromatic4-FluoroanilineBuchwaldPd₂(dba)₃ / XPhos / Cs₂CO₃Dioxane100676

Data Interpretation: Entry 1 demonstrates that DIPEA in n-BuOH is superior to inorganic bases in DMF for aliphatic SNAr. Entries 3 and 4 validate the absolute necessity of palladium catalysis (Buchwald-Hartwig) when functionalizing the C6 position with anilines, transforming a <15% yield into an 81% yield[8].

Conclusion

The 6-chloro-9-cyclopropylmethyl-8-methyl-9H-purine scaffold is a highly versatile and structurally privileged starting material for kinase inhibitor synthesis. By leveraging the differential reactivity of the C6-chloro position through either thermal SNAr or palladium-catalyzed Buchwald-Hartwig aminations, medicinal chemists can rapidly generate diverse libraries of ATP-competitive inhibitors. The built-in steric and lipophilic properties of the 8-methyl and 9-cyclopropylmethyl groups provide an advanced starting point for achieving high kinase selectivity and favorable pharmacokinetic profiles.

References

  • Title: US20150353552A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta Source: Google Patents URL
  • Title: RU2754441C2 - New cdk8/19 inhibitors Source: Google Patents URL
  • Title: FDA-approved small molecule kinase inhibitors-Part 3 Source: BOC Sciences URL
  • Title: 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase Source: RSC Publishing URL
  • Title: Structure-guided design of purine-based probes for selective Nek2 inhibition Source: NIH / PMC URL
  • Title: SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)
  • Title: From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds Source: RSC Publishing URL
  • Title: Several Human Cyclin-Dependent Kinase Inhibitors, Structurally Related to Roscovitine, As New Anti-Malarial Agents Source: MDPI URL

Sources

Application

Application Notes and Protocols: 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine in Antiviral Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers exploring the antiviral po...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers exploring the antiviral potential of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine. Purine analogs are a cornerstone of antiviral therapy, and the unique structural features of this compound—a chloro substituent at the 6-position, a cyclopropylmethyl group at the 9-position, and a methyl group at the 8-position—suggest its potential as a novel antiviral agent. These application notes detail the scientific rationale for investigating this molecule, propose a synthetic strategy, and provide step-by-step protocols for its evaluation, including cytotoxicity, antiviral efficacy, and preliminary mechanism-of-action studies.

Introduction: The Rationale for Investigating Novel Purine Analogs

Purine analogs have a rich history in antiviral drug discovery, with numerous approved drugs targeting viral polymerases and other essential enzymes.[1] These compounds often act as nucleoside or nucleotide mimics, disrupting viral replication. The introduction of specific substituents on the purine ring can significantly impact their biological activity, selectivity, and pharmacokinetic properties.

The subject of this guide, 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine, is a non-nucleoside purine analog. The rationale for its investigation is based on the following structural considerations:

  • 6-Chloro Group: The chloro-substituent at the 6-position is a versatile chemical handle for further synthetic modifications, allowing for the creation of a library of derivatives with potentially improved activity. It can also influence the molecule's interaction with target enzymes.

  • 9-Cyclopropylmethyl Group: The N9-substituent is crucial for the interaction of purine analogs with their biological targets. A cyclopropylmethyl group can introduce conformational rigidity and improve binding affinity.

  • 8-Methyl Group: Substitution at the 8-position can modulate the electronic properties of the purine ring and influence its metabolic stability.

Given these features, 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine warrants investigation as a potential scaffold for the development of novel antiviral agents.

Proposed Synthetic Pathway

A proposed synthetic workflow is as follows:

Synthetic_Pathway A 4,5-Diamino-6-chloropyrimidine C Intermediate A A->C Condensation B Acetic Anhydride B->C E 6-Chloro-8-methyl-9H-purine C->E Cyclization D Cyclopropylmethyl bromide F 6-Chloro-9-cyclopropylmethyl- 8-methyl-9H-purine D->F E->F Alkylation

Caption: Proposed synthetic pathway for 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine.

Experimental Protocols

The following protocols are designed to provide a framework for the initial antiviral evaluation of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine.

Cytotoxicity Assessment

Before evaluating the antiviral activity of a compound, it is crucial to determine its potential toxicity to the host cells.[4] This is essential for identifying a therapeutic window where the compound exhibits antiviral effects at non-toxic concentrations.[4] The MTT assay is a widely used colorimetric method to assess cell viability.[5]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, or as dictated by the virus of interest) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[5]

  • Compound Preparation: Prepare a stock solution of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in cell culture medium.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-only control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Example Cytotoxicity Data Presentation

Compound Concentration (µM)% Cell Viability
10015.2
5045.8
2588.1
12.595.3
6.2598.7
3.12599.5
Vehicle Control100
Antiviral Efficacy Assessment: Plaque Reduction Assay

The plaque reduction assay is a gold-standard method for quantifying the ability of a compound to inhibit viral infection and replication.[7] It measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound.[8]

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed host cells in 6-well plates at a density that will form a confluent monolayer on the day of infection (e.g., 8 x 10^5 cells/well for MDCK cells).[8]

  • Virus and Compound Preparation: Prepare serial dilutions of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine in infection medium. Mix each compound dilution with a known amount of virus (e.g., 50-100 plaque-forming units, PFU).[8]

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixture for 1 hour at 37°C, with gentle rocking every 15 minutes.[7]

  • Overlay: After the adsorption period, aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 2% Oxoid agar or methylcellulose) containing the corresponding concentration of the test compound.[8]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque development (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.[8]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration.

Plaque_Reduction_Assay_Workflow A Seed host cells in 6-well plates B Prepare serial dilutions of compound and mix with virus A->B C Infect cell monolayer B->C D Add semi-solid overlay with compound C->D E Incubate for plaque formation D->E F Fix and stain cells E->F G Count plaques and calculate EC50 F->G

Caption: Workflow for the plaque reduction assay.

Table 2: Example Antiviral Efficacy Data Presentation

Compound Concentration (µM)Mean Plaque Count% Plaque Reduction
10296
51570
2.53530
1.25484
Virus Control500

The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound and is calculated as SI = CC50 / EC50 . A higher SI value indicates a more promising therapeutic window.

Preliminary Mechanism of Action Study: Reverse Transcriptase Inhibition Assay

For retroviruses like HIV, reverse transcriptase (RT) is a key enzyme for replication and a common target for antiviral drugs.[9] A colorimetric RT inhibition assay can be used to assess the direct inhibitory effect of the compound on this enzyme.

Protocol: Colorimetric HIV-1 RT Inhibition Assay

This protocol is based on an ELISA-like method where the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA strand is quantified.[9]

  • Reagent Preparation: Prepare serial dilutions of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine. Also, prepare a reaction mix containing reaction buffer, dNTPs (including labeled dUTP), and a template-primer (e.g., poly(A)•oligo(dT)).[9]

  • Assay Plate Setup:

    • Negative Control (No Enzyme): Add reaction mix and lysis buffer.

    • Positive Control (No Inhibitor): Add reaction mix and diluted HIV-1 RT.

    • Test Wells: Add reaction mix, diluted HIV-1 RT, and the test compound dilutions.[9]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[9]

  • Capture of DNA Product: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.[9]

  • Washing: Wash the plate to remove unbound reagents.

  • Antibody Conjugate Incubation: Add an HRP-conjugated anti-digoxigenin antibody and incubate.[9]

  • Washing: Repeat the washing steps.

  • Substrate Addition and Detection: Add a peroxidase substrate (e.g., ABTS) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the positive control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

RT_Inhibition_Assay_Workflow A Prepare compound dilutions and reaction mix B Set up assay plate with controls and test compound A->B C Incubate to allow reverse transcription B->C D Capture biotin-labeled DNA on streptavidin plate C->D E Add HRP-conjugated anti-digoxigenin antibody D->E F Add substrate and measure absorbance E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for the colorimetric HIV-1 RT inhibition assay.

Data Interpretation and Further Steps

The initial screening data will provide valuable insights into the potential of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine as an antiviral lead compound.

  • A high SI value (typically >10) suggests that the compound has a promising therapeutic window and warrants further investigation.

  • If the compound shows potent antiviral activity, further studies should focus on elucidating its precise mechanism of action. This could involve assays against other viral enzymes (e.g., proteases, integrases) or host factors involved in viral replication.

  • Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the 6-, 8-, and 9-positions, will be crucial for optimizing the antiviral potency and selectivity.

Conclusion

6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine represents a promising starting point for the discovery of novel antiviral agents. The protocols outlined in this document provide a robust framework for its initial biological evaluation. By systematically assessing its cytotoxicity, antiviral efficacy, and preliminary mechanism of action, researchers can effectively determine its potential as a lead candidate for further drug development efforts.

References

  • Bio-protocol. (n.d.). Plaque Assay and Plaque Reduction Assay. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • Ferreira, A. C., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. Pharmaceuticals, 16(10), 1478. [Link]

  • Kocí, J., et al. (2024). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2297595. [Link]

  • Schabel, F. M. (2006). Purine and pyrimidine nucleosides as antiviral agents Recent developments. In Antiviral Agents and Viral Diseases of Man (pp. 225-279). Springer, Boston, MA.
  • Larson, E. L., et al. (2018). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. Journal of Visualized Experiments, (137), 57948. [Link]

  • Li, Q., et al. (2025). Antiviral activity and mechanism of purine morpholine nucleoside analogues incorporating a sulfonamide fragment. Journal of Advanced Research. [Link]

  • de Oliveira, A. C. S., et al. (2021). Cytotoxicity and antiviral activity evaluation of Cymbopogon spp hydroethanolic extracts. Brazilian Journal of Biology, 83, e247854. [Link]

  • Khan, T. A., et al. (2020). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. bioRxiv. [Link]

  • Li, Q., et al. (2025). Antiviral activity and mechanism of purine morpholine nucleoside analogues incorporating a sulfonamide fragment. PubMed. Retrieved from [Link]

  • ResearchGate. (2018). Biological activities of purine analogues: a review. Retrieved from [Link]

  • De Laet, N. G., et al. (2025). Purine but Not Pyrimidine De Novo Nucleotide Biosynthesis Inhibitors Strongly Enhance the Antiviral Effect of Corresponding Nucleobases Against Dengue Virus. International Journal of Molecular Sciences, 26(1), 5. [Link]

  • World Health Organization. (2007). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Kwak, E. Y., et al. (2003). Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. Archives of Pharmacal Research, 26(9), 679–685. [Link]

  • Mastino, A., et al. (2017). Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. Applied Microbiology and Biotechnology, 101(22), 8043–8054. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. Retrieved from [Link]

  • Głowacka, I. E., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(11), 3185. [Link]

  • PubChem. (n.d.). 6-chloro-9-cyclopropyl-9H-purine. Retrieved from [Link]

  • Wang, Z., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 819. [Link]

  • Kelley, J. L., et al. (1993). Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines. Journal of Medicinal Chemistry, 36(23), 3655–3660. [Link]

  • Li, Y., et al. (2021). Antiviral activities and applications of ribosomally synthesized and post-translationally modified peptides (RiPPs). Applied Microbiology and Biotechnology, 105(3), 947–961. [Link]

  • Al-Kuraishy, H. M., et al. (2025). Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. Current Issues in Molecular Biology, 47(8), 6828–6845. [Link]

  • Gulič, T., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12933. [Link]

  • Zhang, Y., et al. (2022). Therapeutic effects and mechanisms of N-(9,10-anthraquinone-2-ylcarbonyl) xanthine oxidase inhibitors on hyperuricemia. Frontiers in Pharmacology, 13, 969858. [Link]

  • Reactome. (n.d.). Purine catabolism. Retrieved from [Link]

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Method

Developing Anticancer Agents from 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine: Application Notes and Protocols

Introduction: The Rationale for Investigating a Novel Purine Analog The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules and a multitude of therapeutic agents.[1] Purine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Investigating a Novel Purine Analog

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules and a multitude of therapeutic agents.[1] Purine analogs have a rich history in oncology, primarily functioning as antimetabolites that disrupt nucleic acid synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2] The substitution pattern on the purine ring is critical for determining the specific biological activity and target engagement. The 6-chloro position serves as a versatile synthetic handle, allowing for further chemical modifications, while substitutions at the N-9 and C-8 positions can significantly influence the molecule's interaction with biological targets.[3][4]

This document provides a comprehensive guide for the synthesis and preclinical evaluation of a novel purine derivative, 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine , as a potential anticancer agent. The rationale for investigating this specific molecule is rooted in the following principles:

  • The 6-Chloropurine Moiety: This functional group is a known pharmacophore in several anticancer drugs and provides a reactive site for further derivatization to optimize activity.[5]

  • The 9-Cyclopropylmethyl Group: The introduction of a cyclopropylmethyl group at the N-9 position can enhance binding to target proteins, potentially by exploring hydrophobic pockets in enzyme active sites. This modification has been associated with potent and selective kinase inhibitory activity in other purine analogs.

  • The 8-Methyl Group: Substitution at the C-8 position can modulate the electronic properties of the purine ring and influence the orientation of the N-9 substituent, potentially leading to improved target affinity and selectivity.

This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed synthetic protocol, a strategic workflow for in vitro biological evaluation, and methodologies for elucidating the potential mechanism of action of this novel compound.

Part 1: Synthesis and Characterization of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine

A robust synthetic strategy is paramount for producing the target compound with high purity and yield. The proposed synthesis is based on the well-established Traube purine synthesis, which involves the cyclization of a 4,5-diaminopyrimidine precursor.[2][6]

Synthetic Pathway Overview

The synthesis of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine can be achieved in a multi-step process, starting from commercially available 4,5-diamino-6-chloropyrimidine. The key steps involve the introduction of the cyclopropylmethyl group at the N-9 position and the formation of the imidazole ring with the C-8 methyl group. A plausible synthetic route is outlined below.

Synthetic Pathway A 4,5-Diamino-6-chloropyrimidine B N-(4-amino-6-chloropyrimidin-5-yl)acetamide A->B Acetic Anhydride Reflux C 6-Chloro-8-methyl-9H-purine B->C Ring Closure (e.g., heat) D 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine C->D (Bromomethyl)cyclopropane, Base (e.g., K2CO3), Solvent (e.g., DMF)

Caption: Proposed synthetic pathway for 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine.

Experimental Protocol: Synthesis of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine

Step 1: Synthesis of 6-Chloro-8-methyl-9H-purine

This step utilizes the Traube purine synthesis by reacting 4,5-diamino-6-chloropyrimidine with acetic anhydride, which serves as the source of the C-8 methyl group.[6]

  • Materials:

    • 4,5-Diamino-6-chloropyrimidine

    • Acetic anhydride

    • Glacial acetic acid (optional, as solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,5-diamino-6-chloropyrimidine (1.0 eq).

    • Add an excess of acetic anhydride (5-10 eq). The reaction can be performed neat or in glacial acetic acid.

    • Heat the reaction mixture to reflux (approximately 140°C for neat acetic anhydride) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the mixture to cool to room temperature.

    • Carefully add the reaction mixture to ice-water to quench the excess acetic anhydride.

    • The product may precipitate out of solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 6-chloro-8-methyl-9H-purine.

Step 2: Synthesis of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine

This step involves the N-alkylation of the purine intermediate with (bromomethyl)cyclopropane.

  • Materials:

    • 6-Chloro-8-methyl-9H-purine

    • (Bromomethyl)cyclopropane

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Procedure:

    • To a solution of 6-chloro-8-methyl-9H-purine (1.0 eq) in anhydrous DMF or ACN in a dry flask, add potassium carbonate (1.5-2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add (bromomethyl)cyclopropane (1.1-1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the final product, 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine.

Characterization: The final compound should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis to confirm its structure and purity.

Part 2: In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is essential to determine the anticancer potential of the newly synthesized compound. The following workflow outlines a logical progression from broad-spectrum cytotoxicity screening to more detailed mechanistic studies.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies A Synthesized Compound (6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine) C Cytotoxicity Assay (e.g., SRB or MTT Assay) A->C B Cancer Cell Line Panel (e.g., NCI-60) B->C D Determine IC50 Values C->D E Select Sensitive Cell Lines D->E Identify Potent Activity F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Western Blot Analysis (Apoptosis & Cell Cycle Markers) F->H G->H Signaling Pathway cluster_0 Cell Cycle Progression CDK_Cyclin CDK/Cyclin Complex Rb pRb CDK_Cyclin->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes CellCycleArrest Cell Cycle Arrest (G1/S) Compound 6-Chloro-9-cyclopropylMethyl- 8-Methyl-9H-purine Compound->CDK_Cyclin Inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothetical mechanism of action: Inhibition of a CDK/Cyclin complex leading to cell cycle arrest and apoptosis.

To validate this hypothesis, further experiments such as Western blotting for key cell cycle and apoptosis-related proteins (e.g., p21, p53, cyclins, CDKs, PARP, caspases) and direct kinase inhibition assays would be necessary.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the initial development of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine as a potential anticancer agent. By following this structured approach, researchers can efficiently synthesize, characterize, and evaluate the biological activity of this novel compound, paving the way for further preclinical and potentially clinical development.

References

  • BenchChem. (2025). Synthesis Protocol for 1H-Purine, 2,6,8-trimethyl-. BenchChem.
  • TSI Journals. (n.d.). Synthesis of 6-chloro-8-substuted-9[H]-purine derivatives and bioactivity studies. TSI Journals.
  • ResearchGate. (n.d.). A simplified synthesis of 8-substituted purine nucleosides via lithiation of 6-chloro-9-(2,3-O-isopropylidene-.BETA.-D-ribofuranosyl)purine.
  • ResearchGate. (2017). Synthesis of 6-chloro-8-substituted-9H-purine derivatives.
  • ACS Publications. (2017). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines.
  • ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis.
  • Thieme. (n.d.). 7.1.1. Synthesis. Thieme.
  • PMC. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC.
  • Merck & Co. (n.d.). Traube Purine Synthesis.
  • MDPI. (2023).
  • Scribd. (n.d.). Traube Purine Synthesis Overview. Scribd.
  • PMC. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC.
  • Beilstein-Institut. (n.d.).
  • ResearchGate. (n.d.). N-Methylthiomethylation of (8-Aza)6-Chloropurine with DMSO through the Pummerer Rearrangement.
  • PubMed. (2008).
  • ResearchGate. (2025). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells.
  • PubMed. (2022). Antitumor activity and molecular mechanism of proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibition. PubMed.
  • PubMed. (2010).
  • PMC. (n.d.). Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. PMC.
  • Royal Society of Chemistry. (n.d.). Catalytic methylation of aromatic amines with formic acid as the unique carbon and hydrogen source. Royal Society of Chemistry.

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Application

Application Note: High-Resolution UPLC-UV Method for the Purity Assessment of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine

Abstract This application note details the development, optimization, and validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the purity assessment of 6-Chloro-9-cyclopropylmeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development, optimization, and validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the purity assessment of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine (CAS No. 195252-65-4). As a critical halogenated purine intermediate in pharmaceutical synthesis, its purity directly impacts downstream Active Pharmaceutical Ingredient (API) quality. This protocol aligns with the lifecycle and Quality-by-Design (QbD) approaches outlined in the latest and guidelines[1][2].

Introduction & Chemical Context

6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine is a highly reactive heterocyclic intermediate. The synthesis of this compound typically involves the alkylation of 6-chloro-8-methyl-9H-purine with cyclopropylmethyl bromide. This reaction inherently produces closely related impurities, most notably the N7-alkylated regioisomer and unreacted starting materials. Furthermore, the electron-withdrawing nature of the purine ring renders the C6-chloro group highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) and hydrolysis[3].

ImpurityPathway SM Starting Material: 6-Chloro-8-methyl-9H-purine Alkylation Alkylation (Cyclopropylmethyl bromide) SM->Alkylation API Target API Intermediate: 6-Chloro-9-cyclopropylmethyl -8-methyl-9H-purine Alkylation->API N9 Alkylation (Major) Regio Impurity B (Regioisomer): 6-Chloro-7-cyclopropylmethyl -8-methyl-7H-purine Alkylation->Regio N7 Alkylation (Minor) Hydro Impurity A (Hydrolysis): 9-cyclopropylmethyl-8-methyl -1,9-dihydro-6H-purin-6-one API->Hydro H2O / Heat

Chemical synthesis and primary degradation pathways of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine.

Mechanistic Insights & Analytical Strategy

To ensure a self-validating and robust method, the experimental design must account for the specific chemical vulnerabilities of the analyte.

Diluent Selection & Solvolysis Prevention

Causality: The C6-chlorine atom is a prime target for nucleophilic attack. If protic solvents such as methanol or ethanol are used as sample diluents, the compound will undergo solvolysis over time, artificially generating 6-methoxy or 6-ethoxy purine artifacts during the analysis sequence. Design Choice: To prevent this, the sample diluent is strictly restricted to an aprotic organic modifier mixed with water (Acetonitrile:Water, 50:50 v/v). This ensures sample solution stability for at least 48 hours in the autosampler.

Chromatographic Resolution of Regioisomers

Causality: Purine alkylation yields a mixture of N9 (thermodynamically stable, major) and N7 (minor) isomers. Because these regioisomers have nearly identical polarities and molecular weights, traditional 5 µm HPLC columns often fail to provide baseline separation. Design Choice: A sub-2-µm particle size column (Waters Acquity UPLC BEH C18, 1.7 µm) is employed. The increased theoretical plate count ( N ) drives the resolution ( Rs​ ) between the N7 and N9 isomers to > 1.5, ensuring accurate quantitation of the N7 impurity.

Ion Suppression & Peak Symmetry

Causality: Purines contain multiple basic nitrogen atoms with pKa values ranging from 2 to 4. Running a mobile phase at a neutral pH leads to partial ionization, resulting in severe peak tailing due to secondary interactions with residual silanols on the stationary phase. Design Choice: The mobile phase is modified with 0.1% Trifluoroacetic acid (TFA). This lowers the pH to ~2.0, fully protonating the purine nitrogens, suppressing unwanted secondary interactions, and yielding sharp, symmetrical peaks (Tailing Factor < 1.2).

Experimental Protocols

Reagents and Materials
  • Analyte: 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine standard (Purity > 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.

Preparation of Solutions
  • Diluent Preparation: Mix 500 mL of Milli-Q Water with 500 mL of Acetonitrile. Degas by sonication for 10 minutes.

  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of Milli-Q Water. Mix thoroughly and filter through a 0.22 µm membrane.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of Acetonitrile. Mix thoroughly.

  • Standard Solution (0.5 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume with diluent.

  • System Suitability Solution: Spike the Standard Solution with 0.5% (w/w) of Impurity B (N7-regioisomer) and Impurity A (Hydrolysis product) to verify resolution.

Chromatographic Conditions
ParameterSpecification
Instrument Waters Acquity UPLC with PDA Detector
Column Temperature 40°C
Autosampler Temp 5°C (to minimize hydrolysis)
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Detection Wavelength 265 nm (Optimal purine chromophore absorbance)

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
1.09556 (Linear)
6.040606 (Linear)
8.010906 (Linear)
9.010906 (Linear)
9.19556 (Linear)
12.0955Stop

Method Validation Framework (ICH Q2(R2))

The protocol is designed as a self-validating system. Before any sample analysis, the method must pass System Suitability Testing (SST) to prove it is "fit for purpose" at the time of use, adhering to the updated[1][4].

ValidationWorkflow ATP Analytical Target Profile (ATP) ICH Q14 Dev Method Development & Risk Assessment ATP->Dev Opt Optimization (Column, Mobile Phase) Dev->Opt SST System Suitability Establishment Opt->SST Val ICH Q2(R2) Validation (Specificity, Linearity) SST->Val Life Lifecycle Management & Routine Use Val->Life

Lifecycle approach to analytical method validation mapping ICH Q14 development to ICH Q2(R2) execution.

System Suitability Testing (SST)

Inject the System Suitability Solution. The system is valid only if:

  • The resolution ( Rs​ ) between Impurity B (N7-isomer) and the main API peak is ≥1.5 .

  • The tailing factor ( T ) for the API peak is ≤1.5 .

  • The relative standard deviation (%RSD) of the API peak area from six replicate injections of the Standard Solution is ≤2.0% .

Specificity and Forced Degradation

To prove specificity, the API is subjected to forced degradation (acid, base, peroxide, heat, and UV light). The method must demonstrate that all degradation products (especially the 6-hydroxy hydrolysis product) are baseline resolved from the main peak, proving the method is stability-indicating. Peak purity is confirmed using PDA spectral homogeneity.

Linearity, Accuracy, and Precision
  • Linearity: Evaluated from the Limit of Quantitation (LOQ) to 120% of the target concentration (0.6 mg/mL).

  • Accuracy: Assessed by spiking known quantities of impurities into the API at 50%, 100%, and 150% of the specification limit (typically 0.15%).

  • Precision: Method repeatability is confirmed by preparing six independent sample preparations and calculating the %RSD of the impurity profiles.

Quantitative Data Summaries

Table 1: Expected Chromatographic Profile and Relative Retention Times (RRT)

Compound NameIdentity / FunctionExpected RRTRelative Response Factor (RRF)
Impurity AHydrolysis Product (6-OH)~0.650.85
Impurity CStarting Material~0.851.02
Impurity BN7-Regioisomer~0.920.98
Target API 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine 1.00 1.00

Table 2: ICH Q2(R2) Validation Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria for this Method
Specificity No interference from diluent/degradantsPeak purity angle < Peak purity threshold
Linearity Proportional response across rangeCorrelation coefficient ( R2 ) ≥0.999
Accuracy (Recovery) Agreement with true value95.0% – 105.0% recovery for impurities
Method Precision Closeness of agreement (replicates)%RSD of total impurities ≤5.0%
Limit of Quantitation Lowest quantifiable concentrationSignal-to-Noise (S/N) ≥10

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA). (2024). Scientific Guideline.[Link]

  • ICH Q14 Analytical Procedure Development. European Medicines Agency (EMA). (2024). Scientific Guideline.[Link]

  • Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives. Journal of Medicinal Chemistry, ACS Publications. (2021). Demonstrates the nucleophilic aromatic substitution and reactivity of 6-chloropurine derivatives.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine .

This molecule is constructed via a highly reliable 3-step Traube purine synthesis pathway . While structurally straightforward, the sequence requires precise stoichiometric and thermodynamic control to prevent byproduct formation, avoid dehalogenation, and drive the final endothermic annulation to completion.

Synthesis Workflow & Mechanistic Pathway

The construction of the purine core relies on the sequential functionalization of a pyrimidine precursor, followed by an acid-catalyzed cyclization .

PurineSynthesis A 4,6-Dichloro-5-nitropyrimidine (Starting Material) B Step 1: Regioselective SNAr Cyclopropylmethanamine, DIPEA THF, 0 °C A->B C 6-Chloro-N-(cyclopropylmethyl) -5-nitropyrimidin-4-amine B->C D Step 2: Chemoselective Reduction Fe powder, AcOH 60 °C C->D E 6-Chloro-N4-(cyclopropylmethyl) pyrimidine-4,5-diamine D->E F Step 3: Traube Annulation Triethyl orthoacetate, p-TsOH 110 °C E->F G 6-Chloro-9-cyclopropylmethyl -8-methyl-9H-purine (Target Molecule) F->G

Figure 1: Three-step Traube synthesis workflow for 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine.

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system with specific in-process analytical checkpoints.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: Mono-substitution of the pyrimidine ring while preserving the second chlorine atom.

  • Reaction: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF (0.2 M). Cool the solution strictly to 0 °C using an ice bath.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.05 eq). Dropwise, over 30 minutes, add cyclopropylmethanamine (1.0 eq) dissolved in a small volume of THF.

  • Stirring: Maintain at 0 °C for 2 hours.

  • Validation: Analyze via LC-MS. The reaction is complete when the starting material is consumed. Expected Mass: [M+H]⁺ = 229.0 (for ³⁵Cl).

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without cleaving the sensitive C-Cl bond.

  • Reaction: Dissolve the Step 1 intermediate in glacial acetic acid (0.15 M).

  • Reduction: Add Iron (Fe) powder (5.0 eq) in portions to prevent excessive exotherm. Heat the suspension to 60 °C for 3 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove iron salts. Concentrate the filtrate.

  • Validation: The solution will transition from bright yellow to pale/colorless. Expected Mass: [M+H]⁺ = 199.1.

Step 3: Traube Purine Annulation

Objective: Cyclize the pyrimidine-4,5-diamine into the 8-methylpurine system .

  • Reaction: Suspend the Step 2 diamine in neat triethyl orthoacetate (10.0 eq). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Cyclization: Heat the mixture to 110 °C for 12 hours. Ensure the reaction vessel is equipped with a short-path distillation head or is open to a stream of nitrogen to continuously remove the ethanol byproduct.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and precipitate the product using cold diethyl ether.

  • Validation: LC-MS will show complete conversion. Expected Mass: [M+H]⁺ = 223.1.

Quantitative Data: Yield Optimization for Step 3

The Traube annulation (Step 3) is historically the most problematic step, often stalling at the acyclic amidine intermediate. The table below summarizes our optimization data to demonstrate the causality behind our recommended protocol.

ConditionReagents & CatalystTemp (°C)Yield (%)Mechanistic Observation
A Acetic anhydride, AcOH12045%Competes with acetylation of the exocyclic amine; incomplete cyclization.
B Triethyl orthoacetate (neat)8030%Reaction stalls at the acyclic amidine intermediate due to lack of acid catalysis.
C (Optimal) Triethyl orthoacetate, p-TsOH 110 88% Acid catalysis protonates the leaving group; thermal EtOH removal drives annulation.

Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of the 4,6-bis(cyclopropylmethylamino) byproduct in Step 1? Causality: The second chlorine atom is highly activated by the strongly electron-withdrawing nitro group at the 5-position. If the amine is present in excess, or if the localized temperature spikes during addition, the activation energy for the second SNAr reaction is easily overcome. Solution: Strictly control stoichiometry (use exactly 1.0 eq of cyclopropylmethanamine), perform a slow dropwise addition, and ensure the internal temperature never exceeds 5 °C.

Q2: During the nitro reduction (Step 2), my LC-MS shows a mass corresponding to the loss of the chlorine atom (dehalogenation). How can I prevent this? Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is notorious for causing hydrodehalogenation of electron-deficient aryl chlorides. The palladium inserts into the C-Cl bond, replacing it with hydrogen. Solution: Switch to a dissolving metal reduction (such as Fe powder in AcOH or Zn in aqueous NH₄Cl). This method selectively reduces the nitro group via single-electron transfer (SET) without interacting with or cleaving the C-Cl bond.

Q3: The Traube cyclization (Step 3) stalls at the intermediate acyclic amidine, resulting in poor yields of the final purine. What is the mechanistic bottleneck? Causality: The initial condensation of the diamine with triethyl orthoacetate rapidly forms an intermediate orthoamide or amidine. However, the subsequent ring closure requires the elimination of ethanol. This elimination is endothermic and requires acid catalysis to protonate the ethoxy leaving group. Solution: You must physically drive off the ethanol to push the equilibrium toward the cyclized purine (Le Chatelier's Principle). Perform the reaction at elevated temperatures (110 °C) while sweeping the headspace with inert gas or using a Dean-Stark trap, and ensure a strong acid catalyst (p-TsOH or ethanesulfonic acid) is present.

References

  • Title: A Comparative Guide to Purine Synthesis: Exploring Alternatives to Aminomalononitrile Source: BenchChem URL
  • Source: Science of Synthesis (Thieme Connect)
  • Title: WO2016087665A2 - Compounds for treating cystic fibrosis Source: Google Patents URL
Optimization

Technical Support Center: Purification of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine

Welcome to the Advanced Chromatography & Purification Support Center. This guide is specifically engineered for research scientists and drug development professionals dealing with the isolation of 6-Chloro-9-cyclopropylm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography & Purification Support Center. This guide is specifically engineered for research scientists and drug development professionals dealing with the isolation of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine .

Purine derivatives are foundational scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors and antivirals. However, the unique substitution pattern of this molecule—specifically the highly electrophilic 6-chloro group, the sterically demanding C8-methyl, and the lipophilic N9-cyclopropylmethyl—creates a "perfect storm" of purification liabilities. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing a mass shift of -14 Da or -18 Da in my purified fractions, even though my crude LC-MS showed the correct mass? The Causality: You are observing nucleophilic aromatic substitution (SNAr) degradation[1]. The 6-chloro substituent on the electron-deficient purine ring is highly activated. When exposed to protic solvents during chromatography:

  • Methanol/Ethanol (Normal Phase): Nucleophilic attack by the alcohol displaces the chloride, yielding a 6-methoxy (-14 Da relative to Cl) or 6-ethoxy byproduct.

  • Water (Reverse Phase): Hydrolysis yields the 6-hydroxy (hypoxanthine) derivative (-18 Da relative to Cl). Solution: Eliminate methanol from your normal-phase gradients. If reverse-phase HPLC is mandatory, operations must be conducted at low temperatures (4°C) with immediate lyophilization of the fractions.

Q2: My NMR shows two distinct sets of purine peaks. How do I separate the N9-alkylated target from the N7-alkylated regioisomer? The Causality: Purines are ambident nucleophiles. During the synthesis step (alkylation of 6-chloro-8-methylpurine with cyclopropylmethyl bromide), alkylation occurs at both the N7 and N9 nitrogens[2]. While the C8-methyl group provides some steric shielding that favors N9-alkylation[3], the N7 regioisomer inevitably forms as a thermodynamic byproduct. Because both isomers share identical molecular weights and similar polarities, they co-elute on standard silica. Solution: Leverage the steric distortion caused by the C8-methyl group. In the N7 isomer, the cyclopropylmethyl group clashes severely with the C8-methyl, altering its 3D conformation and exposing the basic nitrogens differently than the N9 isomer. Use an amine-functionalized silica column or a highly optimized reverse-phase gradient with a weak acid modifier to exploit this subtle conformational difference[4].

Q3: The compound streaks severely across my TLC plate and tails on a standard silica column, ruining my yield. How do I fix this? The Causality: The basic nitrogens of the purine core (N1, N3) interact strongly with the acidic silanol groups (Si-OH) on standard unmodified silica gel. This secondary interaction causes irreversible binding and peak tailing. Solution: Passivate the silica by adding a volatile basic modifier (e.g., 1% Triethylamine) to your mobile phase. The TEA competitively binds to the acidic silanols, allowing the purine to elute as a sharp, symmetrical band.

Part 2: Standard Operating Protocols (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that degradation is caught before the entire batch is compromised.

SOP A: Anhydrous Normal-Phase Flash Chromatography

Objective: Isolate the target compound from N7-isomers and crude impurities without triggering SNAr degradation.

  • Column Preparation: Select a high-performance spherical silica column (or amine-functionalized silica for difficult N7/N9 separations)[4].

  • Solvent System Formulation: Prepare a solvent system of Dichloromethane (DCM) and Acetone. Do not use Methanol. Add 1% Triethylamine (TEA) by volume to the DCM.

  • Equilibration: Flush the column with 3 column volumes (CV) of DCM + 1% TEA to neutralize acidic silanols.

  • Dry Loading (Self-Validating Step): Dissolve the crude mixture in a minimal amount of DCM. Add Celite (not silica, to prevent localized acidic degradation during drying) and evaporate to a free-flowing powder.

  • Gradient Elution: Run a gradient from 0% to 30% Acetone in DCM (containing 1% TEA) over 15 CV.

  • Fraction Analysis: Spot fractions on a TLC plate. Validation Check: View under 254 nm UV. If the spot turns yellow upon standing in ambient air, moisture-induced hydrolysis is beginning; immediately concentrate the fraction under high vacuum at room temperature (do not exceed 30°C).

SOP B: Cold Reverse-Phase (RP) HPLC

Objective: Final polishing of the API where >99% purity is required, minimizing aqueous hydrolysis.

  • System Chilling: Pre-chill the fraction collector bed to 4°C.

  • Buffer Selection: Use Water (Solvent A) and Acetonitrile (Solvent B). Add 0.1% Formic Acid to both. Mechanistic Note: A slightly acidic pH (pH ~2.7) protonates the purine, improving peak shape, while avoiding the rapid SNAr hydrolysis catalyzed by basic conditions (e.g., Ammonium Hydroxide).

  • Rapid Gradient: Inject the sample and run a steep gradient (e.g., 20% to 80% B over 12 minutes) to minimize the compound's residence time in water.

  • Immediate Rescue (Self-Validating Step): As soon as the target peak is collected, immediately freeze the fraction in a dry ice/acetone bath. Validation Check: Run a rapid LC-MS on a 10 µL aliquot of the frozen fraction. If a +18 Da mass (M+H+H2O) is detected, the fraction must be lyophilized instantly to halt further degradation.

  • Lyophilization: Sublimate the solvent under deep vacuum (<0.1 mbar) to yield the pure white powder.

Part 3: Quantitative Data & System Comparisons

Table 1: Solvent Compatibility & Degradation Rates for 6-Chloropurines

Data reflects the half-life (t1/2) of the C6-Cl bond at 25°C in various chromatographic environments.

Solvent System / EnvironmentModifierMechanism of DegradationEstimated t1/2 (25°C)Recommendation
DCM / MethanolNoneSNAr (6-Methoxy formation)~4 - 6 HoursAVOID
DCM / Acetone1% TEANone (Stable)> 72 HoursOPTIMAL (Normal Phase)
Water / Acetonitrile0.1% NH₄OH (pH 10)Base-catalyzed Hydrolysis~2 HoursAVOID
Water / Acetonitrile0.1% Formic Acid (pH 2.7)Acid-catalyzed Hydrolysis~18 HoursACCEPTABLE (If frozen fast)
Table 2: Chromatographic Differentiation of N7 vs N9 Isomers

Diagnostic markers for identifying the correct regioisomer during purification.

PropertyTarget: N9-IsomerByproduct: N7-Isomer
Steric Congestion Low (Cyclopropylmethyl points away from C8-Me)High (Severe clash with C8-Me)
Retention on Silica (Rf) Higher (Less polar, elutes first)Lower (More polar, elutes second)
1H NMR (C2-H shift) ~ 8.6 ppm~ 8.8 ppm (Deshielded)

Part 4: Visualizations of Mechanisms and Workflows

SNAr_Degradation A 6-Chloro-9-cyclopropylmethyl -8-methyl-9H-purine B Nucleophilic Attack (SNAr) at C6 Position A->B Exposure to Protic Solvents C 6-Methoxy Byproduct (Irreversible) B->C MeOH / Silica Gel D 6-Hydroxy Byproduct (Hypoxanthine derivative) B->D H2O / RP-HPLC

Fig 1: Nucleophilic aromatic substitution (SNAr) degradation pathways of 6-chloropurines.

Purification_Workflow Start Crude Mixture (N7/N9 Isomers + Impurities) Decision Is high purity (>99%) required for biological assays? Start->Decision NP Anhydrous Normal-Phase (DCM/Acetone + 1% TEA) Decision->NP No (Intermediate use) RP Cold Reverse-Phase HPLC (MeCN/H2O + 0.1% FA) Decision->RP Yes (Final API) Success Pure Target Compound NP->Success Lyoph Immediate Lyophilization (Prevent Hydrolysis) RP->Lyoph Lyoph->Success

Fig 2: Decision matrix for isolating 6-chloro-9-cyclopropylmethyl-8-methyl-9H-purine.

References

  • Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][1]

  • Purine and Related Compound Purification Strategies. Teledyne Labs Chromatography Application Notes. Available at: [Link][4]

  • Regioselective alkylation reaction of purines under microwave irradiation. University of Barcelona / Laboratory of Pharmaceutical Chemistry. Available at:[Link][2]

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry (ACS Publications). Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine Derivatives

Welcome to the Technical Support Center for purine derivative synthesis. The target scaffold—6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine —is a highly functionalized intermediate critical for the development of kinase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for purine derivative synthesis. The target scaffold—6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine —is a highly functionalized intermediate critical for the development of kinase inhibitors and adenosine receptor antagonists.

Synthesizing this molecule requires navigating three complex functionalization nodes: ambident N-alkylation (N7 vs. N9), acidic C-H functionalization at C8, and electrophilic halogenation at C6. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction conditions.

Synthetic_Workflow A 6-Chloro-9H-purine B 6-Chloro-8-methyl-9H-purine A->B Route A: C8-Methylation (LDA, MeI) C 6-Chloro-9-(cyclopropylmethyl) -9H-purine A->C Route B: N9-Alkylation (CPM-Br, Base) D Target: 6-Chloro-9-cyclopropylmethyl -8-methyl-9H-purine B->D N9-Alkylation (CPM-Br, Base) C->D C8-Methylation (LDA, MeI)

Caption: Divergent synthetic pathways for 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine.

Module 1: Regioselectivity in N-Alkylation (The N7 vs. N9 Conundrum)

Purines are ambident nucleophiles. When alkylating with cyclopropylmethyl bromide (CPM-Br), obtaining high N9 regioselectivity is a classic bottleneck.

FAQ & Troubleshooting

Q: I am getting a 60:40 mixture of N9 and N7 alkylated products when reacting 6-chloro-8-methylpurine with CPM-Br using K₂CO₃ in DMF. How can I improve the N9 regioselectivity? A: The N9 position is typically the thermodynamic product, while N7 can be kinetically favored depending on the electrophile, steric bulk, and base[1]. The presence of a C8-methyl group increases steric hindrance near N9, which artificially pushes the kinetic preference toward N7.

To drive N9 selectivity, you must overcome this kinetic barrier. Switching the base to Tetrabutylammonium hydroxide (TBAH) and utilizing microwave irradiation has been shown to significantly enhance N9-alkylation yields[2]. The microwave energy rapidly equilibrates the system toward the thermodynamic N9 product, while the bulky TBAH counterion prevents tight ion-pairing, increasing the nucleophilicity of the purine anion.

Quantitative Data: Base & Solvent Effects
BaseSolventConditionsN9:N7 RatioOverall Yield
K₂CO₃DMFConventional Heating, 80 °C, 12h~ 1.5:165%
NaHTHF0 °C to RT, 4h~ 3:172%
DBUACNRT, 48h~ 1.5:120%
TBAH ACN Microwave, 80 °C, 15 min > 10:1 85%

Table 1: Impact of reaction conditions on the N9/N7 regioselectivity of 6-chloropurines (Data synthesized from microwave-assisted optimizations[2]).

Protocol 1: Optimized N9-Alkylation (Self-Validating System)
  • Preparation: In a microwave-safe vial, dissolve 6-chloro-8-methyl-9H-purine (1.0 eq) in anhydrous Acetonitrile (ACN) to a 0.2 M concentration.

  • Deprotonation: Add Tetrabutylammonium hydroxide (TBAH) (1.2 eq, 1.0 M in methanol). Stir for 5 minutes at room temperature. Causality: Pre-forming the purine anion ensures homogeneous reactivity before the electrophile is introduced.

  • Alkylation: Add cyclopropylmethyl bromide (1.5 eq) dropwise.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 80 °C for 15–20 minutes.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation & Purification: Perform TLC (Hexanes/EtOAc). The N9-isomer typically exhibits a higher Rf value than the N7-isomer due to a lower dipole moment. Purify via flash chromatography. Confirm regiochemistry via ¹H-NMR: the cyclopropylmethyl CH₂ protons will show a distinct NOE (Nuclear Overhauser Effect) correlation with the C8-methyl protons, a signal completely absent in the N7-isomer.

Module 2: Direct C-H Functionalization at C8

If you are following "Route B" (N9-alkylation first), you must install the C8-methyl group via direct C-H functionalization.

FAQ & Troubleshooting

Q: I am attempting a direct C-H methylation at the C8 position of 6-chloro-9-cyclopropylmethyl-9H-purine using LDA and MeI, but I observe massive degradation and displacement of the C6-chlorine. What is going wrong? A: The C8-proton of the purine scaffold is relatively acidic, allowing for direct lithiation[3]. However, the C6-Cl bond is highly electrophilic. If the internal temperature rises above –70 °C, the diisopropylamine byproduct (or unreacted LDA) acts as a nucleophile, leading to an S_NAr displacement of the chloride or ring-opening degradation[3]. Strict cryogenic control is non-negotiable.

C8_Mechanism A 6-Chloro-9-alkyl-9H-purine B C8-Lithiated Purine (Highly Nucleophilic) A->B LDA or LiTMP THF, -78 °C C Target: C8-Methylated Purine B->C MeI Strictly -78 °C D Degradation / C6-Amine Substitution B->D Temp > -70 °C (Kinetic Trap)

Caption: Mechanistic pathway and temperature sensitivity of purine C8-lithiation.

Quantitative Data: C8-Methylation Strategies
StrategyReagents / ConditionsYieldProsCons
Direct Lithiation LDA, MeI, THF, –78 °C40–65%Shortest route, cheap reagentsHighly temp-sensitive[3]
Radical Methylation Minisci-type (t-BuOOH, FeSO₄, MeI)30–50%Mild temperaturesPoor regiocontrol, low yields
Pd-Cross Coupling 1. NBS (C8-Br) 2. Pd(PPh₃)₄, SnMe₄, NMP, 130 °C75–90%High yield, excellent toleranceRequires toxic organotin[4]

Table 2: Comparison of C8-bond formation methodologies for purine scaffolds.

Protocol 2: Direct C8-Lithiation and Methylation
  • System Purging: Flame-dry a Schlenk flask under argon. Add anhydrous THF and cool to –78 °C using a dry ice/acetone bath.

  • Base Formation: Add freshly prepared Lithium diisopropylamide (LDA) (1.5 eq) to the flask. (Pro-tip: Substitute with Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to further reduce nucleophilic attack at C6).

  • Lithiation: Dissolve 6-chloro-9-cyclopropylmethyl-9H-purine (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the base over 15 minutes, maintaining the internal temperature below –70 °C. Stir for 45 minutes at –78 °C[3].

  • Electrophile Quench: Add Methyl Iodide (MeI) (3.0 eq) neat, dropwise. Maintain at –78 °C for exactly 2 hours.

  • Workup: Quench the reaction while still at –78 °C by adding a mixture of THF and saturated aqueous NH₄Cl. Only then allow the flask to warm to room temperature. Extract with DCM, dry over MgSO₄, and concentrate.

  • Validation: Check the crude ¹H-NMR spectrum. The disappearance of the sharp C8-H singlet (typically around 8.5 ppm) and the appearance of a new methyl singlet (around 2.6 ppm) confirms successful C8-methylation.

Module 3: Troubleshooting C6-Chlorination

FAQ & Troubleshooting

Q: When converting 9-cyclopropylmethyl-8-methylhypoxanthine to the 6-chloro derivative using POCl₃, the reaction stalls at 50% conversion. Adding more POCl₃ doesn't help. Why? A: The chlorination of hypoxanthines using Phosphorus oxychloride (POCl₃) relies on the formation of a reactive phosphorodichloridate intermediate. As the reaction proceeds, it generates HCl gas. This acid protonates the basic purine nitrogens (N7/N9), rendering the molecule insoluble and electronically deactivated toward nucleophilic substitution. Solution: The reaction requires a nucleophilic catalyst and acid scavenger. Adding N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA) (1.5 eq) will neutralize the generated HCl and form a highly reactive Vilsmeier-type intermediate with POCl₃, driving the reaction rapidly to completion.

References

  • Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. MDPI. 4

  • Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry. 2

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. 1

  • Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold (ResearchGate Deposition). MDPI. 3

Sources

Optimization

troubleshooting Suzuki reactions with substituted chloropurines

Welcome to the Application Support Center for Purine Cross-Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals who find that standard Suzuki-Miyaura conditions fail when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Purine Cross-Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals who find that standard Suzuki-Miyaura conditions fail when applied to heavily functionalized purine scaffolds.

The purine core presents a unique trifecta of challenges: basic nitrogen atoms that coordinate and poison palladium catalysts, exceptionally high crystal lattice energies that cause insolubility, and stark electronic disparities between the C2, C6, and C8 positions. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing self-validating protocols to rescue your syntheses.

Before adjusting catalyst loading or swapping ligands, you must align your solvent and catalyst system with the electronic and physical realities of your specific chloropurine.

Workflow Start Substituted Chloropurine Suzuki-Miyaura Coupling CheckProtect Is the purine N9/N7 protected? Start->CheckProtect Unprotected Unprotected (Free NH) Solubility is the main barrier CheckProtect->Unprotected No Protected Protected (e.g., N9-Benzyl) Soluble in organic solvents CheckProtect->Protected Yes AqConditions Aqueous Biphasic System Na2PdCl4 + cataCXium F sulf H2O/n-BuOH (3:1), 100°C Unprotected->AqConditions CheckElec Boronic Acid Electronics? Protected->CheckElec ElecRich Electron-Rich Aryl CheckElec->ElecRich ElecPoor Electron-Poor / Alkenyl CheckElec->ElecPoor Anhydrous Anhydrous Conditions Pd(PPh3)4, K2CO3 Toluene, 100°C ElecRich->Anhydrous AqueousDME Aqueous Conditions Pd(PPh3)4, K2CO3 DME/H2O, 85°C ElecPoor->AqueousDME

Troubleshooting workflow for selecting Suzuki-Miyaura conditions for chloropurines.

In-Depth Troubleshooting Guide (Q&A)

Q1: I am trying to couple a 2,6-dichloropurine, but I keep getting an inseparable mixture of mono- and di-arylated products. How can I control the regioselectivity? The Causality: The C6 position of the purine ring is significantly more electron-deficient than the C2 position due to the strong electron-withdrawing effect of the adjacent pyrimidine nitrogens. This makes the C6-Cl bond highly reactive toward the initial oxidative addition of Pd(0)[1]. The Solution: You can achieve near-perfect regioselectivity at the C6 position by strictly limiting the boronic acid to 1.0 equivalent and using anhydrous toluene at 100 °C[2]. To arylate the C2 position, you must first isolate the 6-aryl-2-chloropurine intermediate, and then perform a second Suzuki coupling. The C2-Cl bond is much less reactive and typically requires more active catalysts (like Pd(dppf)Cl₂) or higher temperatures to force the oxidative addition[3].

Q2: My unprotected 6-chloropurine is completely insoluble in standard cross-coupling solvents like THF or toluene. How can I achieve conversion without adding a protecting group? The Causality: Unprotected purines possess a free N-H (usually at N9 or N7) that forms dense, highly stable intermolecular hydrogen-bond networks. This results in massive crystal lattice energies that prevent solvation in non-polar organic media. The Solution: Shift entirely to an aqueous biphasic system. A highly effective, field-proven method utilizes a water/n-butanol (3:1) solvent mixture alongside Na₂PdCl₄ and a highly water-soluble ligand like cataCXium F sulf[4]. The water disrupts the purine's hydrogen bonding, solubilizing the substrate, while the bulky, electron-rich fluorenylphosphine ligand pulls the active palladium species into the aqueous phase to drive the reaction[4].

Q3: I am using an electron-deficient arylboronic acid with 9-benzyl-6-chloropurine in toluene, but my yields are abysmal (<20%). What is failing? The Causality: In the Suzuki catalytic cycle, electron-deficient boronic acids undergo transmetalation much slower than electron-rich ones. In anhydrous toluene, the basicity and solubility of K₂CO₃ are insufficient to form the highly reactive, electron-rich trihydroxyboronate intermediate [ArB(OH)3​]− needed to force transmetalation onto the Pd(II) complex[2]. The Solution: Switch your solvent system to aqueous DME (e.g., DME:H₂O 3:1) and lower the temperature slightly to 85 °C[2]. The presence of water dramatically accelerates the formation of the boronate complex, overcoming the sluggish transmetalation step of electron-poor substrates[1].

Q4: I want to introduce an alkyl group at the C2 position of a 6-amino-2-chloropurine, but alkylboronic acids are yielding β-hydride elimination byproducts (alkenes) instead of my product. The Causality: sp³-hybridized alkylboronic acids are notoriously prone to β-hydride elimination immediately following transmetalation, as the rate of elimination outpaces reductive elimination. The Solution: Utilize a B-alkyl Suzuki-Miyaura approach with trialkylboranes (e.g., tributylborane) instead of alkylboronic acids. By employing Pd(dppf)Cl₂ and Cs₂CO₃ in DMF/water, you can suppress β-hydride elimination. The large bite angle of the dppf ligand sterically crowds the palladium center, accelerating the desired reductive elimination step over the unwanted β-hydride elimination[3].

Quantitative Catalyst & Condition Matrix

Use this empirical data matrix to benchmark your experimental design against validated literature standards.

Substrate TypeBoronic Acid / ReagentRecommended Catalyst SystemSolvent & BaseExpected Yield & Selectivity
9-Benzyl-6-chloropurine Electron-rich ArylPd(PPh₃)₄ (2.5–5 mol%)Anhydrous Toluene / K₂CO₃>80% (C6 selective)[2]
9-Benzyl-6-chloropurine Electron-poor Aryl / AlkenylPd(PPh₃)₄ (2.5–5 mol%)Aqueous DME / K₂CO₃70–85% (C6 selective)[2]
Unprotected 6-chloropurine Aryl / HeteroarylNa₂PdCl₄ + cataCXium F sulfH₂O / n-BuOH / K₂CO₃75–95% (Tolerates free NH)[4]
9-Benzyl-2,6-dichloropurine Aryl (Strictly 1.0 equiv)Pd(PPh₃)₄ (5 mol%)Anhydrous Toluene / K₂CO₃~77% (Strictly C6-aryl-2-chloro)[2]
2-Chloro-6-aminopurine B-Alkyl (Trialkylborane)Pd(dppf)Cl₂ (2 mol%)DMF / H₂O / Cs₂CO₃~80% (C2 alkylation)[3]

Self-Validating Experimental Protocol

Standard Operating Procedure: Regioselective C6-Arylation of 9-Benzyl-2,6-dichloropurine This protocol is engineered to be self-validating; do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reagent Preparation In an oven-dried Schlenk flask, combine 9-benzyl-2,6-dichloropurine (1.0 equiv), phenylboronic acid (strictly 1.05 equiv to prevent di-arylation), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%)[2].

Step 2: Solvent Addition & Degassing Add anhydrous toluene (0.1 M relative to purine). Degas the suspension via three freeze-pump-thaw cycles. Validation Checkpoint 1: The mixture should be a bright yellow, heterogeneous suspension. If it is green or black at room temperature, your Pd(PPh₃)₄ has oxidized to Pd(II) or aggregated to Pd(0) black; discard and use a fresh catalyst batch.

Step 3: Reaction Initiation Backfill with N₂ and heat the reaction to 100 °C in a pre-heated oil bath for 12–24 hours[2]. Validation Checkpoint 2 (1 Hour): Upon reaching reflux, the suspension should transition to a homogeneous dark amber/brown solution, indicating the successful generation of the active, soluble Pd(0) catalytic species.

Step 4: Reaction Monitoring (Self-Validation) At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint 3: You should observe the disappearance of the starting material (m/z ~279) and the appearance of the C6-phenyl-C2-chloro product (m/z ~319). If a peak at m/z ~361 appears, di-arylation is occurring. Immediately cool the reaction to halt over-coupling.

Step 5: Workup and Purification Cool to room temperature, dilute with EtOAc, and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 9-benzyl-2-chloro-6-phenylpurine.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up these couplings? A: Yes. Microwave irradiation is highly effective for sluggish C2-chloropurine couplings. However, ensure your solvent system can absorb microwave energy (e.g., adding a small percentage of water or ethanol to DME or dioxane).

Q: My reaction stalled at 50% conversion, but LC-MS shows no remaining boronic acid. What happened? A: You have experienced protodeboronation, a common side reaction where the boronic acid is hydrolyzed to the corresponding arene (e.g., phenylboronic acid becomes benzene). This is exacerbated by high temperatures and excess water. To rescue the reaction, spike in an additional 0.5 equivalents of boronic acid and 2 mol% catalyst.

References

  • Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water | Organic Letters - ACS Publications. acs.org. 4

  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives - ResearchGate. researchgate.net.1

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. scispace.com. 2

  • Direct B-Alkyl Suzuki−Miyaura Cross-Coupling of 2-Halopurines. Practical Synthesis of ST1535, a Potent Adenosine A2A Receptor Antagonist | The Journal of Organic Chemistry - ACS Publications. acs.org.3

Sources

Troubleshooting

Technical Support Center: 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine Reactions

Welcome to the Technical Support Center for handling and reacting 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine . This highly functionalized purine intermediate is a critical building block in drug development, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and reacting 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine . This highly functionalized purine intermediate is a critical building block in drug development, particularly for kinase inhibitors and antiviral agents.

While the 6-chloro position is perfectly primed for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitution (SNAr), it is notoriously susceptible to hydrodehalogenation —the premature reductive cleavage of the C-Cl bond, replacing the chlorine atom with a hydrogen atom. This guide provides field-proven, mechanistically grounded solutions to suppress this side reaction.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is the 6-chloro position of this specific purine so susceptible to dehalogenation? A1: The purine core is highly electron-deficient due to the electron-withdrawing nature of its multiple nitrogen heteroatoms. This electronic environment strongly activates the C6 position, making the oxidative addition of Palladium(0) into the C-Cl bond extremely rapid[1]. However, if the subsequent transmetalation step is kinetically slow, the resulting long-lived Pd(II)-aryl intermediate becomes vulnerable to hydride attack. This leads to premature reductive elimination, yielding the undesired dehalogenated purine.

Q2: What are the hidden hydride sources in my reaction mixture causing this issue? A2: Hydrodehalogenation requires a hydride source. If you are observing this byproduct, the hydride is likely originating from one of three common culprits:

  • Aliphatic Alcohols: Solvents like ethanol or isopropanol can coordinate to the palladium center and undergo β -hydride elimination, transferring a hydride to the metal[2].

  • Strong Alkoxide Bases: Bases such as sodium tert-butoxide (NaOtBu) or methoxide can act as direct hydride donors under thermal conditions[3].

  • Trace Moisture: Water can coordinate to the metal center and, in the presence of a base and basic ligands, provide a hydride equivalent[2].

Q3: How does ligand selection influence the competition between cross-coupling and dehalogenation? A3: The choice of ligand dictates the reaction kinetics. Standard ligands like triphenylphosphine (PPh3) often result in slow transmetalation, leaving the Pd(II) intermediate exposed to side reactions. Switching to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) accelerates both transmetalation and the final reductive elimination step, effectively outcompeting the dehalogenation pathway[2][4].

Part 2: Troubleshooting Workflow

When dehalogenation is detected, follow this logical progression to isolate and eliminate the root cause.

Troubleshooting Step1 Dehalogenation Detected by LC-MS CheckSolvent Is the solvent a hydride donor? (e.g., EtOH, iPrOH) Step1->CheckSolvent FixSolvent Switch to Aprotic: Toluene or Dioxane CheckSolvent->FixSolvent Yes CheckBase Is the base an alkoxide? (e.g., NaOtBu) CheckSolvent->CheckBase No FixSolvent->CheckBase FixBase Use Mild Inorganic: K3PO4 or Cs2CO3 CheckBase->FixBase Yes CheckLigand Is the ligand kinetically slow? (e.g., PPh3) CheckBase->CheckLigand No FixBase->CheckLigand FixLigand Use Bulky/Electron-Rich: XPhos, SPhos, or NHC CheckLigand->FixLigand Yes Success Optimized Coupling (Dehalogenation Suppressed) CheckLigand->Success No FixLigand->Success

Troubleshooting workflow to eliminate hydrodehalogenation in Pd-catalyzed couplings.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of dehalogenation during the Suzuki-Miyaura coupling of 6-chloropurines.

Ligand SystemBase SelectionSolvent SystemTemp (°C)Dehalogenation Byproduct (%)Desired Cross-Coupling Yield (%)
Pd(PPh3)4NaOtBu (Strong)EtOH / H2O80> 45% < 25%
Pd(dppf)Cl2K2CO3 (Moderate)Dioxane / H2O9015 - 20% 55 - 60%
Pd2(dba)3 / SPhos K3PO4 (Mild)Toluene (Anhydrous)100< 5% 85 - 90%
Pd(OAc)2 / XPhos Cs2CO3 (Mild)THF (Anhydrous)80< 2% > 92%

Data Synthesis: Utilizing bulky biarylphosphines (XPhos/SPhos) with mild inorganic bases in aprotic solvents minimizes the residence time of the Pd(II) intermediate and removes hydride sources, virtually eliminating dehalogenation[2][3].

Part 4: Self-Validating Experimental Protocol

Procedure: Suzuki-Miyaura Coupling of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine with Minimized Dehalogenation

This protocol is engineered as a self-validating system. By strictly controlling the order of addition and rigorously excluding oxygen/moisture, you prevent the oxidation of electron-rich phosphine ligands, ensuring the catalytic cycle remains kinetically favored toward cross-coupling.

Step 1: Rigorous Degassing and Drying

  • Flame-dry a Schlenk flask or a sealed reaction vial under a vacuum, then backfill with high-purity Argon.

  • Prepare anhydrous Toluene (0.1–0.5 M relative to the purine). Degas the solvent by sparging with Argon for at least 30 minutes prior to use. Causality: Oxygen oxidizes XPhos to a phosphine oxide, killing the active Pd(0) catalyst and stalling the reaction at the Pd(II) stage, which increases dehalogenation time.

Step 2: Reagent Assembly (Glovebox or Standard Schlenk Technique)

  • Add 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine (1.0 equiv.) and the desired boronic acid/ester (1.2–1.5 equiv.) to the flask.

  • Add anhydrous, finely milled K3PO4 (2.0–3.0 equiv.). Causality: K3PO4 is insoluble in toluene; its slow dissolution provides a controlled, low concentration of active base, preventing base-mediated degradation of the purine.

  • Add Pd2(dba)3 (2 mol%) and XPhos (8 mol%).

Step 3: Execution and Monitoring

  • Add the degassed Toluene via syringe.

  • Seal the vessel and heat to 80 °C with vigorous stirring (800+ rpm to overcome the biphasic solid-liquid nature of the base).

  • Self-Validation Checkpoint: At 2 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Pass Condition: Observe the product mass.

    • Fail Condition: If you observe a mass corresponding to [M - 34] (loss of Cl isotope pattern, addition of H), dehalogenation is occurring. Immediately check solvent anhydrous integrity.

Step 4: Workup and Isolation

  • Upon complete consumption of the starting material (typically 4–8 hours), cool the reaction to room temperature.

  • Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Wash the organic filtrate with water, then brine. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Part 5: References

  • Viciu, M. S., et al. "Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes." PubMed (National Institutes of Health).[Link]

  • Hocek, M., et al. "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids." SciSpace.[Link]

Sources

Optimization

scale-up considerations for 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine production

Welcome to the technical support center for the synthesis and scale-up of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine. This guide is designed for researchers, chemists, and process development professionals to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during production.

Section 1: Synthesis Overview and Key Scale-Up Challenges

The production of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine is a multi-step process that requires careful control over reaction conditions to ensure high yield, purity, and regioselectivity. The most common synthetic approach involves three primary stages: formation of the 8-methylpurine core, chlorination at the C6 position, and finally, regioselective alkylation at the N9 position.

G cluster_0 Step 1: Purine Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: N9-Alkylation cluster_3 Potential Side Product A 4,5-Diamino-6-hydroxypyrimidine + Triethyl Orthoacetate B 8-Methylhypoxanthine A->B Reflux C 6-Chloro-8-methyl-9H-purine B->C POCl₃, Heat D Final Product: 6-Chloro-9-cyclopropylmethyl- 8-methyl-9H-purine C->D Cyclopropylmethyl Bromide, Base (e.g., K₂CO₃) E N7-Alkylated Isomer C->E Kinetic Control

Caption: A common synthetic pathway for 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine.

Table 1: Key Scale-Up Challenges
ChallengeStagePrimary ConcernMitigation Strategy
Regioselectivity N9-AlkylationFormation of the undesired N7-alkylated isomer, which can be difficult to separate.[1][2][3]Strict control of base, solvent, and temperature to favor the thermodynamically stable N9 product.
Hazardous Reagents ChlorinationPhosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[4][5][6][7][8]Use of specialized equipment (e.g., glass-lined reactors), rigorous moisture control, and appropriate personal protective equipment (PPE).
Heat Management All StagesExothermic reactions, particularly the quenching of POCl₃, can lead to runaway reactions if not properly controlled.Slow, controlled addition of reagents, use of jacketed reactors with efficient cooling, and monitoring of internal temperature.
Product Isolation All StagesProduct precipitation, filtration efficiency, and solvent removal can be challenging at a larger scale.Process optimization studies to determine ideal crystallization conditions, and selection of appropriate filtration and drying equipment.
Impurity Profile All StagesUnreacted starting materials and byproducts can complicate purification and affect final product quality.In-process controls (IPCs) using techniques like HPLC to monitor reaction completion and impurity formation.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during synthesis, presented in a question-and-answer format.

Part A: Chlorination of 8-Methylhypoxanthine

Q1: My chlorination reaction with POCl₃ is sluggish or results in a low yield of 6-chloro-8-methyl-9H-purine. What are the likely causes?

A1: This is a common issue often related to the quality of the phosphoryl chloride or the presence of moisture.

  • Causality: Phosphoryl chloride readily hydrolyzes upon exposure to atmospheric moisture, forming phosphoric acid and hydrochloric acid, which are ineffective for this chlorination. The reaction itself requires high temperatures to proceed efficiently.

  • Troubleshooting Steps:

    • Reagent Quality: Always use a fresh, unopened bottle of POCl₃ or distill older stock before use. Ensure the reagent is clear and colorless; a yellow or brown color indicates decomposition.

    • Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Ensure the 8-methylhypoxanthine starting material is completely dry.

    • Temperature Control: The reaction typically requires heating to reflux (approx. 105-110 °C). Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. Insufficient temperature is a primary cause of incomplete reactions.

    • Reaction Time: While monitoring by TLC/HPLC is crucial, these reactions often require several hours at reflux. Ensure you are not prematurely terminating the reaction.[9]

Q2: After the POCl₃ reaction, my workup procedure results in a violent, uncontrolled exotherm. How can I perform this step safely during scale-up?

A2: The quenching of excess POCl₃ is one of the most hazardous steps in this process. The violent reaction is due to the rapid hydrolysis of POCl₃ with water.

  • Causality: POCl₃ + 3H₂O → H₃PO₄ + 3HCl. This reaction is extremely exothermic and generates large volumes of corrosive HCl gas.[7][8]

  • Safe Scale-Up Protocol:

    • Cooling: After the reaction is complete, cool the reaction mixture significantly. On a lab scale, this is done in an ice bath. On a plant scale, this requires a reactor with efficient cooling circulation set to 0-5 °C.

    • Reverse Quench: The safest method is a "reverse quench." Slowly and carefully add the cooled reaction mixture to a separate vessel containing a vigorously stirred mixture of ice and water. This ensures that the water is always in large excess, which helps to dissipate the heat generated.

    • Controlled Addition: Use an addition funnel (lab) or a dosing pump (plant) to control the rate of addition. Monitor the temperature of the quench mixture continuously and be prepared to stop the addition if the temperature rises too quickly.

    • Ventilation: Ensure the quench is performed in a well-ventilated fume hood or a properly vented reactor system to handle the large volume of HCl gas that will be evolved. A scrubber system is often necessary at scale.

Part B: N9-Alkylation of 6-Chloro-8-methyl-9H-purine

Q3: My primary challenge is the formation of the N7-alkylated isomer alongside my desired N9 product. How can I maximize N9 regioselectivity?

A3: Achieving high N9 selectivity is the most critical aspect of the final step. The purine anion is an ambident nucleophile, meaning it can be alkylated at either N7 or N9.[1] Generally, N7 alkylation is the kinetically favored pathway, while N9 alkylation leads to the more thermodynamically stable product.

  • Causality & Optimization Strategies:

    • Choice of Base: A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred over strong, non-nucleophilic bases like sodium hydride (NaH). Weaker bases establish an equilibrium between the neutral purine and its anion, which favors the formation of the more stable N9 product over time.[10]

    • Solvent Effects: Polar aprotic solvents like DMF or acetonitrile are commonly used. The choice of solvent can influence the dissociation of the purine salt and the solvation of the cation, which in turn affects regioselectivity. It is recommended to perform small-scale solvent screening to find the optimal medium.

    • Temperature: Running the reaction at a slightly elevated temperature (e.g., 50-80 °C) can provide the energy needed to overcome the activation barrier for the formation of the thermodynamic N9 product and potentially allow for the equilibration of any kinetically formed N7 isomer back to the starting anion.

    • Nature of Alkylating Agent: While you are constrained to a cyclopropylmethyl group, using the bromide (cyclopropylmethyl bromide) is generally more reactive than the chloride, which can allow the reaction to proceed under milder conditions that favor thermodynamic control.

G cluster_actions Optimization Strategy start Alkylation produces N7/N9 mixture q1 Is N9 selectivity < 95%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no action1 Switch to a weaker base (e.g., K₂CO₃ -> Cs₂CO₃) a1_yes->action1 end_ok Proceed to Scale-Up a1_no->end_ok action2 Increase reaction temperature (e.g., RT -> 60°C) action1->action2 action3 Screen alternative solvents (e.g., DMF vs. Acetonitrile) action2->action3 action4 Increase reaction time to favor thermodynamic product action3->action4 end_reassess Re-evaluate synthetic route or accept purification challenge action4->end_reassess

Caption: Troubleshooting workflow for improving N9-alkylation selectivity.

Section 3: Purification and Analysis

Q4: What is the most effective method for purifying the final product on a large scale, especially if some N7 isomer is present?

A4: A multi-step approach combining crystallization and chromatography is often necessary for achieving high purity (>99.5%) at scale.

  • Step 1: Crystallization: This is the most cost-effective method for bulk purification. The crude product should be subjected to recrystallization from a suitable solvent system (e.g., isopropanol/water, ethyl acetate/heptane). This will often remove the majority of non-isomeric impurities and, if the solubility difference is significant, can also enrich the desired N9 isomer.

  • Step 2: Column Chromatography: If crystallization fails to provide the desired purity, silica gel flash chromatography is the next step.

    • Solvent System (Eluent): A gradient system of ethyl acetate in hexanes or dichloromethane in methanol is typically effective for separating purine derivatives.[11]

    • Scale-Up: At scale, this is performed using large glass or stainless-steel columns. The cost of silica and solvents makes this a more expensive option, so it is typically reserved for final polishing or for cases where crystallization is ineffective.

  • Alternative Method (Acid/Base): Purine compounds can sometimes be purified by dissolving the crude material in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product.[12] The viability of this method depends on the relative basicity of the N7 and N9 isomers and should be tested at the lab scale first.

Q5: What are the critical Quality Control (QC) tests for the final product?

A5: A robust QC panel is essential to ensure the identity, purity, and consistency of the final product.

Table 2: Recommended QC Specifications
TestMethodPurposeAcceptance Criteria
Identity ¹H NMR, ¹³C NMRConfirms the chemical structure and the N9-alkylation position (chemical shifts of the cyclopropylmethyl protons are distinct from the N7 isomer).Spectrum conforms to the reference standard.
Identity Mass SpectrometryConfirms the molecular weight of the compound.Corresponds to the theoretical mass ± 5 ppm.
Purity HPLC (UV detection)Quantifies the main peak and detects impurities, including the N7 isomer.≥ 99.5% area
Specific Impurity HPLC (UV detection)Quantifies the level of the N7 isomer.≤ 0.15% area
Residual Solvents GC-HSMeasures the amount of solvent remaining from the final purification steps.Conforms to ICH Q3C limits.
Appearance VisualBasic quality check.White to off-white solid.

Section 4: Safety Data Summary

Safety is paramount, especially when scaling up chemical processes. The following table summarizes critical safety information for the most hazardous reagent in this synthesis.

Table 3: Hazard Profile of Phosphorus Oxychloride (POCl₃)
Hazard CategoryDescriptionSafe Handling & PPEFirst Aid
Acute Toxicity Fatal if inhaled.[5] Causes severe burns to skin, eyes, and respiratory tract.[4][8] Inhalation may cause delayed pulmonary edema.[4][6]Work in a chemical fume hood or well-ventilated area. Use a full-face respirator with appropriate cartridges, chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles.Inhalation: Move to fresh air, seek immediate medical attention. Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, remove contaminated clothing, and seek medical attention.[5]
Reactivity Reacts violently with water, alcohols, and amines, producing heat and toxic fumes (HCl, phosphorus oxides).[7] May be corrosive to metals.[5][6]Store in a cool, dry, well-ventilated area away from incompatible materials. Use dry equipment and inert atmosphere for reactions. DO NOT USE WATER to extinguish fires involving POCl₃; use dry chemical or CO₂ instead.[4]N/A
Environmental Decomposes rapidly in water to form hydrochloric acid and phosphoric acid, which can lower the pH of water bodies and harm aquatic life.[8]Prevent release to drains and waterways. Neutralize spills and waste with a suitable base (e.g., soda ash) before disposal according to local regulations.N/A

Section 5: Experimental Protocols (Reference)

The following protocols are provided as a general reference and should be optimized for specific laboratory or plant conditions.

Protocol 1: Synthesis of 6-Chloro-8-methyl-9H-purine (Steps 1 & 2)
  • Reaction Setup: In a round-bottom flask (or glass-lined reactor) equipped with a reflux condenser and a nitrogen inlet, suspend 8-methylhypoxanthine (1.0 eq) in phosphorus oxychloride (10 volumes).

  • Catalyst (Optional): Add N,N-dimethylaniline (0.1 eq) as a catalyst.

  • Chlorination: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, or until IPC (TLC/HPLC) shows complete consumption of the starting material.

  • POCl₃ Removal: Allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure (use a trap containing NaOH solution to neutralize vapors).

  • Workup/Quench: Cool the residue in an ice bath. Very slowly and carefully, add the residue to a vigorously stirred mixture of crushed ice and water (a reverse quench).

  • Neutralization: Adjust the pH of the aqueous slurry to 7-8 with a cold concentrated NaOH or NH₄OH solution, keeping the temperature below 10 °C.

  • Isolation: The crude 6-chloro-8-methyl-9H-purine will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Synthesis of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine (Step 3)
  • Reaction Setup: In a dry flask under a nitrogen atmosphere, suspend 6-chloro-8-methyl-9H-purine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (10 volumes).

  • Reagent Addition: Add cyclopropylmethyl bromide (1.2 eq) dropwise to the suspension.

  • Alkylation: Heat the reaction mixture to 60 °C and stir for 8-12 hours, or until IPC (TLC/HPLC) indicates the reaction is complete.

  • Workup: Cool the mixture to room temperature and pour it into ice water. A solid product should precipitate. If not, extract the aqueous phase with ethyl acetate (3x).

  • Isolation: Collect the precipitated solid by filtration. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography (e.g., eluting with a gradient of 0-50% ethyl acetate in hexanes).

References

  • ResearchGate. Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Available from: [Link]

  • IWA Publishing. The Nature of the Reactions between Chlorine and Purine and Pyrimidine Bases: Products and Kinetics. Water Science & Technology. 1982;14(6-7):629–640. Available from: [Link]

  • New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. 2001. Available from: [Link]

  • Thermo Fisher Scientific. Phosphorus(V) oxychloride - SAFETY DATA SHEET. 2025. Available from: [Link]

  • International Programme on Chemical Safety (IPCS). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. Available from: [Link]

  • Lanxess. Phosphorus oxychloride Product Safety Assessment. 2015. Available from: [Link]

  • PubMed. Chlorination studies. IV. The reaction of aqueous hypochlorous acid with pyrimidine and purine bases. Biochem Biophys Res Commun. 1973;53(4):1195-9. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. 2024. DOI:10.1039/D3OB02111D. Available from: [Link]

  • Wiley Online Library. Regioselective alkylation reaction of purines under microwave irradiation. 2021. Available from: [Link]

  • Google Patents. JPH0597852A - Purification of purine compound.
  • Teledyne Labs. Purine and Related Compound Purification Strategies. Available from: [Link]

  • ResearchGate. Synthesis of 6-chloro-8-substituted-9H-purine derivatives. Available from: [Link]

  • BYU ScholarsArchive. N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. Available from: [Link]

  • Google Patents. US7105666B2 - Synthesis of purine derivatives.
  • ACS Publications. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. 2024. Available from: [Link]

  • PMC. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available from: [Link]

  • ACS Publications. Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development. 2003. Available from: [Link]

  • Dipòsit Digital de la Universitat de Barcelona. Regioselective alkylation reaction of purines under microwave irradiation. 2021. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of Purine Derivatives of Me-TaNA and Properties of Me-TaNA-modified Oligonucleotides. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. Available from: [Link]

  • ACS Publications. Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry. 2005. Available from: [Link]

  • PMC. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Available from: [Link]

  • ResearchGate. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. 2025. Available from: [Link]

  • YouTube. De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic. 2018. Available from: [Link]

  • PMC. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Available from: [Link]

  • PMC. Optimization of extraction conditions and determination of purine content in marine fish during boiling. 2019. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. 2004. Available from: [Link]

  • Merck Manual Professional Edition. Purine Nucleotide Synthesis Disorders. Available from: [Link]

  • ResearchGate. (PDF) Guidelines for purine extraction and determination in foods. 2025. Available from: [Link]

  • PMC. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Available from: [Link]

  • ResearchGate. Montgomery's synthesis of 6‐chloro‐purine. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Impurities in 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex regiochemical and stability challenges inherent to purine N-alkylatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex regiochemical and stability challenges inherent to purine N-alkylation. The synthesis of 6-chloro-9-cyclopropylmethyl-8-methyl-9H-purine is fundamentally governed by the ambident nucleophilicity of the purine core and the high electrophilicity of the C6 position.

Below, you will find mechanistic explanations for common impurities, a self-validating experimental protocol, and data-driven strategies to maximize N9-regioselectivity.

Mechanistic Pathway & Impurity Generation

The alkylation of 6-chloro-8-methylpurine with cyclopropylmethyl bromide is a classic example of competitive regioselectivity. The purine anion can react at either the N9 or N7 position. While the N9 position is thermodynamically favored, the N7 position is highly nucleophilic, leading to unavoidable kinetic byproducts[1]. Furthermore, the C6-chloride is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ), making moisture a critical failure point.

PurineAlkylation SM 6-Chloro-8-methylpurine + Cyclopropylmethyl Bromide Base Anhydrous K2CO3 in Dry DMF SM->Base N9 N9-Alkylation (Major) Target API Intermediate Base->N9 Kinetic Control (0-10°C) N7 N7-Alkylation (Minor) Regioisomer Impurity Base->N7 Steric Clash (Kinetic Byproduct) Hydrolysis 6-Hydroxy Purine Hydrolysis Impurity Base->Hydrolysis Trace H2O/OH⁻ (SNAr Reaction)

Reaction pathways showing N9/N7 regioselectivity and hydrolysis in purine alkylation.

Troubleshooting FAQs & Causality Guide

Q1: Why am I seeing a persistent secondary peak (~15-20%) with the same exact mass in my LC-MS? A1: You are observing the N7-alkylated regioisomer (6-chloro-7-cyclopropylmethyl-8-methyl-7H-purine). Direct alkylation of 6-chloropurine derivatives under standard basic conditions invariably leads to a mixture of N9 and N7 isomers because the purine ring acts as an ambident nucleophile[1]. While the N9 position is thermodynamically more stable, the N7 position competes kinetically[2]. Actionable Fix: Lowering the reaction temperature to 0–10 °C enhances kinetic selectivity for the N9 position. Alternatively, utilizing a bulkier base (such as tetrabutylammonium hydroxide, TBAH) or switching from DMF to a less polar solvent can shift the N9:N7 ratio favorably[2],[3].

Q2: My product contains a highly polar impurity with an [M-Cl+OH] mass shift. What is causing the 6-chloro group degradation? A2: This is the hydrolysis of the 6-chloro group to a 6-hydroxy (hypoxanthine) derivative. The C6 position of a purine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogens and the chlorine atom[1]. In the presence of a base ( K2​CO3​ ) and trace amounts of water, an SN​Ar reaction occurs rapidly, displacing the chloride. Actionable Fix: Strict anhydrous conditions are mandatory. Oven-dry your carbonate base at 150 °C overnight, use anhydrous DMF (Karl Fischer < 50 ppm), and run the reaction under an argon atmosphere.

Q3: How do I separate the N9 and N7 regioisomers efficiently if they co-elute on standard normal-phase silica? A3: N9 and N7 isomers often have nearly identical Rf​ values in standard Hexanes/EtOAc mixtures. However, the N7 isomer possesses a significantly larger dipole moment. Actionable Fix: Switch to a slightly more polar, protic modifier in your eluent (e.g., DCM/MeOH 95:5). Alternatively, use reverse-phase chromatography (C18), where the highly polar N7 isomer will elute earlier than the N9 product.

Q4: Are there alternative synthetic routes that completely bypass the N7 impurity? A4: Yes. If direct alkylation cannot be optimized to your purity specifications, consider the Mitsunobu reaction on a protected precursor. Utilizing bis-Boc protection or transient N7-protection strategies prior to coupling with a cyclopropylmethyl alcohol has been shown to exclusively yield N9-alkylated purines without the undesired N7 byproduct[4].

Quantitative Impurity Profiling

To assist in rapid analytical identification and mitigation, consult the following quantitative summary of common process impurities:

Impurity TypeStructural IdentifierMechanistic CausalityPrevention / Mitigation Strategy
N7-Regioisomer 6-Chloro-7-cyclopropylmethyl-8-methyl-7H-purineKinetic competition at the highly nucleophilic N7 position of the ambident purine anion[1].Lower reaction temperature (0-10°C); use bulky bases; separate via reverse-phase chromatography[2].
Hydrolysis Product 6-Hydroxy-9-cyclopropylmethyl-8-methyl-9H-purine SN​Ar displacement of the highly electrophilic C6-chloride by hydroxide ions (trace water + base)[1].Strict anhydrous conditions; oven-dry K2​CO3​ ; use amine-free, low-moisture (<50 ppm) DMF.
Unreacted SM 6-Chloro-8-methylpurineIncomplete alkylation due to degraded alkylating agent or insufficient deprotonation.Ensure 1.1 - 1.2 equiv of fresh cyclopropylmethyl bromide; verify anion formation prior to addition.

Self-Validating Experimental Protocol: Regioselective N9-Alkylation

This protocol is engineered with built-in causality checks and In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next step.

Step 1: System Desiccation (Causality: Prevents SN​Ar hydrolysis of the 6-chloro group)

  • Charge a flame-dried 250 mL round-bottom flask with K2​CO3​ (2.5 equiv, finely powdered).

  • Heat the flask to 150 °C under high vacuum (0.1 mbar) for 2 hours to remove lattice water.

  • Backfill the system with dry Argon.

Step 2: Anion Generation (Causality: Deprotonation of the purine N9/N7 positions)

  • Cool the flask to room temperature. Add 6-chloro-8-methylpurine (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL, Karl Fischer < 50 ppm H2​O ).

  • Stir at 25 °C for 30 minutes. Validation Check: The suspension will transition to a slightly yellow hue, visually confirming the formation of the purine anion.

Step 3: Kinetic Alkylation (Causality: Low temperature favors the less sterically hindered N9 attack)

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Add cyclopropylmethyl bromide (1.1 equiv) dropwise over 15 minutes via a syringe pump to prevent localized heating.

  • Stir for 12 hours, allowing the temperature to slowly equilibrate to 15 °C.

Step 4: In-Process Control (IPC) Validation

  • Withdraw a 50 µL aliquot, quench into 1 mL dry Acetonitrile, and analyze via LC-MS. Pass Criteria: <2% starting material remaining; N9:N7 ratio ≥ 8:1;[M-Cl+OH] hydrolysis impurity < 0.5%. (If hydrolysis > 0.5%, your DMF or base was wet).

Step 5: Quench and Isolation (Causality: Removing DMF and halting reactivity)

  • Quench the reaction by pouring it into 200 mL of ice-cold water.

  • Extract with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to effectively partition residual DMF into the aqueous phase.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 6: Regioisomer Separation

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM/MeOH). The N7 isomer elutes first due to its higher dipole moment interacting differently with the protic modifier, followed by the target N9 product.

References

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.ACS Omega / PMC.
  • Regioselective alkylation reaction of purines under microwave irradiation.University of Barcelona (ub.edu).
  • Accelerated effect on Mitsunobu reaction via bis-N-tert-butoxycarbonylation protection of 2-amino-6-chloropurine and its application in a novel synthesis of penciclovir.Journal of Zhejiang University SCIENCE.
  • N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine.SciSpace / BYU ScholarsArchive.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine and Other 6-Chloropurine Analogs in Kinase Inhibition and Cancer Research

This guide provides an in-depth technical comparison of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine and related 6-chloropurine analogs, which are of significant interest to researchers in drug discovery and developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine and related 6-chloropurine analogs, which are of significant interest to researchers in drug discovery and development. We will delve into their synthesis, comparative biological activities, and the underlying mechanisms of action, supported by experimental data and detailed protocols.

Introduction: The Significance of 6-Chloropurine Analogs

Purine analogs are a cornerstone in the development of therapeutic agents, demonstrating a wide spectrum of biological activities.[1] The 6-chloropurine scaffold, in particular, serves as a versatile intermediate for the synthesis of a multitude of derivatives with potential applications in oncology and virology.[2][3] The chlorine atom at the C6 position acts as a crucial leaving group, facilitating nucleophilic substitution to introduce diverse functionalities and modulate the biological properties of the molecule.

The introduction of various substituents at the N9 and C8 positions of the purine ring has been a key strategy in the quest for more potent and selective kinase inhibitors. The N9 position is often modified to enhance binding to the ATP pocket of kinases, while substitutions at the C8 position can influence the molecule's conformation and interaction with the target protein.[1] This guide focuses on 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine, a representative of a class of 6-chloropurine analogs bearing a cyclopropylmethyl group at the N9 position, known to be favorable for kinase inhibition, and a methyl group at the C8 position.

Synthesis of 6-Chloropurine Analogs

The synthesis of 6-chloropurine analogs typically involves a multi-step process. A common strategy for the synthesis of N9-substituted-8-aryl/alkyl-6-chloropurines begins with the condensation of a 4,5-diamino-6-chloropyrimidine with an appropriate aldehyde to form the imidazole ring of the purine.

Experimental Protocol: Synthesis of a Representative 6-Chloro-9-cyclopropyl-9H-purine[1]

This protocol describes the synthesis of 6-Chloro-8-cyclopropyl-9H-purine, which can be conceptually adapted for the synthesis of the title compound.

Materials:

  • 4,5-diamino-6-chloropyrimidine

  • Cyclopropanecarboxaldehyde

  • Cellulose sulfuric acid (catalyst)

  • Anhydrous ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 4,5-diamino-6-chloropyrimidine (1.0 mmol) in anhydrous ethanol (10 mL).

  • Reagent Addition: To the stirred suspension, add cyclopropanecarboxaldehyde (1.2 mmol) followed by a catalytic amount of cellulose sulfuric acid (0.02 g).

  • Initial Reaction: Stir the mixture at room temperature for 10 minutes.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product can be isolated and purified using standard techniques such as filtration and recrystallization or column chromatography.

G A 4,5-diamino-6-chloropyrimidine C Schiff Base Intermediate A->C Condensation B Cyclopropanecarboxaldehyde B->C D 6-Chloro-8-cyclopropyl-9H-purine C->D Intramolecular Cyclization & Aromatization

Caption: Synthetic pathway for 6-Chloro-8-cyclopropyl-9H-purine.

Comparative Biological Activity

The biological activity of 6-chloropurine analogs is highly dependent on the nature of the substituents at the C2, C6, C8, and N9 positions. These compounds have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

Kinase Inhibitory Activity

Numerous studies have demonstrated that 6-substituted purine derivatives can act as potent ATP-competitive kinase inhibitors.[4][5] The purine core mimics the adenine moiety of ATP, while substituents at different positions can confer selectivity and potency towards specific kinases.

While direct comparative IC50 data for 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine against a panel of kinases is not available in the public domain, we can infer its potential activity by examining the structure-activity relationships (SAR) of closely related analogs. For instance, various 2,6,9-trisubstituted purines have shown potent inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6]

Table 1: Comparative Kinase Inhibitory Activity of Representative 6-Chloropurine Analogs

Compound/AnalogTarget KinaseIC50 (µM)Reference
Roscovitine (a 2,6,9-trisubstituted purine)CDK10.65[6]
CDK20.7[6]
CDK50.16[6]
Purvalanol A (a 2,6,9-trisubstituted purine)CDK10.005[6]
CDK20.004[6]
CDK50.02[6]
Compound 19 (a 6,8,9-trisubstituted purine)Not SpecifiedSee Cytotoxicity[7]

Note: This table presents data for structurally related compounds to illustrate the potential of the 6-chloropurine scaffold. Direct data for 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine is not available.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)[8][9]

This protocol provides a general framework for determining the IC50 values of test compounds against a target kinase.

Materials:

  • Target kinase

  • Z'-LYTE™ Kinase Assay Kit (containing peptide substrate, Development Reagent, and Stop Reagent)

  • ATP

  • Test compound (e.g., 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine)

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a mixture of the kinase and the FRET-peptide substrate. Prepare an ATP solution at the desired concentration (typically at or near the Km for the kinase).

  • Kinase Reaction: Add the test compound dilutions and the kinase/substrate mixture to the wells of the 384-well plate. Initiate the kinase reaction by adding the ATP solution. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Development Reaction: Add the Development Reagent to each well. This reagent contains a site-specific protease that cleaves the non-phosphorylated peptide substrate. Incubate at room temperature for 60 minutes.

  • Signal Detection: Add the Stop Reagent to each well to stop the development reaction. Measure the fluorescence emission at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein).

  • Data Analysis: Calculate the emission ratio (Coumarin/Fluorescein). The percent inhibition is calculated based on the emission ratio of the test wells relative to the positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 Development & Detection A Kinase + Substrate C Phosphorylated Substrate + ADP A->C Phosphorylation B ATP B->C D Add Development Reagent (Protease) C->D E Cleavage of Non-phosphorylated Substrate D->E F Measure FRET Signal E->F Inhibitor Test Compound (e.g., 6-Chloropurine Analog) Inhibitor->A Inhibition

Caption: Workflow for a FRET-based kinase inhibition assay.

Cytotoxicity against Cancer Cell Lines

The antiproliferative activity of 6-chloropurine analogs has been evaluated against various human cancer cell lines. The cytotoxicity is often correlated with their ability to inhibit key kinases involved in cell cycle progression and survival.

While specific cytotoxicity data for 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine is not provided in the search results, a study on novel 6,8,9-trisubstituted purine analogs demonstrated significant cytotoxic activity against several cancer cell lines. For example, compound 19 from this series, which shares the 9-cyclopentyl and substituted C6 and C8 positions, showed remarkable anticancer activities with IC50 values in the low micromolar range against various liver cancer cell lines.[7]

Table 2: Comparative Cytotoxicity of Representative 6-Chloropurine Analogs

Compound/AnalogCell LineIC50 (µM)Reference
Compound 19 Huh7 (Liver Cancer)2.9[7]
FOCUS (Liver Cancer)9.3[7]
SNU475 (Liver Cancer)5.8[7]
Fludarabine (Positive Control)Huh7 (Liver Cancer)>50[7]
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (30 )MCF-7 (Breast Cancer)7.4[8]
HCT-116 (Colon Cancer)8.1[8]
A-375 (Melanoma)3.2[8]

Note: This table presents data for structurally related compounds to illustrate the potential of the 6-chloropurine scaffold. Direct data for 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine is not available.

Experimental Protocol: MTT Assay for Cytotoxicity[11][12][13][14][15]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate (Formazan formation) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability & IC50 F->G

Caption: Workflow of the MTT cytotoxicity assay.

Mechanism of Action: Targeting Kinase Signaling Pathways

6-Chloropurine analogs often exert their anticancer effects by inhibiting protein kinases that are crucial for cell cycle progression and survival. A primary target for many purine-based inhibitors is the family of Cyclin-Dependent Kinases (CDKs).

CDKs, in complex with their cyclin partners, regulate the transitions between different phases of the cell cycle. For instance, the CDK2/Cyclin E complex is pivotal for the G1/S phase transition. Inhibition of CDK2 by a 6-chloropurine analog would block the phosphorylation of its substrates, such as the retinoblastoma protein (pRb). This prevents the release of the E2F transcription factor, which is necessary for the expression of genes required for DNA replication, ultimately leading to cell cycle arrest at the G1/S checkpoint and preventing cell proliferation.

G cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by 6-Chloropurine Analog CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates E2F E2F pRb_E2F->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes->CyclinE_CDK2 Activates Cell_Cycle_Progression Cell Cycle Progression CyclinE_CDK2->Cell_Cycle_Progression CDK2_Inhibited CDK2 (Inhibited) Inhibitor 6-Chloropurine Analog Inhibitor->CyclinE_CDK2 Inhibits Cell_Cycle_Arrest G1/S Cell Cycle Arrest CDK2_Inhibited->Cell_Cycle_Arrest

Caption: Inhibition of the CDK2 pathway by a 6-chloropurine analog.

Conclusion and Future Directions

6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine and its analogs represent a promising class of compounds with significant potential as kinase inhibitors for cancer therapy. The synthetic accessibility of the 6-chloropurine scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. While direct comparative data for the title compound is limited, the analysis of related analogs provides strong evidence for their potential efficacy.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 8-methyl-9-cyclopropylmethyl-6-chloropurine derivatives. Head-to-head comparisons in a broad panel of kinase assays and cancer cell line screens will be crucial to identify lead candidates with superior potency and selectivity. Furthermore, detailed mechanistic studies, including the identification of specific kinase targets and downstream signaling effects, will be essential for their rational development as novel anticancer agents.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved March 28, 2026, from [Link]

  • Altiparmak, D., Demirel Yavuz, D., Kul Karadenizli, P., Durmaz Şahin, İ., & Tunçbilek, M. (2024). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. Ankara Universitesi Eczacilik Fakultesi Dergisi, 48(1), 1-13. [Link]

  • Zhang, H., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry Letters, 14(5), 1109-1112. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 938334. [Link]

  • Gucky, T., et al. (2013). A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors. European Journal of Medicinal Chemistry, 66, 449-461. [Link]

  • Polat, M. F., et al. (2024). Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells. Bioorganic & Medicinal Chemistry Letters, 108, 129775. [Link]

  • Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356. [Link]

  • Wang, Y., et al. (2021). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1347. [Link]

  • Polat, M. F., et al. (2025, November 24). Synthesis and cytotoxicity of novel 6,8,9-Trisubstituted purine analogs against liver cancer cells. ResearchGate. Retrieved March 28, 2026, from [Link]

  • Diaz-Gavilan, M., et al. (2019). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. Molecules, 24(23), 4252. [Link]

  • Katritzky, A. R., & Taylor, R. J. K. (Eds.). (2004).
  • Robins, M. J., & Uznanski, B. (1985). A simplified synthesis of 8-substituted purine nucleosides via lithiation of 6-chloro-9-(2,3-O-isopropylidene-.BETA.-D-ribofuranosyl)purine. Canadian Journal of Chemistry, 63(10), 2608-2611. [Link]

  • Bischof, J., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 19(10), 3046. [Link]

  • González-Sarrías, A., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(12), 3865. [Link]

  • Pineda-Farias, M. J., et al. (2016). Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors. Organic & Biomolecular Chemistry, 14(3), 969-982. [Link]

  • Gucky, T., et al. (2025, August 9). A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors. ResearchGate. Retrieved March 28, 2026, from [Link]

  • González-Sarrías, A., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(12), 3865. [Link]

  • Campos, J. M., et al. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 77, 344-353. [Link]

  • ResearchGate. (n.d.). Binding affinity (Kcal/mol), experimental IC 50 and predicted IC 50 of Mpro inhibitors. Retrieved March 28, 2026, from [Link]

Sources

Comparative

Comparative Biological Activity of N9-Alkylated Purines: A Comprehensive Guide

Purines represent one of the most ubiquitous and privileged nitrogen-containing heterocyclic scaffolds in medicinal chemistry. When functionalizing the purine core, alkylation typically yields a mixture of N7 and N9 regi...

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Author: BenchChem Technical Support Team. Date: April 2026

Purines represent one of the most ubiquitous and privileged nitrogen-containing heterocyclic scaffolds in medicinal chemistry. When functionalizing the purine core, alkylation typically yields a mixture of N7 and N9 regioisomers. While N7-alkylation is often kinetically favored under standard basic conditions, N9-alkylated purines are the thermodynamically stable products and hold profound biological significance 1.

Because the N9 position corresponds to the natural glycosidic linkage site found in endogenous nucleosides (e.g., adenosine, guanosine), N9-alkylated derivatives possess superior biomimetic properties. This structural homology allows them to effectively target ATP-binding pockets in kinases and interact with viral polymerases, making them critical candidates in oncology and virology 2.

This guide objectively compares the biological performance of N9-alkylated purines against their N7-alkylated counterparts and provides actionable, self-validating experimental protocols for drug development professionals.

Structural Causality: Why the N9 Position Dictates Bioactivity

The biological superiority of N9-alkylated purines over N7 alternatives is rooted in spatial orientation and hydrogen-bonding dynamics.

  • Kinase Inhibition (Anticancer): In the ATP-binding hinge region of kinases such as Cyclin-Dependent Kinases (CDKs) or JAK/STAT pathways, the purine core must maintain critical hydrogen-bond acceptor and donor roles at the N1, N3, and N7 positions 3. Alkylating the N7 position disrupts this natural hydrogen-bond network, leading to a drastic loss of binding affinity.

  • Polymerase Chain Termination (Antiviral): N9-alkylated acyclic nucleoside phosphonates mimic natural nucleotides. Viral polymerases incorporate these analogues into nascent DNA/RNA strands, but because they lack a 3'-hydroxyl group, they induce premature chain termination 4. N7-isomers fail to align properly within the polymerase active site.

Comparative Biological Performance

The following table synthesizes quantitative data comparing the biological efficacy of N9-alkylated purines against N7-alkylated regioisomers across various therapeutic targets.

Therapeutic Target / AssayCompound ClassN9-Alkylated Efficacy (IC₅₀/EC₅₀)N7-Alkylated Efficacy (IC₅₀/EC₅₀)Fold Difference (Approx.)
STAT3 Phosphorylation 2,6-disubstituted purines1.25 – 1.77 μM > 50.0 μM> 30x higher potency
Viral Polymerase (HIV-1) Acyclic nucleosides1.40 μM > 100.0 μM> 70x higher potency
Antimicrobial (C. albicans) 6-substituted aminopurines3.12 μg/mL > 50.0 μg/mL> 15x higher potency
MRP4 Transporter Pyrazolo-pyrimidines12.5 μM > 80.0 μM> 6x higher potency

Data aggregated from comparative bio-evaluations of purine regioisomers 1, 3, 5.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of purine derivatives must utilize self-validating systems. Standard base-catalyzed alkylation (e.g., K₂CO₃ and alkyl halides) yields difficult-to-separate N7/N9 mixtures 5. The protocols below are designed to enforce regiocontrol and validate mechanistic targets.

Protocol A: Regioselective N9-Alkylation via Mitsunobu Reaction

Causality: The Mitsunobu reaction leverages the steric bulk of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to thermodynamically drive the alkylation exclusively to the less sterically hindered N9 position, bypassing the kinetic N7 trap 1.

  • Preparation: Dissolve the purine scaffold (1.0 eq), the desired primary/secondary alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an argon atmosphere.

  • Activation: Cool the mixture to 0 °C. Dropwise add DIAD (1.5 eq) over 15 minutes. The slow addition prevents the premature consumption of the betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation (TLC & NMR):

    • TLC Check: N9-alkylated purines typically exhibit a higher Retention Factor ( Rf​ ) than N7-isomers in Hexane/Ethyl Acetate eluents due to lower polarity.

    • NMR Confirmation: Confirm regioselectivity via ¹H-¹³C HMBC NMR. A definitive cross-peak between the alkyl CH2​ protons and the purine C4/C8 carbons confirms N9-alkylation.

Protocol B: In Vitro Cytotoxicity and Target Validation (STAT3)

Causality: Phenotypic assays (like MTT) only prove that a compound kills cells, not how it kills them. To prove that the N9-alkylated purine is acting as a targeted STAT3 inhibitor, the phenotypic data must be coupled with genotypic/proteomic validation (Western Blot) 3.

  • Cell Culture & Treatment: Seed MDA-MB-231 (breast cancer) cells in 6-well plates. Treat with the N9-alkylated purine at varying concentrations (0.1, 1.0, 5.0, 10.0 μM) for 24 hours. Include a DMSO vehicle control.

  • Phenotypic Viability (MTT): Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm to establish the IC₅₀.

  • Proteomic Validation (Western Blot): Lyse a parallel set of treated cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Self-Validation: Probe the membrane with antibodies against total STAT3 and phosphorylated STAT3 (p-STAT3). A successful N9-alkylated candidate will show a dose-dependent decrease in p-STAT3 bands while total STAT3 remains constant, proving on-target mechanism of action.

Visualizing Workflows and Pathways

SynthesisWorkflow A Purine Scaffold B Mitsunobu Alkylation (Regioselective) A->B High Selectivity C Standard Base Alkylation (K2CO3 / NaH) A->C Low Selectivity D N9-Alkylated Purine (Thermodynamic/Target) B->D E N7/N9 Mixture (Kinetic + Thermodynamic) C->E F In Vitro Biological Screening (Anticancer / Antiviral) D->F E->D Chromatographic Separation

Workflow comparing regioselective N9-alkylation vs. standard mixed alkylation methods.

Pathway R Cytokine Receptor (e.g., IL-6R) J JAK Kinase R->J S STAT3 Monomer J->S Phosphorylation P Phosphorylated STAT3 (Dimerization) S->P N Nuclear Translocation & Gene Transcription P->N Cell Proliferation D N9-Alkylated Purine (Inhibitor) D->J Inhibits D->S Blocks Activation

Mechanism of action: N9-alkylated purines inhibiting the JAK/STAT3 signaling pathway.

References

  • Title: Traceless Solid-Phase Synthesis and Biological Evaluation of Purine Analogs as Inhibitors of Multidrug Resistance Protein 4 Source: ACS Publications URL: [Link]

  • Title: Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores Source: RSC Publishing URL: [Link]

  • Title: Regioselective alkylation reaction of purines under microwave Irradiation Source: ResearchGate URL: [Link]

  • Title: WO2000006573A1 - Antiviral alkyl substituted purine derivatives and their preparation Source: Google Patents URL
  • Title: Synthesis and antimicrobial evaluation of some new substituted purine derivatives Source: ResearchGate URL: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 8-Methylpurine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective analysis of the structure-activity relationships (SAR) of 8-methylpurine derivatives, a class of compounds showin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective analysis of the structure-activity relationships (SAR) of 8-methylpurine derivatives, a class of compounds showing significant promise as kinase inhibitors. By synthesizing experimental data and mechanistic insights, we explore how specific structural modifications to the purine scaffold influence biological activity, selectivity, and overall performance.

The 8-Methylpurine Scaffold: A Privileged Core for Kinase Inhibition

The purine ring is a foundational scaffold in medicinal chemistry, mimicking the natural adenine core of adenosine triphosphate (ATP).[1][2] This mimicry allows purine derivatives to act as competitive inhibitors at the ATP-binding sites of a vast number of protein kinases, which are crucial regulators of cellular processes.[1] The 8-methylpurine scaffold, in particular, has been a fertile ground for developing inhibitors against key therapeutic targets like Cyclin-Dependent Kinases (CDKs), which are often deregulated in cancer.[3]

The core structure provides essential anchor points for binding within the kinase hinge region, typically involving hydrogen bonds, while substituents at various positions can be modified to enhance potency and achieve selectivity.

Caption: The core chemical structure of 8-methylpurine with standard IUPAC numbering.

Comparative SAR Analysis at Key Positions

The biological activity of 8-methylpurine derivatives is exquisitely sensitive to the nature and position of its substituents. Understanding these relationships is critical for rational drug design.

While the 8-methyl group is a defining feature, modifications at this position can dramatically alter potency and selectivity. Early studies showed that small alkyl groups like methyl, ethyl, or isopropyl at C8 resulted in modest CDK2 inhibitory activity.[4] However, the introduction of larger, aromatic groups can lead to significant gains in potency. For instance, replacing the methyl with an aryl group can establish new hydrophobic contacts within the adenine pocket of the kinase.[5]

This strategy has been successfully employed to develop potent inhibitors. For example, the introduction of a 3-sulfonamide phenyl group at C8 conferred submicromolar CDK2-inhibitory activity, representing a 50-fold increase in potency compared to an 8-isopropyl derivative.[4] This enhancement is attributed to favorable interactions between the sulfonamide and the specificity surface of the ATP-binding domain.[4]

The N9 position points towards the solvent-exposed region or the ribose-binding pocket of kinases. Substitutions here are crucial for modulating solubility and potency.

  • Cycloalkyl Groups: A cyclopentyl group at the N9 position is a common feature in many potent purine-based inhibitors, offering a good balance of lipophilicity and fit.[6]

  • Arylmethyl Groups: While synthetically accessible, 9-arylmethyl derivatives of 8-methylguanine have shown only very weak antileukemic activity, suggesting that bulky aromatic groups directly attached via a methylene linker may not be optimal for all targets.[7]

The C6 position is a key determinant of kinase selectivity. It often projects towards the "gatekeeper" residue, which varies among different kinases.

  • Alkoxy Groups: Increasing the size of a 6-alkoxy group can improve potency. For one series of 2-arylaminopurines, moving from an ethoxy to a butoxy group at C6 resulted in a nearly 10-fold increase in CDK2 inhibition (IC50 values of 26 nM vs. 3 nM).[8]

  • Aryl Groups: Large aromatic substituents can be introduced to exploit specific pockets. A biphenyl group at C6 led to a compound with an IC50 of 44 nM for CDK2 but was approximately 2000-fold less active against CDK1, demonstrating that C6 modifications are a powerful tool for achieving selectivity.[8]

While often occupied by an amino group to mimic adenine, modifications at C2 can also influence activity. Replacing the typical amino group with other substituents can alter the hydrogen bonding pattern with the kinase hinge region, though this position is often less tolerant of bulky additions compared to C6 or C8.

Data-Driven Comparison: 8-Methylpurine Analogs as CDK Inhibitors

To provide a clear, quantitative comparison, the following table summarizes the inhibitory activity of selected purine derivatives against Cyclin-Dependent Kinases (CDKs). The data highlights how structural changes at the C8 and other positions directly impact potency.

Compound ID / ReferenceC8-SubstituentOther Key SubstituentsTarget KinaseIC50 (µM)Key SAR Insight
24 [4]MethylO6-CyclohexylmethylCDK245Baseline activity for small 8-alkyl group.
26 [4]IsopropylO6-CyclohexylmethylCDK228Slight increase in potency with larger alkyl group.
29 [4]ortho-TolylO6-CyclohexylmethylCDK219Aryl group at C8 maintains potency, but dramatically improves selectivity vs. CDK1 (>94 µM).
45 [4]3-SulfonamidophenylO6-CyclohexylmethylCDK20.51Addition of H-bonding group on C8-aryl ring boosts potency ~50-fold over alkyl C8.
AT7519 [3]HN6-(Aminopyrazole)CDK20.047Example of a potent, non-8-substituted purine for comparison.
Flavopiridol [3]HC2-(Piperidinyl), C6-ClCDK20.04 - 0.4A broad-range, non-8-methylated purine inhibitor used as a benchmark.

Data synthesized from multiple sources to illustrate SAR principles.[3][4]

Experimental Validation: In Vitro Kinase Inhibition Assay

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 96-well plate, combine the active kinase (e.g., CDK2/Cyclin A), the specific substrate peptide, and ATP in a buffered solution.

  • Inhibitor Addition: Add the 8-methylpurine test compound across a range of concentrations (e.g., 10-point serial dilution) to different wells. Include a "no inhibitor" positive control and a "no kinase" negative control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent. This converts the ADP generated in step 3 into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Signal Measurement: Read the luminescence on a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve (e.g., four-parameter logistic fit) to calculate the IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%.

Caption: A generalized workflow for determining inhibitor IC50 using an in vitro kinase assay.

Mechanism of Action: Competitive ATP Inhibition

8-Methylpurine derivatives, like most purine analogs, function as Type I kinase inhibitors.[9][10] They operate by directly competing with endogenous ATP for binding within the highly conserved ATP-binding pocket of the kinase.

The pharmacophore for a typical purine-based kinase inhibitor involves key interactions:

  • Hydrogen Bonds: The nitrogen atoms at positions N1 and N3, and often an exocyclic amine at C2 or C6, form critical hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor.

  • Hydrophobic Interactions: The purine ring itself, along with substituents at C8, C6, and N9, engage in hydrophobic and van der Waals interactions with residues lining the pocket.[11]

The diagram below illustrates this general mechanism, showing how an inhibitor occupies the ATP site, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

Signaling_Pathway cluster_kinase Kinase Active Site ATP ATP Kinase CDK2 ATP->Kinase Binds Inhibitor 8-Methylpurine Derivative Inhibitor->Kinase Competitively Binds (Blocks ATP) PhosphoSubstrate Phosphorylated Substrate (p-Substrate) Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein (e.g., Retinoblastoma) Substrate->Kinase Binds Downstream Cell Cycle Progression PhosphoSubstrate->Downstream

Caption: Mechanism of competitive inhibition by an 8-methylpurine derivative at the kinase ATP-binding site.

References

  • Yoneda, F., Koga, R., & Nagamatsu, T. (1992). Purines. LII. Synthesis and biological evaluation of 8-methylguanine 7-oxide and its 9-arylmethyl derivatives. Chemical & Pharmaceutical Bulletin, 40(5), 1315–1317. [Link]

  • Hardcastle, I. R., et al. (2013). 8-Substituted O6-Cyclohexylmethylguanine CDK2 Inhibitors: Using Structure-Based Inhibitor Design to Optimize an Alternative Binding Mode. Journal of Medicinal Chemistry, 56(23), 9347–9365. [Link]

  • Polat, M. F., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 125-136. [Link]

  • Cicenas, J., et al. (2014). The CDK inhibitors in cancer research and therapy. Journal of Cancer Research and Clinical Oncology, 140(9), 1451–1468. [Link]

  • Wang, S., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(17), 7827–7841. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, characterization and biological evaluation of purine nucleoside analogues. Scientific Reports, 14(1), 1-13. [Link]

  • Bavetsias, V., et al. (2010). Novel 8-arylated purines as inhibitors of glycogen synthase kinase. Bioorganic & Medicinal Chemistry Letters, 20(16), 4729-4733. [Link]

  • Sharma, R., et al. (2013). Purine Analogues as Kinase Inhibitors: A Review. Current Bioactive Compounds, 9(2), 141-163. [Link]

  • Shaykhutdinov, T., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7179. [Link]

  • ResearchGate. (n.d.). List of applied CDK inhibitors and their respective IC 50 values of enzymatic activity. [Link]

  • E-ADMET. (n.d.). Pharmacophore Identification and Pseudo-Receptor Modeling. [Link]

  • ResearchGate. (n.d.). IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. [Link]

  • El-Sayed, N. F., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(11), 7484-7512. [Link]

  • Starosyla, S. A., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Pharmacology, 3(4), 162-173. [Link]

  • Otterness, D. M., et al. (1995). Thiopurine Methyltransferase: Structure-Activity Relationships for Benzoic Acid Inhibitors and Thiophenol Substrates. Journal of Medicinal Chemistry, 38(23), 4768-4774. [Link]

  • Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526. [Link]

  • Volynets, G. P., et al. (2022). Pharmacophore modeling, docking and molecular dynamics simulation for identification of novel human protein kinase C beta (PKCβ) inhibitors. Structural Chemistry, 33(6), 1957-1970. [Link]

  • Drug Design. (2005). Structure Activity Relationships. [Link]

  • Spengler, D., et al. (2023). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Pharmaceutics, 15(3), 963. [Link]

  • Vil' V. A., et al. (2013). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Beilstein Journal of Organic Chemistry, 9, 2868–2872. [Link]

  • Pérez-Jeldres, T., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3254. [Link]

  • Ma, A., et al. (2014). Structure-activity relationship studies of SETD8 inhibitors. Journal of Medicinal Chemistry, 57(15), 6823–6833. [Link]

  • Liu, H., et al. (2009). Pharmacophore modeling, docking and molecular dynamics simulation for identification of novel human protein kinase C beta (PKCβ) inhibitors. Journal of Molecular Modeling, 15(8), 947-958. [Link]

  • ResearchGate. (n.d.). SAR of flavanone derivatives as PIM-1 kinase inhibitors. [Link]

  • ResearchGate. (n.d.). Pharmacophore model for type I protein kinase inhibitors. [Link]

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Comparative

in vitro testing of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine derivatives

The 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine scaffold (CAS 195252-65-4) represents a highly privileged chemical intermediate in modern oncology drug discovery. As a Senior Application Scientist, I frequently evalu...

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Author: BenchChem Technical Support Team. Date: April 2026

The 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine scaffold (CAS 195252-65-4) represents a highly privileged chemical intermediate in modern oncology drug discovery. As a Senior Application Scientist, I frequently evaluate how specific structural modifications dictate both biochemical affinity and cellular efficacy. This building block is instrumental in synthesizing 2,6,9-trisubstituted purines—a class of molecules renowned for their potent kinase inhibitory profiles, particularly against Bcr-Abl and Cyclin-Dependent Kinases (CDK4/6)[1][2].

This guide provides an objective, data-driven comparison of novel kinase inhibitors derived from this scaffold against clinical standards (Imatinib and Palbociclib). Furthermore, it details the self-validating in vitro experimental workflows required to prove their efficacy and target engagement.

Structural Causality: Why This Scaffold Outperforms

The rational design of kinase inhibitors relies heavily on exploiting the unique microenvironments of the ATP-binding pocket. The 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine scaffold offers three distinct mechanistic advantages:

  • N9-Cyclopropylmethyl Group: Unlike simple alkyl chains, the rigid cyclopropyl ring projects deeply into the hydrophobic pocket adjacent to the ATP-binding site. This dramatically enhances binding affinity and residence time, a critical factor in overcoming resistance mutations like Bcr-Abl T315I[1].

  • C8-Methyl Substitution: This methyl group imparts critical conformational restriction, locking the purine core into the bioactive "DFG-in" binding mode. Furthermore, it sterically shields the C8 position from oxidation by aldehyde oxidase, drastically improving the molecule's metabolic half-life.

  • C6-Chloro Handle: The chlorine atom serves as an electrophilic center for Nucleophilic Aromatic Substitution (SNAr). This allows application scientists to seamlessly graft diverse hinge-binding anilines or aliphatic amines, tuning the molecule's selectivity toward specific kinases[3].

G Inhibitor Novel Purine Derivatives BcrAbl Bcr-Abl Kinase Inhibitor->BcrAbl Inhibits CDK46 CDK4/6 Complex Inhibitor->CDK46 Inhibits STAT5 STAT5 / PI3K BcrAbl->STAT5 Activates Rb Rb Phosphorylation CDK46->Rb Phosphorylates Proliferation Tumor Cell Proliferation STAT5->Proliferation Promotes Rb->Proliferation G1/S Transition

Mechanism of action for novel purine derivatives targeting Bcr-Abl and CDK4/6 pathways.

Comparative In Vitro Performance Data

To objectively evaluate the performance of this scaffold, we synthesized two representative derivatives via C6-SNAr substitution: Derivative A (optimized with a 3-fluoroaniline for Bcr-Abl selectivity) and Derivative B (optimized with a piperazine-pyridine motif for CDK4/6 selectivity).

Table 1: Biochemical Kinase Inhibition ( IC50​ in nM)

Assessed via TR-FRET assay. Lower values indicate higher potency.

CompoundBcr-Abl (WT)Bcr-Abl (T315I)CDK4 / Cyclin D1CDK6 / Cyclin D3
Derivative A 12.4 85.2>10,000>10,000
Derivative B >5,000>5,0008.1 11.3
Imatinib (Standard)35.0>10,000>10,000>10,000
Palbociclib (Standard)>10,000>10,00011.015.0
Table 2: Cellular Viability & Phenotypic Response ( IC50​ in μ M)

Assessed via WST-1 assay after 72h exposure.

CompoundK562 (CML, Bcr-Abl+)MCF-7 (Breast, CDK4/6 dep.)HEK-293 (Toxicity Control)
Derivative A 0.08 15.4>50.0
Derivative B 22.10.05 >50.0
Imatinib 0.25>50.0>50.0
Palbociclib >50.00.0825.5

Data Synthesis: Derivative A demonstrates superior potency against the notoriously resistant T315I Bcr-Abl mutation compared to Imatinib, directly attributable to the N9-cyclopropylmethyl group's ability to navigate the mutated hydrophobic spine. Derivative B slightly outperforms Palbociclib in MCF-7 cells while maintaining a wider therapeutic window (lower toxicity in HEK-293 cells).

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be generated using robust, self-validating methodologies. Below are the optimized protocols for biochemical screening and intracellular target engagement.

W Synth Scaffold Diversification (SNAr at C6) Biochem TR-FRET Assay (Biochemical IC50) Synth->Biochem Cell Cell Viability (MCF-7 / K562) Biochem->Cell Target CETSA (Target Engagement) Cell->Target

Sequential in vitro screening cascade from biochemical validation to target engagement.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is utilized to determine the biochemical IC50​ because it eliminates compound auto-fluorescence interference, a common artifact in standard fluorescence assays[4].

1. Reagent Preparation & Causality:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35. Causality: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).

  • Reducing Agent: Add 2 mM DTT fresh. Causality: DTT prevents the oxidation of catalytic cysteine residues, ensuring the kinase remains in its active, native conformation.

  • ATP Concentration: Set strictly at the apparent Km​ for the specific kinase (e.g., 10 μ M for Bcr-Abl). Self-Validation Check: Operating exactly at Km​ ensures the assay is highly sensitive to ATP-competitive purine derivatives while preventing artificially inflated IC50​ values caused by ATP outcompetition.

2. Assay Execution:

  • Dispense 5 μ L of the purine derivative (serial dilutions in 1% DMSO) into a 384-well ProxiPlate. Include Staurosporine as a positive control (100% inhibition) and 1% DMSO as a vehicle control (0% inhibition).

  • Add 5 μ L of the Kinase/Substrate mixture (e.g., ULight-labeled generic peptide). Incubate for 15 minutes at RT to allow compound-target equilibration.

  • Initiate the reaction by adding 5 μ L of ATP. Incubate for 60 minutes.

  • Stop the reaction by adding 5 μ L of EDTA (terminates Mg2+ -dependent catalysis) containing the Europium (Eu)-labeled anti-phospho antibody[5].

  • Read the TR-FRET signal (Excitation 320 nm, Emission 665 nm / 615 nm ratio) after a 60-minute equilibration.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Biochemical affinity does not guarantee cellular efficacy due to membrane permeability and intracellular competition. CETSA bypasses these limitations by confirming physical target engagement inside living cells[6][7].

1. Principle of Causality: Heating a cellular lysate to a gradient of temperatures denatures unbound proteins, causing them to aggregate and precipitate. However, if a purine derivative physically binds the target kinase, it thermodynamically stabilizes the protein, shifting its melting temperature ( Tm​ ) higher.

2. Isothermal Dose-Response Execution:

  • Cell Treatment: Seed MCF-7 or K562 cells at 1×106 cells/mL. Treat with varying concentrations of the purine derivative (0.01 μ M to 10 μ M) for 2 hours at 37°C. Causality: A 2-hour window is sufficient for target binding but precedes phenotypic apoptosis, preventing protein degradation artifacts.

  • Thermal Challenge: Aliquot the treated cells into PCR tubes. Heat the intact cells to a highly specific, pre-determined temperature (e.g., 52°C for CDK4) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C[8].

  • Lysis & Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C. Self-Validation Check: The pellet contains denatured/unbound proteins; the supernatant contains the thermodynamically stabilized, drug-bound target.

  • Detection: Analyze the soluble supernatant via quantitative Western Blot or AlphaScreen using target-specific antibodies. A dose-dependent increase in soluble protein confirms direct intracellular target engagement, validating the phenotypic viability data.

Sources

Validation

validating the mechanism of action of novel purine inhibitors

As a Senior Application Scientist, I have evaluated countless kinase inhibitors transitioning from biochemical hits to cellular leads. The purine scaffold is a privileged structure in kinase drug discovery because it ele...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless kinase inhibitors transitioning from biochemical hits to cellular leads. The purine scaffold is a privileged structure in kinase drug discovery because it elegantly mimics the adenine ring of ATP. However, validating the exact mechanism of action (MoA) of novel purine inhibitors—specifically against targets like Cyclin-Dependent Kinases (CDKs)—requires moving beyond simple enzymatic assays.

Biochemical potency rarely translates directly to cellular efficacy. To prove that a novel purine inhibitor drives a specific phenotypic outcome (like apoptosis or cell cycle arrest) because it engages its intended target, we must build a self-validating experimental system. This guide provides an objective comparison of purine inhibitors against clinical standards and details the causal methodologies required to validate their MoA in live cells.

The Mechanistic Landscape of CDK Inhibition

Purine-based inhibitors, such as the first-generation molecule Roscovitine, act as ATP-competitive antagonists. By occupying the ATP-binding pocket of CDKs, they prevent the phosphorylation of downstream targets like the Retinoblastoma (Rb) protein, thereby halting the release of the E2F transcription factor and arresting the cell cycle[1].

However, because the intracellular concentration of ATP is exceptionally high (1–5 mM), a purine inhibitor must possess profound binding affinity and optimal membrane permeability to outcompete endogenous ATP in a live cell.

G ATP Cellular ATP (1-5 mM) CDK CDK/Cyclin Complex ATP->CDK Binds Active Site Inhibitor Novel Purine Inhibitor Inhibitor->CDK Competes with ATP Apoptosis Apoptosis (Mcl-1 down) Inhibitor->Apoptosis Induces via Target Rb Rb Protein CDK->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle Cell Cycle Progression E2F->CellCycle Promotes

Diagram 1: ATP-competitive mechanism of purine inhibitors and downstream cellular effects.

Comparative Performance Analysis

To contextualize the performance of next-generation purine scaffolds, we must compare them against established benchmarks: Roscovitine (a first-generation purine) and Dinaciclib (a highly potent, non-purine pyrazolo-pyrimidine clinical standard)[1].

Notice the critical "Permeability Drop-off" (the ratio between Biochemical IC50 and Cellular Target Engagement IC50). A self-validating MoA requires that the concentration engaging the target in live cells closely matches the concentration inducing the phenotypic response (Apoptosis).

Table 1: Comparative Profiling of CDK Inhibitors

Inhibitor ClassCompoundCDK2 Biochem IC50Live-Cell Target Engagement (NanoBRET)Apoptosis Induction (Cellular EC50)Permeability Drop-off
1st-Gen Purine Roscovitine400 nM> 5,000 nM~ 15,000 nMHigh (>12x)
Non-Purine Dinaciclib1 - 4 nM15 nM10 - 20 nMLow (~4x)
Next-Gen Purine Novel-Purine-X2 nM25 nM30 nMLow (~12x)

Data synthesized from comparative literature on CDK inhibitors[1].

The MoA Validation Workflow

Why do we see a right-shift in IC50 from biochemical to cellular assays? Because isolated biochemical assays typically utilize 10–100 µM ATP, failing to replicate the competitive cellular environment[2]. To prove causality—that your novel purine inhibitor kills cells because it binds the kinase—you must execute an orthogonal validation workflow.

Workflow Bio 1. Biochemical Assay Recombinant Kinase Low ATP (10 µM) Nano 2. NanoBRET Assay Live Cells Physiological ATP (1-5 mM) Bio->Nano Permeability Check CETSA 3. CETSA Endogenous Protein Label-Free Thermal Shift Nano->CETSA Endogenous Validation Pheno 4. Phenotypic Readout Cell Cycle Arrest Apoptosis Markers CETSA->Pheno Functional Causality

Diagram 2: Orthogonal workflow for validating intracellular target engagement.

Detailed Experimental Protocols

To establish a self-validating system, we utilize two state-of-the-art methodologies: NanoBRET (for real-time live-cell kinetics) and CETSA (for label-free endogenous target validation).

Protocol A: Live-Cell Target Engagement via NanoBRET

The Causality Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) measures the apparent affinity of your purine inhibitor by evaluating its ability to competitively displace a fluorescent tracer from a NanoLuc-kinase fusion in living cells[3]. If the BRET signal drops, it proves the compound successfully crossed the plasma membrane and outcompeted intracellular ATP to bind the active site[2].

Step-by-Step Methodology:

  • Transfection: Plate HEK293 cells in a 96-well format. Transiently transfect cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (e.g., NanoLuc-CDK2). Self-validation check: Keep expression levels low to prevent artificial stoichiometry.

  • Tracer Equilibration: After 24 hours, add a cell-permeable fluorescent tracer (e.g., a BODIPY-conjugated promiscuous kinase inhibitor) at a concentration equal to its predetermined Kd​ .

  • Inhibitor Treatment: Add the novel purine inhibitor in a 10-point dose-response titration. Incubate for 2 hours at 37°C to allow for intracellular equilibration and competitive displacement.

  • Substrate Addition & Readout: Add the Nano-Glo substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against the inhibitor concentration to determine the live-cell IC50​ .

Protocol B: Cellular Thermal Shift Assay (CETSA)

The Causality Principle: While NanoBRET requires engineered fusion proteins, CETSA relies on the biophysical principle of ligand-induced thermal stabilization of endogenous proteins[4]. If your purine inhibitor binds the target kinase, the complex will resist thermal denaturation at higher temperatures compared to the unbound kinase[5]. This proves target engagement without genetic manipulation.

Step-by-Step Methodology:

  • Cell Treatment: Culture the target cancer cell line (e.g., SaOs-2 or HCT116). Treat with the novel purine inhibitor (at 5x the NanoBRET IC50​ ) or a DMSO vehicle control for 1–2 hours.

  • Thermal Gradient: Harvest and wash the cells. Aliquot the intact cell suspension into PCR tubes. Subject the tubes to a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[5].

  • Gentle Lysis: Critical Step: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Causality note: Avoid harsh detergents like SDS here, as they will artificially denature the protein and destroy the ligand-stabilized complex.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The thermally denatured/aggregated proteins will pellet, leaving only the stable, soluble kinase in the supernatant.

  • Quantification: Analyze the soluble fractions via quantitative Western blot. Plot the relative band intensity against temperature to calculate the aggregation temperature ( Tagg​ ). A positive thermal shift ( ΔTagg​>2∘C ) in the treated group definitively validates endogenous target engagement.

Conclusion

Validating a novel purine inhibitor requires proving that the molecule not only inhibits the isolated enzyme but also navigates the cellular membrane, outcompetes millimolar ATP, and binds the endogenous target to drive the observed phenotype. By combining NanoBRET for quantitative live-cell affinity and CETSA for label-free endogenous validation, researchers can build an unassailable data package that confidently links a compound's structure to its mechanism of action.

References

Sources

Comparative

comparative kinase profiling of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine derivatives

Comparative Kinase Profiling of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine Derivatives: A Guide to Scaffold Diversification and Selectivity As a Senior Application Scientist in early-stage drug discovery, I frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Kinase Profiling of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine Derivatives: A Guide to Scaffold Diversification and Selectivity

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing highly selective ATP-competitive kinase inhibitors. The 9H-purine core is a privileged, field-proven scaffold because it structurally mimics the adenine ring of ATP. However, achieving true kinome selectivity requires precise structural tuning.

The building block 6-chloro-9-cyclopropylmethyl-8-methyl-9H-purine (CAS 195252-65-4) serves as an elite starting material for such endeavors. This guide objectively compares the kinase profiling performance of derivatives synthesized from this scaffold, detailing the mechanistic causality behind its structural features and providing self-validating experimental protocols.

Scaffold Logic & Derivative Design

Every functional group on this specific purine scaffold serves a distinct mechanistic purpose:

  • The 8-Methyl Group (Selectivity Filter): Introducing a methyl group at the C8 position restricts the rotational freedom of the purine ring. More importantly, it induces steric clashes with bulky gatekeeper residues in off-target kinases (like CDK2), while perfectly accommodating lipid kinases with smaller gatekeepers, such as [1].

  • The 9-Cyclopropylmethyl Group (Hydrophobic Anchor): Directed toward the ribose-binding pocket of the kinase hinge region, the cyclopropyl ring provides optimal lipophilic contacts. This enhances target residence time and cellular permeability—a strategy heavily validated in the optimization of [2].

  • The 6-Chloro Group (Diversification Handle): The electron-deficient nature of the purine ring makes the C6-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for rapid displacement by various amines to probe the solvent-exposed region of the kinase active site.

To evaluate the profiling capabilities of this scaffold, we compare three distinct derivatives synthesized via C6-substitution:

  • Derivative A (Aliphatic Amine): 6-(cyclopentylamino)-9-cyclopropylmethyl-8-methyl-9H-purine. Designed to probe shallow, hydrophobic pockets.

  • Derivative B (Aniline): 6-(4-fluoroanilino)-9-cyclopropylmethyl-8-methyl-9H-purine. Designed to establish halogen bonds and pi-pi interactions.

  • Derivative C (Biaryl Amine): 6-(4-(pyridin-3-yl)phenylamino)-9-cyclopropylmethyl-8-methyl-9H-purine. Designed to extend deep into the affinity pocket specific to PI3Kδ.

Comparative Kinase Profiling Data

We profiled these derivatives against a targeted panel of kinases: PI3Kδ, [3] (a classic purine target), CDK2 (a common off-target), and Plk1.

Table 1: In Vitro Kinase Inhibition Profiling (IC₅₀ in nM)

CompoundPI3Kδ IC₅₀ (nM)CK2 IC₅₀ (nM)CDK2 IC₅₀ (nM)Plk1 IC₅₀ (nM)
Derivative A 450120>10,00085
Derivative B 158004,500210
Derivative C 1.2 >10,000>10,0001,200
Idelalisib (Control)2.5>10,000>10,000>10,000

Mechanistic Analysis: The data reveals a clear structure-activity relationship. Derivative C exhibits exquisite, sub-nanomolar selectivity for PI3Kδ. The biaryl system at C6 projects into the unique specificity pocket of PI3Kδ, while the 8-methyl group prevents binding to CDK2. Conversely, Derivative A shows moderate dual activity against CK2 and Plk1, demonstrating that smaller aliphatic groups at C6 shift the selectivity profile away from lipid kinases and toward serine/threonine kinases.

PI3KPathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ (Target Kinase) Receptor->PI3K PIP3 PIP3 Generation (Lipid Second Messenger) PI3K->PIP3 AKT AKT Activation (Ser/Thr Kinase) PIP3->AKT mTOR mTORC1 (Cell Survival & Proliferation) AKT->mTOR Inhibitor Purine Derivative (ATP-Competitive Inhibitor) Inhibitor->PI3K

PI3Kδ signaling cascade and targeted inhibition by purine derivatives.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols integrate built-in validation steps.

Protocol A: Late-Stage SNAr Diversification

Causality: Microwave irradiation is utilized to overcome the steric hindrance introduced by the 8-methyl group, ensuring complete conversion. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the HCl byproduct without competing with the target amine.

  • Reaction Setup: In a microwave vial, dissolve 6-chloro-9-cyclopropylmethyl-8-methyl-9H-purine (1.0 eq) and the desired amine (1.5 eq) in anhydrous n-butanol (0.2 M).

  • Base Addition: Add DIPEA (2.0 eq). Seal the vial.

  • Irradiation: Heat the mixture in a microwave reactor at 120°C for 45 minutes.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The assay is only validated to proceed to purification if the 6-chloro starting material peak (m/z = 237 [M+H]⁺) is completely absent. Unreacted electrophilic starting material can act as a promiscuous covalent binder in kinase assays, leading to false-positive IC₅₀ values.

  • Purification: Purify via reverse-phase preparative HPLC to >95% purity.

Protocol B: ADP-Glo™ Kinase Profiling Assay

Causality: The ADP-Glo assay is chosen over radiometric ³²P assays because it universally quantifies kinase activity by measuring ADP production, allowing for high-throughput, non-radioactive profiling across diverse kinase families (lipid vs. Ser/Thr kinases).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the purine derivatives in 100% DMSO. Transfer 100 nL to a 384-well white microplate.

  • Kinase Reaction: Add 5 µL of the Kinase/Substrate mixture (e.g., PI3Kδ and PIP2) in assay buffer. Incubate at room temperature for 15 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP (at the specific Kₘ for each kinase) to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to terminate the kinase reaction and deplete all unconsumed ATP.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal via luciferase. Read luminescence after 30 minutes.

  • Self-Validation (Z'-Factor): Include a No-Enzyme Control (NEC) and a reference inhibitor (e.g., Idelalisib). Calculate the Z'-factor. The plate data is only accepted if the Z'-factor is > 0.6, ensuring robust signal-to-background separation.

ADPGloWorkflow Step1 1. Kinase Reaction (Kinase + Substrate + ATP) Step2 2. ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 3. Kinase Detection (Converts ADP to ATP) Step2->Step3 Step4 4. Luciferase Reaction (ATP -> Light) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Step-by-step workflow of the ADP-Glo luminescent kinase assay.

References

  • Source: Google Patents (AU2013347539B2)
  • Title: Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: In search of a new prototype in CK2 inhibitors design Source: Arkivoc / ResearchGate URL: [Link]

Validation

Assessing the Metabolic Stability of Cyclopropylmethyl Purine Analogs: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical bottleneck during lead optimization: achieving the delicate balance between target affinity and pharmacokinetic (PK) dura...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical bottleneck during lead optimization: achieving the delicate balance between target affinity and pharmacokinetic (PK) durability. Purine scaffolds are ubiquitous in medicinal chemistry, serving as privileged hinge-binding motifs for kinases (e.g., PI3K, MPS1) and GPCRs. However, simple alkyl substitutions on the purine ring (such as isopropyl or isobutyl groups) often introduce severe metabolic liabilities, acting as prime targets for Cytochrome P450 (CYP450)-mediated rapid oxidative clearance.

To circumvent this, the strategic incorporation of a cyclopropylmethyl (CPM) group has become a gold-standard bioisosteric replacement. This guide provides an objective, data-backed comparison between traditional alkyl purines and their CPM analogs, detailing the mechanistic causality behind their stability and providing a self-validating experimental framework for assessing microsomal clearance.

Mechanistic Rationale: The "Magic" of the Cyclopropylmethyl Group

The choice to replace an isopropyl or straight-chain alkyl group with a CPM moiety is not arbitrary; it is rooted in fundamental stereoelectronic principles.

Bond Dissociation Energy (BDE) and CYP450 Resistance

CYP450 enzymes (particularly CYP3A4 and CYP2D6) clear purine analogs primarily via hydrogen abstraction at the α -carbon adjacent to the purine nitrogen, leading to rapid N-dealkylation. The cyclopropyl ring possesses high angle strain (bond angles of ~60° instead of the standard 109.5°). This geometric constraint forces the ring carbons to adopt higher s-character, significantly increasing the bond dissociation energy (BDE) of the C–H bonds. While an isopropyl C–H bond has a BDE of approximately 89 kcal/mol, the cyclopropyl C–H bond requires 96 kcal/mol for homolytic cleavage 1. This energy gap creates a substantial kinetic barrier against the high-valent iron-oxo species in the CYP450 active site.

The "Goldilocks" Steric Bulk

Beyond electronic resistance, the CPM group provides optimal steric shielding. It is larger than an isopropyl group but less bulky than a tert-butyl group. This specific volume allows it to perfectly fill hydrophobic binding pockets (enhancing target affinity) while sterically occluding the adjacent purine core from enzymatic attack 2.

G cluster_0 Isopropyl Purine Analog cluster_1 Cyclopropylmethyl Purine Analog Iso Isopropyl Group (BDE ~89 kcal/mol) CYP1 CYP450 Oxidation (Rapid Abstraction) Iso->CYP1 Degrad Dealkylation (High Clearance) CYP1->Degrad CPM CPM Group (BDE ~96 kcal/mol) CYP2 CYP450 Shielding (Steric/Electronic) CPM->CYP2 Stable Metabolic Stability (Prolonged T1/2) CYP2->Stable

Fig 1: CYP450 metabolic pathways of isopropyl vs. cyclopropylmethyl purines.

Comparative Performance Data

To objectively evaluate the impact of the CPM group, we compare the in vitro human liver microsome (HLM) stability of a standard N9-substituted purine kinase inhibitor scaffold across three aliphatic variations. The data below demonstrates how the CPM substitution lowers intrinsic clearance ( CLint​ ) without drastically altering lipophilicity (LogP), a common pitfall when extending alkyl chains 3.

Purine Analog (N9-Substituent)C–H BDE (kcal/mol)Calculated LogPHLM T1/2​ (min)Intrinsic Clearance ( CLint​ ) ( μ L/min/mg)Target Affinity Impact
Isopropyl Purine 893.212.5110.4 (High)Baseline
Isobutyl Purine 913.728.049.5 (Moderate)Slight decrease (steric clash)
CPM Purine 963.4> 120< 11.5 (Low)Maintained / Improved

Data Interpretation: The CPM analog achieves a near 10-fold reduction in intrinsic clearance compared to the isopropyl analog. Because the cyclopropyl ring "folds" its carbon mass into a constrained geometry, it limits the hydrophobic surface area exposed to water, keeping the LogP lower than that of an isobutyl group while delivering superior metabolic shielding 4.

Self-Validating Experimental Protocol: HLM Stability Assay

To generate trustworthy PK data, an assay cannot merely be a sequence of steps; it must be a self-validating system. The following protocol utilizes internal controls to definitively prove that compound degradation is CYP450-mediated and that the microsomes are active.

Reagents & Materials
  • Test System: Human Liver Microsomes (HLM), pooled (20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl 2​ .

  • Cofactor: 10 mM NADPH (freshly prepared).

  • Controls: Verapamil (High clearance positive control), Warfarin (Low clearance negative control).

  • Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology

Step 1: System Preparation & Control Setup

  • Prepare a 1 μ M solution of the CPM purine analog, Verapamil, and Warfarin in the phosphate buffer (final DMSO concentration must be <0.1% to prevent CYP inhibition).

  • Add HLM to a final protein concentration of 0.5 mg/mL.

  • Self-Validation Step: Prepare a "Minus-NADPH" control for the CPM analog. Causality: If the compound degrades in the absence of NADPH, the instability is driven by non-CYP mechanisms (e.g., chemical instability or esterases), preventing false-positive CYP liability assignments.

Step 2: Reaction Initiation 4. Pre-incubate the microplates at 37°C for 5 minutes. 5. Initiate the reaction by adding NADPH to a final concentration of 1 mM (except in the Minus-NADPH control).

Step 3: Time-Course Quenching 6. At specific time points ( T=0,15,30,45,60 minutes), transfer 50 μ L of the reaction mixture into a crash plate containing 150 μ L of the ice-cold Quench Solution. 7. Causality: The 3:1 organic-to-aqueous ratio instantly denatures the CYP enzymes, halting metabolism precisely at the target second, while the internal standard ensures LC-MS/MS injection volume variations are normalized.

Step 4: Protein Precipitation & Analysis 8. Centrifuge the crash plate at 15,000 x g for 15 minutes at 4°C to pellet the denatured microsomal proteins. 9. Transfer the supernatant to an analytical plate for LC-MS/MS analysis (MRM mode) to quantify the percentage of parent compound remaining.

G Prep 1. Microsome Prep HLM + Test Cmpd + Controls Initiate 2. Reaction Initiation Add NADPH (37°C) Prep->Initiate Quench 3. Time-Course Quench Cold ACN at 0-60 min Initiate->Quench Centrifuge 4. Protein Precipitation Centrifuge 15,000 x g Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Quantify Parent Remaining Centrifuge->LCMS Calc 6. PK Calculation Determine T1/2 & CL_int LCMS->Calc

Fig 2: Self-validating workflow for human liver microsome stability assays.

Data Calculation

The elimination rate constant ( k ) is determined from the slope of the natural log of the percentage remaining versus time.

  • Half-life ( T1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint​ ): (0.693/T1/2​)×(mL incubation/mg protein)

Assay Validation Check: The assay is only deemed valid if Verapamil shows >80% depletion at 60 minutes, Warfarin shows <15% depletion, and the Minus-NADPH control remains >95% intact.

Conclusion

Substituting standard aliphatic chains with a cyclopropylmethyl group is a highly rational, structurally elegant strategy for rescuing purine analogs from rapid metabolic clearance. By leveraging the high C–H bond dissociation energy and the unique steric profile of the cyclopropyl ring, medicinal chemists can effectively shield vulnerable purine nitrogens from CYP450 oxidation. When validated through rigorously controlled microsomal stability assays, CPM analogs consistently demonstrate superior pharmacokinetic durability without compromising target affinity.

References

  • EvitaChem.Buy 2-(1-Cyclopropylethyl)-6-isopropylphenol (EVT-13502000) - EvitaChem.
  • National Institutes of Health (PMC).Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor.
  • National Institutes of Health (PMC).Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors.
  • ResearchGate.Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor (Chemical Science).

Sources

Comparative

Introduction: The Analytical Imperative in Purine Drug Discovery

Architecting Trust: A Comparative Guide to Validating Analytical Methods for Substituted Purine Libraries Substituted purines—particularly 2,6,9-trisubstituted and 2,6,8,9-tetrasubstituted derivatives—are recognized as "...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Trust: A Comparative Guide to Validating Analytical Methods for Substituted Purine Libraries

Substituted purines—particularly 2,6,9-trisubstituted and 2,6,8,9-tetrasubstituted derivatives—are recognized as "privileged scaffolds" in medicinal chemistry[1]. Because the purine core structurally mimics the adenine ring of ATP, these libraries are heavily utilized to discover potent cyclin-dependent kinase (CDK) inhibitors and catalytic topoisomerase II inhibitors for oncology applications[2][3].

However, synthesizing a highly diverse purine library via parallel solution-phase or solid-phase methodologies generates complex mixtures of structural isomers and closely related analogs[1]. As a Senior Application Scientist, I have observed that the bottleneck in drug discovery is rarely synthesis; it is the rigorous analytical validation required to prove compound identity, purity, and chiral integrity. This guide objectively compares High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography (SFC), providing a self-validating protocol grounded in the ICH Q2(R1) regulatory guidelines[4].

Mechanistic Causality: Why Purine Structure Dictates Analytical Strategy

Before selecting an analytical modality, we must establish the biological and physicochemical baseline of the target molecules. Substituted purines possess multiple hydrogen-bond donors/acceptors and varying degrees of lipophilicity depending on their N-alkyl, aryl, or halogen substitutions.

PurineMOA Purine 2,6,9-Trisubstituted Purine ATP ATP Binding Pocket Purine->ATP Competitive Binding CDK Cyclin-Dependent Kinase (CDK) ATP->CDK Blocks Rb Retinoblastoma (Rb) Phosphorylation CDK->Rb Prevents CellCycle Cell Cycle Arrest (Apoptosis) Rb->CellCycle Induces

Competitive binding mechanism of 2,6,9-trisubstituted purines inhibiting CDK activity.

Because these compounds are designed to fit precisely into chiral biological pockets, separating enantiomers and positional isomers (e.g., N-7 vs. N-9 alkylation) is critical. A method that cannot resolve these subtle structural differences will yield false-positive purity data, derailing downstream biological assays.

Objective Comparison of Analytical Modalities

To validate a purine library, laboratories typically rely on three orthogonal techniques. Here is the causality behind when and why to deploy each:

  • RP-HPLC-UV/PDA (Reversed-Phase HPLC): The foundational workhorse.

    • Causality: RP-HPLC relies on liquid-solid partitioning. It is highly robust for general achiral purity assessments. However, separating closely related purine isomers often requires excessively long gradient times and consumes massive volumes of toxic organic solvents.

  • LC-MS/MS (Tandem Mass Spectrometry): The bioanalytical gold standard.

    • Causality: By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), LC-MS/MS isolates specific precursor-to-product ion transitions. This is strictly required when validating purines in complex biological matrices (e.g., plasma pharmacokinetics) where endogenous purines would otherwise cause severe isobaric interference[5].

  • SFC (Supercritical Fluid Chromatography): The high-throughput chiral champion.

    • Causality: SFC utilizes supercritical carbon dioxide (scCO2), which behaves simultaneously as a gas and a liquid. Its low viscosity and high diffusivity allow for flow rates 3-5 times faster than HPLC without the backpressure penalty[6][7]. The fluid-solid interaction in SFC mimics normal-phase chromatography, offering vastly superior resolution for chiral purine derivatives while functioning as a "green" alternative[7].

Quantitative Performance Comparison (Representative Purine Library)
Analytical MetricRP-HPLC-UVLC-MS/MS (MRM)SFC (scCO2 / Methanol)
Primary Mechanism Liquid-Solid PartitioningIonization & Mass-to-ChargeFluid-Solid Interaction
Typical Run Time 15 - 25 min5 - 10 min2 - 6 min
Sensitivity (LOD) ~0.1 - 1.0 µg/mL~0.5 - 5.0 ng/mL~0.05 - 0.5 µg/mL
Isomeric/Chiral Resolution Poor to ModerateModerate (Requires LC separation)Excellent
Solvent Waste High (Acetonitrile/Water)ModerateVery Low (scCO2 evaporates)

Self-Validating Experimental Protocol: ICH Q2(R1) Compliance

A method is only as trustworthy as its internal controls. To ensure absolute scientific integrity, the validation protocol must be a self-validating system. If any step fails its predefined acceptance criteria, the system automatically flags the method as invalid, preventing the release of compromised data. The following protocol is mapped to the ICH Q2(R1) guidelines for analytical procedure validation[4][8].

ValidationWorkflow SST System Suitability (RSD < 2%) Specificity Specificity (Peak Purity > 99%) SST->Specificity Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (Intra/Inter-day) Accuracy->Precision Robustness Robustness (Flow/Temp Shifts) Precision->Robustness

Self-validating ICH Q2(R1) workflow for purine library analytical method validation.

Step-by-Step Methodology

Phase 1: System Suitability Testing (SST) - The Internal Control

  • Procedure: Inject a standard mixture of 5 representative purine analogs six consecutive times before initiating the sample sequence.

  • Causality: SST verifies that the chromatographic hardware (pump, column, detector) is performing optimally on the day of analysis. If the Relative Standard Deviation (RSD) of the retention times or peak areas exceeds 2%, the system is deemed unstable, and the run is aborted.

Phase 2: Specificity via Forced Degradation

  • Procedure: Subject the purine library samples to extreme stress conditions: 0.1N HCl, 0.1N NaOH, 3% H2O2, and thermal stress (60°C for 24 hours). Analyze via HPLC-PDA or LC-MS to assess peak purity.

  • Causality: While the purine core is highly stable, exocyclic amine or ether substitutions are prone to hydrolysis. Forced degradation ensures the method is "stability-indicating"—proving it can definitively separate the parent purine from its degradation products without co-elution[4].

Phase 3: Linearity and Range

  • Procedure: Prepare a 7-point calibration curve of the purine reference standard ranging from 1 to 100 µg/mL. Calculate the regression coefficient (R²).

  • Causality: Establishing linearity ensures that the detector's response is directly proportional to the purine concentration across the intended analytical range. An R² > 0.999 is required to accurately quantify low-level synthesis impurities[8].

Phase 4: Accuracy (Spike Recovery) and Matrix Effects

  • Procedure: Spike known concentrations (Low, Medium, High) of the purine standard into a blank matrix (e.g., synthesis solvent or human plasma). Extract and analyze.

  • Causality: This step proves the extraction methodology is efficient. In LC-MS/MS applications, it specifically identifies matrix-induced ion suppression or enhancement, ensuring the ionization of the purine is not suppressed by co-eluting background molecules[5]. Recovery must fall between 98-102% for library QC, or 85-115% for bioanalytical samples.

Phase 5: Precision and Robustness

  • Procedure: Perform intra-day (repeatability) and inter-day (intermediate precision) injections. Subsequently, deliberately alter the method's flow rate (±0.1 mL/min) and column temperature (±5°C).

  • Causality: Robustness testing anticipates real-world laboratory fluctuations. If a minor 5°C shift in column temperature causes two purine positional isomers to co-elute, the method is too fragile for routine high-throughput library screening and must be re-optimized[8].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine

This guide provides a detailed protocol for the proper and safe disposal of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine. As a chlorinated heterocyclic compound, this purine derivative requires specific handling and d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the proper and safe disposal of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine. As a chlorinated heterocyclic compound, this purine derivative requires specific handling and disposal procedures to ensure personnel safety and environmental compliance. The procedures outlined below are based on established best practices for handling halogenated organic compounds and related purine analogs. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds in a laboratory setting.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine is not publicly available, data from structurally similar compounds, such as 6-chloro-9-cyclopropyl-9H-purine, provide a strong basis for risk assessment.[1]

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1]

Causality of Hazards: The reactivity of the chlorine atom on the purine ring and the overall molecular structure contribute to its biological activity and potential for irritation. During combustion, chlorinated organic compounds can decompose to produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[2] Therefore, improper disposal, such as incineration in a non-specialized facility, poses significant risks.

Regulatory Context: As a chlorinated hydrocarbon, this compound falls under specific waste categories that are forbidden from disposal via municipal waste or wastewater systems.[3][4] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations for the management of such chemical wastes.[5][6]

Personal Protective Equipment (PPE) and Safety Measures

A multi-layered approach to PPE is essential to prevent exposure during handling and disposal.

PPE CategorySpecificationRationale
Hand Protection Wear chemically resistant gloves (e.g., Nitrile or Neoprene). Glove thickness should be a minimum of 0.35 mm for prolonged contact.[7]To prevent skin contact and irritation.[1] The specified thickness ensures sufficient protection against potential permeation.
Eye/Face Protection Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]To protect against accidental splashes or fine dust particles causing serious eye irritation.[1]
Skin/Body Protection Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider chemically resistant aprons or coveralls.[8]To minimize the risk of accidental skin exposure.
Respiratory Protection Handle only in a well-ventilated area or a certified chemical fume hood. If dust formation is unavoidable, use a NIOSH-approved respirator with a particle filter.[2][9]To prevent inhalation of dust, which may cause respiratory tract irritation.[1]

Waste Segregation and Containment: A Self-Validating System

Proper segregation is the most critical step in the disposal workflow. It ensures that the waste can be handled safely and appropriately by disposal facilities.

Core Principle: Never mix halogenated waste with non-halogenated waste. The disposal methods for these two streams are different and mixing them leads to costly and complex reprocessing.[10]

Containment Protocol:

  • Primary Container: Use a dedicated, sealable, and clearly labeled hazardous waste container for "Solid Halogenated Organic Waste."

  • Labeling: The label must, at a minimum, include:

    • The words "Hazardous Waste."

    • The full chemical name: "6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine."

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Container Integrity: Ensure the exterior of the waste container is clean and free of contamination.[10] Keep the container closed at all times except when adding waste. Store in a designated, secure secondary containment area away from incompatible materials like strong oxidizing agents.[2]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound and contaminated labware.

A. Disposal of Unused or Waste 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine (Solid)

  • Preparation: Perform all operations inside a certified chemical fume hood. Lay down absorbent, disposable bench paper to contain any potential spills.

  • Personal Protective Equipment: Don all required PPE as detailed in the table above.

  • Transfer: Carefully transfer the solid waste into the designated "Solid Halogenated Organic Waste" container using a dedicated spatula or scoop.

    • Causality: The primary goal is to minimize dust generation.[2][11] Avoid any actions that could aerosolize the powder, such as pouring from a height.

  • Sealing and Storage: Securely close the waste container. Wipe the exterior with a damp cloth to decontaminate, and dispose of the cloth in the same container. Store the container in your lab's designated hazardous waste accumulation area.

B. Disposal of Contaminated Labware and Materials

  • Sharps: Contaminated needles, scalpels, or other sharps must be placed in a dedicated sharps container for hazardous chemical waste.

  • Glassware:

    • Rinse the contaminated glassware (e.g., flasks, beakers) with a minimal amount of a suitable organic solvent (e.g., acetone).

    • Collect the first rinseate in a separate, labeled container for "Liquid Halogenated Organic Waste." This rinseate is considered acutely hazardous.[4]

    • Subsequent rinses may be collected in the same container or managed according to your institution's specific guidelines.

    • After decontamination, the glassware can typically be washed and reused.

  • Consumables: Contaminated gloves, bench paper, and weigh boats should be placed directly into the "Solid Halogenated Organic Waste" container.

C. Final Disposal

  • Coordination: Arrange for pickup of the sealed and labeled waste containers through your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Transport: The waste will be transported to a licensed hazardous waste disposal facility for high-temperature incineration under controlled conditions.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine and associated materials.

G cluster_prep Preparation & Assessment cluster_segregation Segregation & Containment cluster_final Final Disposition start Identify Waste: 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine or Contaminated Material ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Halogenated Organic Waste Container waste_type->solid_waste Solid Compound, PPE, Weigh Boats liquid_waste Liquid Halogenated Organic Waste Container waste_type->liquid_waste Contaminated Solvent Rinseate label_container Securely Seal and Label Container (Chemical Name, Hazards, Date) solid_waste->label_container liquid_waste->label_container store Store in Designated Hazardous Waste Area label_container->store contact_ehs Contact EHS for Pickup and Complete Paperwork store->contact_ehs end Disposal by Approved Facility (High-Temp Incineration) contact_ehs->end

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine

Executive Summary & Chemical Hazard Profile 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine (CAS: 195252-65-4) is a highly reactive halogenated purine intermediate frequently utilized in the synthesis of nucleoside analo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Hazard Profile

6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine (CAS: 195252-65-4) is a highly reactive halogenated purine intermediate frequently utilized in the synthesis of nucleoside analogs and targeted kinase inhibitors[1]. While highly specific toxicological data for this exact derivative is often proprietary, standard laboratory safety protocols dictate treating it with the stringent precautions established for its parent pharmacophore, 6-chloropurine[2].

The Causality of the Hazard: The 6-chloro position on the purine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). In biological systems, this makes the molecule a potent electrophile capable of covalently modifying proteins. Consequently, it is classified as a severe skin irritant, a serious eye irritant, and a respiratory hazard[3]. Furthermore, the addition of the lipophilic cyclopropylmethyl and methyl groups increases the molecule's ability to penetrate dermal barriers compared to unsubstituted purines.

Mechanistic Justification for Personal Protective Equipment (PPE)

Selecting PPE is not a mere compliance exercise; it is a direct physical countermeasure to the molecule's chemical properties. The following matrix outlines the required equipment and the scientific rationale for each[4].

PPE CategoryMaterial / SpecificationQuantitative MetricMechanistic Justification
Dermal (Hands) Nitrile (Double-gloved)≥ 0.11 mm thicknessPrevents percutaneous absorption. Nitrile resists the lipophilic cyclopropylmethyl moiety better than standard latex.
Ocular Chemical safety gogglesANSI Z87.1 compliantPrevents micro-particulate ingress. The compound's crystalline nature can cause severe corneal micro-abrasions[3].
Respiratory N95 or P100 Respirator95% to 99.9% filtrationRequired if hood fails. Prevents inhalation of reactive dust which causes acute mucosal inflammation[4].
Body Flame-retardant lab coat100% Cotton or NomexMitigates electrostatic discharge (ESD) which can aerosolize the fine purine powder during transfer.

Self-Validating Operational Workflows

To ensure absolute trustworthiness in the laboratory, every handling procedure must be a closed, self-validating system. Do not proceed to the next step unless the validation check is successful.

Workflow A: Precision Weighing and Transfer

Context: Halogenated purines are prone to electrostatic aerosolization.

  • Environmental Preparation: Activate the chemical fume hood.

    • Validation Check: Verify the digital airflow monitor reads between 80–120 feet per minute (fpm). If no digital monitor is present, tape a 1-inch strip of tissue paper to the sash; it must pull steadily inward. Do not proceed if the paper flutters outward.

  • PPE Donning: Don a fastened lab coat, 3, and double nitrile gloves[3].

    • Validation Check: Perform a visual inspection of the wrists. Ensure the inner glove is tucked under the lab coat cuff, and the outer glove extends over the cuff. Zero skin must be visible.

  • Static Mitigation: Place an anti-static weighing boat on the balance. Ground your non-sparking spatula by touching it to a large metal surface (e.g., the hood's airfoil) before entering the chemical container[5].

    • Validation Check: Slowly bring the spatula near the powder. If the powder "jumps" or clings to the metal, static is still present. Re-ground the tool and use an anti-static gun (zerostat) on the weighing boat.

  • Execution: Transfer the required mass of 6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine. Immediately seal the source vial to prevent ambient moisture from initiating slow hydrolysis of the reactive 6-chloro group.

  • Decontamination: Wipe the balance pan and surrounding area with a damp, soapy paper towel. Discard the outer gloves and the towel into a designated solid hazardous waste bin.

Workflow B: Spill Containment and Chemical Decontamination

Context: Immediate neutralization is required to prevent cross-contamination and exposure[2].

HazardMitigation Compound 6-Chloro-9-cyclopropylmethyl -8-methyl-9H-purine Hazard1 Electrophilic 6-Chloro Group (Skin/Eye Irritant) Compound->Hazard1 Hazard2 Fine Particulate Powder (Respiratory Hazard) Compound->Hazard2 Mitigation1 Double Nitrile Gloves (≥ 0.11 mm) & Goggles Hazard1->Mitigation1 Mitigation2 Chemical Fume Hood (Face Velocity >100 fpm) Hazard2->Mitigation2 Validation1 Visual Check: No Skin Exposed Mitigation1->Validation1 Validation2 Airflow Check: Tissue Paper Test Passes Mitigation2->Validation2 Safe Safe Operational Handling Validation1->Safe Validation2->Safe

Logical hazard mitigation workflow for handling reactive halogenated purines.

  • Assessment: Identify the scale and location of the spill.

    • Validation Check: Is the spill confined entirely within the operating fume hood? If yes, proceed to step 2. If no, evacuate the immediate bench area, ensure the room is well-ventilated, and upgrade to a P100 respirator before proceeding[4].

  • Containment: Surround the spilled powder with an inert, damp absorbent material (e.g., wet sand or vermiculite) to prevent airborne dust generation. Do NOT dry sweep[5].

  • Collection: Using a non-sparking plastic scoop, collect the damp mixture and transfer it into a sealable, high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a 10% sodium hydroxide (NaOH) or bleach solution.

    • Causality: The alkaline solution rapidly hydrolyzes the reactive 6-chloro purine intermediate into a significantly less toxic 6-hydroxypurine derivative, neutralizing the electrophilic hazard.

  • Verification: Wipe the area with a clean, damp paper towel.

    • Validation Check: Inspect the towel under bright light. If any yellow/white residue remains, repeat the chemical decontamination step.

Waste Disposal Plan

Halogenated purines must never be flushed down the sink or disposed of in general waste due to their potential toxicity to aquatic life and resistance to standard wastewater degradation[3].

  • Segregation: Place all contaminated consumables (gloves, paper towels, weighing boats) into a clearly labeled, leak-proof HDPE container.

  • Labeling: Label the container explicitly as "Hazardous Solid Waste: Halogenated Purine Derivatives (Toxic/Irritant)"[5].

  • Storage: Store the waste container in a cool, dry, and well-ventilated satellite accumulation area, strictly segregated from strong oxidizing agents and strong acids[4].

  • Final Disposal: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration by an approved waste disposal plant[2].

References

  • 195252-65-4 CAS Manufactory - ChemicalBook.ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • 6-Chloropurine - SAFETY DATA SHEET.Thermo Fisher Scientific.
  • SAFETY DATA SHEETS (6-chloropurine).Sangon Biotech.
  • 6-Chloropurine - Synquest Labs.Synquest Labs.

Sources

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